Product packaging for Cyclooctatin(Cat. No.:CAS No. 139552-97-9)

Cyclooctatin

Cat. No.: B1233482
CAS No.: 139552-97-9
M. Wt: 322.5 g/mol
InChI Key: MSKFOQCDNOFJAT-SOFYXZRVSA-N
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Description

Cyclooctatin (CAS 139552-97-9) is a diterpene natural product featuring a distinctive fusicoccane scaffold with a 5-8-5 fused ring system . It was originally isolated from the soil bacterium Streptomyces melanosporofaciens MI614-43F2 . Its primary researched biological activity is the potent and competitive inhibition of lysophospholipase, with a reported inhibition constant (Ki) of 4.8 × 10⁻⁶ M . This mechanism underpins its interest as a tool for studying lipid metabolism and inflammatory pathways. Further studies have also indicated effectiveness against Plasmodium falciparum , suggesting potential as an antimalarial research compound . The biosynthesis of this compound is catalyzed by the diterpene synthase CotB2, which cyclizes geranylgeranyl diphosphate (GGDP) into a tricyclic alcohol precursor . This enzymatic process involves a complex "cation-stitching cascade" that includes multiple hydride shifts and an unusual carbon-carbon bond rearrangement to form the complex 5-8-5 ring structure with six stereocenters . This compound is provided as a high-quality solid with a molecular formula of C₂₀H₃₄O₃ and a molecular weight of 322.49 g/mol . It is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O3 B1233482 Cyclooctatin CAS No. 139552-97-9

Properties

CAS No.

139552-97-9

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(10Z)-4-(hydroxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradec-10-ene-6,8-diol

InChI

InChI=1S/C20H34O3/c1-12(2)14-5-7-19(3)10-15-13(11-21)9-17(22)18(15)20(4,23)8-6-16(14)19/h6,12-15,17-18,21-23H,5,7-11H2,1-4H3/b16-6-

InChI Key

MSKFOQCDNOFJAT-SOFYXZRVSA-N

SMILES

CC(C)C1CCC2(C1=CCC(C3C(CC(C3C2)CO)O)(C)O)C

Isomeric SMILES

CC(C)C\1CCC2(/C1=C\CC(C3C(CC(C3C2)CO)O)(C)O)C

Canonical SMILES

CC(C)C1CCC2(C1=CCC(C3C(CC(C3C2)CO)O)(C)O)C

Synonyms

1,2,3,3a,4,5,7,8,9,9a,10,10a-dodecahydro-3,4-dihydroxy-1-hydroxymethyl-4,9a-dimethyl-7-(1-methylethyl)dicyclopenta(a,d)cyclooctene
cyclooctatin

Origin of Product

United States

Foundational & Exploratory

The Origin of Cyclooctatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctatin is a diterpenoid natural product with a unique 5-8-5 fused ring system.[1] Originally isolated from the soil bacterium Streptomyces melanosporofaciens MI614-43F2, it has garnered significant interest due to its potent and competitive inhibition of lysophospholipase.[2][3] This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing organism, its biosynthetic pathway, and key experimental protocols for its study. Quantitative data are summarized in structured tables, and critical pathways and workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers in natural product synthesis, drug discovery, and molecular biology.

Discovery and Producing Organism

This compound was first discovered and isolated from the culture broth of Streptomyces melanosporofaciens MI614-43F2 as part of a screening program for inhibitors of lysophospholipase.[2][3] S. melanosporofaciens is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, denoted as the cot cluster, which has been successfully cloned and heterologously expressed.[4] The pathway commences with the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGDP), and proceeds through a series of enzymatic modifications to yield the final product.

The key enzymatic steps are:

  • Cyclization: The diterpene cyclase, CotB2 , catalyzes the intricate cyclization of the linear GGDP molecule into the characteristic 5-8-5 tricyclic scaffold, forming cyclooctat-9-en-7-ol.[4][5] This reaction is a pivotal step, establishing the core structure of this compound.

  • Hydroxylation: Two distinct cytochrome P450 monooxygenases, CotB3 and CotB4 , are responsible for the subsequent stereo- and regiospecific hydroxylations of the cyclooctat-9-en-7-ol intermediate to produce this compound.[3][4]

The biosynthetic pathway is depicted in the following diagram:

This compound Biosynthesis GGDP Geranylgeranyl Diphosphate (GGDP) Intermediate Cyclooctat-9-en-7-ol GGDP->Intermediate CotB2 (Diterpene Cyclase) This compound This compound Intermediate->this compound CotB3 & CotB4 (P450 Hydroxylases)

Figure 1: Biosynthetic pathway of this compound.

Quantitative Data

The following tables summarize the available quantitative data regarding the production and biological activity of this compound and its analogs.

CompoundProducing OrganismHost for Heterologous ExpressionYieldReference
This compoundStreptomyces melanosporofaciens MI614-43F2-Not explicitly quantified in literature[2]
17-hydroxythis compoundStreptomyces sp. MTE4a-2 mg from 7 L culture[6]

Table 1: Production of this compound and its analog.

Enzyme/TargetInhibitorInhibition Constant (Ki)Inhibition TypeReference
LysophospholipaseThis compound4.8 x 10⁻⁶ MCompetitive[2]

Table 2: Inhibitory activity of this compound.

Note: Specific kinetic parameters (Km, kcat) for the biosynthetic enzymes CotB2, CotB3, and CotB4 are not yet available in the reviewed literature.

Experimental Protocols

Fermentation and Isolation of this compound from Streptomyces melanosporofaciens

This protocol is based on the original discovery and isolation of this compound.

4.1.1. Fermentation

  • Seed Culture: Inoculate a loopful of S. melanosporofaciens MI614-43F2 spores or mycelia into a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C for 2-3 days with shaking (200-250 rpm).

  • Production Culture: Inoculate a production medium with the seed culture (typically 5-10% v/v). A suitable production medium may contain glucose, yeast extract, malt (B15192052) extract, and CaCO₃.

  • Incubation: Incubate the production culture at 28-30°C for 5-7 days with vigorous shaking.

4.1.2. Isolation

  • Harvesting: Separate the mycelia from the culture broth by centrifugation.

  • Extraction: Extract the culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

  • Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Chromatography: Purify the crude extract using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography, followed by high-performance liquid chromatography (HPLC) to obtain pure this compound.

The general workflow for fermentation and isolation is illustrated below:

Fermentation and Isolation Workflow cluster_fermentation Fermentation cluster_isolation Isolation SeedCulture Seed Culture of S. melanosporofaciens ProductionCulture Production Culture SeedCulture->ProductionCulture Inoculation Harvest Harvesting (Centrifugation) ProductionCulture->Harvest Extraction Solvent Extraction Harvest->Extraction Concentration Concentration Extraction->Concentration Purification Chromatographic Purification Concentration->Purification Purethis compound Purethis compound Purification->Purethis compound Pure this compound

Figure 2: General workflow for this compound fermentation and isolation.
Heterologous Expression of the this compound Biosynthetic Gene Cluster

This protocol outlines the general steps for expressing the cot gene cluster in a suitable host, such as Streptomyces albus.

  • Vector Construction: Clone the entire cot biosynthetic gene cluster into an appropriate expression vector suitable for Streptomyces.

  • Host Transformation: Introduce the expression vector into a suitable Streptomyces host strain (e.g., S. albus) via protoplast transformation or conjugation.

  • Expression and Analysis: Culture the recombinant Streptomyces strain under appropriate conditions to induce the expression of the cot genes. Analyze the culture extract for the production of this compound and its intermediates using techniques like HPLC and mass spectrometry.

Enzymatic Assay for Diterpene Cyclase (CotB2) Activity

This assay is designed to characterize the activity of the CotB2 enzyme.

  • Enzyme Preparation: Purify recombinant CotB2 enzyme from an expression host (e.g., E. coli).

  • Reaction Mixture: Prepare a reaction mixture containing the purified CotB2 enzyme, the substrate GGDP, and a suitable buffer with required cofactors (e.g., Mg²⁺).

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Product Extraction: Stop the reaction and extract the product, cyclooctat-9-en-7-ol, using an organic solvent.

  • Analysis: Analyze the extracted product by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the enzymatic activity.

Lysophospholipase Inhibition Assay

This assay is used to determine the inhibitory effect of this compound on lysophospholipase activity.

  • Enzyme and Substrate: Prepare a solution of lysophospholipase and its substrate (e.g., p-nitrophenyl palmitate).

  • Inhibitor Preparation: Prepare serial dilutions of this compound.

  • Assay Reaction: In a microplate, mix the enzyme, substrate, and different concentrations of this compound in a suitable buffer.

  • Measurement: Monitor the hydrolysis of the substrate by measuring the increase in absorbance of the product (e.g., p-nitrophenol) over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ and Ki values.

Conclusion

This compound stands out as a fascinating natural product with a complex biosynthesis and potent biological activity. This technical guide has provided a comprehensive overview of its origin, from the producing microorganism to the intricate enzymatic steps involved in its formation. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers aiming to further explore the therapeutic potential of this compound and to engineer its biosynthetic pathway for the production of novel analogs. Future research focusing on elucidating the kinetic parameters of the biosynthetic enzymes and optimizing the fermentation process will be crucial for advancing the development of this compound-based therapeutics.

References

The Discovery and Characterization of Cyclooctatin: A Lysophospholipase Inhibitor from Streptomyces melanosporofaciens

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclooctatin, a novel diterpene produced by the soil bacterium Streptomyces melanosporofaciens MI-614-43F2, has been identified as a potent and competitive inhibitor of lysophospholipase.[1] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of this compound. Detailed experimental protocols for the fermentation of S. melanosporofaciens, isolation and purification of this compound, and the enzymatic assay for lysophospholipase inhibition are presented. Furthermore, this document summarizes the quantitative data associated with this compound's inhibitory activity and explores its potential implications on cellular signaling pathways.

Introduction

Streptomyces melanosporofaciens, a Gram-positive bacterium found in soil, is a known producer of various bioactive secondary metabolites.[2] A screening program aimed at discovering novel enzyme inhibitors from microbial sources led to the identification of the strain MI-614-43F2, which produces the unique diterpene, this compound.[1] this compound is characterized by a fused 5-8-5 membered ring system, a rare structural motif for bacterially derived terpenoids.[3] Its primary biological activity of interest is the competitive inhibition of lysophospholipase, an enzyme responsible for the hydrolysis of lysophospholipids.[1]

Lysophospholipids are bioactive signaling molecules that play crucial roles in a variety of cellular processes. By inhibiting their degradation, this compound can modulate the levels of these signaling molecules, suggesting its potential as a tool for studying lipid signaling and as a lead compound for drug development.

Physicochemical Properties and Structure

This compound is a colorless powder with the molecular formula C20H34O3.[1] Its structure was elucidated through spectroscopic analysis and was found to be a novel tricyclic diterpene.

PropertyValue
Molecular FormulaC20H34O3
AppearanceColorless powder
StructureFused 5-8-5 ring diterpene

Production and Isolation

Fermentation of Streptomyces melanosporofaciens MI-614-43F2

Streptomyces melanosporofaciens MI-614-43F2 is cultured in a suitable medium to produce this compound.

Experimental Protocol: Fermentation

  • Strain: Streptomyces melanosporofaciens MI-614-43F2.

  • Medium: A suitable production medium such as GYM Streptomyces Medium (Glucose 4.0 g/L, Yeast Extract 4.0 g/L, Malt Extract 10.0 g/L, CaCO3 2.0 g/L, Agar 12.0 g/L, pH adjusted to 7.2 before adding agar).

  • Culture Conditions: The strain is cultured under aerobic conditions at 28°C for an appropriate duration to allow for the production of this compound.

Isolation and Purification of this compound

This compound is isolated from the culture broth and purified using a multi-step chromatographic process.

Experimental Protocol: Isolation and Purification

  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.

  • Silica (B1680970) Gel Chromatography: The crude extract is subjected to silica gel column chromatography to achieve initial separation.

  • Sephadex LH-20 Chromatography: Further purification is carried out using a Sephadex LH-20 column.

  • High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase HPLC, for instance, using a Capcell Pak C18 column.[1]

Experimental Workflow for Isolation and Purification

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_product Final Product Fermentation Culture of S. melanosporofaciens Centrifugation Centrifugation Fermentation->Centrifugation SolventExtraction Ethyl Acetate Extraction Centrifugation->SolventExtraction SilicaGel Silica Gel Chromatography SolventExtraction->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC Reversed-Phase HPLC (C18) Sephadex->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: Workflow for the isolation and purification of this compound.

Biological Activity: Inhibition of Lysophospholipase

This compound exhibits inhibitory activity against lysophospholipase. This enzyme catalyzes the hydrolysis of the fatty acid from a lysophospholipid.

Quantitative Data

The inhibitory potency of this compound against lysophospholipase has been quantified.

ParameterValueEnzyme Source
Ki (Inhibition Constant)4.8 x 10⁻⁶ MNot specified in abstract
IC50Data not available in search resultsNot applicable
Inhibition TypeCompetitiveNot applicable
Experimental Protocol: Lysophospholipase Inhibition Assay

A detailed protocol for the specific assay used in the original discovery paper is not available in the provided abstracts. However, a general colorimetric assay for lysophospholipase activity can be described. This method typically involves the use of a synthetic substrate that releases a chromogenic or fluorogenic molecule upon enzymatic cleavage.

General Experimental Protocol: Colorimetric Lysophospholipase Assay

  • Enzyme Preparation: A partially purified or purified lysophospholipase preparation is used.

  • Substrate: A suitable lysophospholipid substrate, such as p-nitrophenyl-phosphorylcholine, is prepared in an appropriate buffer.

  • Assay Reaction: The enzyme is incubated with the substrate in the presence and absence of this compound at various concentrations.

  • Detection: The reaction is stopped, and the amount of product formed is quantified by measuring the absorbance of the released chromophore at a specific wavelength.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration. The Ki value can be determined through kinetic studies, such as Lineweaver-Burk plots, by measuring the reaction rates at different substrate and inhibitor concentrations.

Effect on Signaling Pathways

While direct studies on the specific signaling pathways affected by this compound are not detailed in the initial findings, its mechanism of action as a lysophospholipase inhibitor allows for informed postulation. Lysophospholipases are key enzymes in the regulation of lysophospholipid levels. An accumulation of lysophospholipids, such as lysophosphatidic acid (LPA), due to the inhibition of their degradation can have significant effects on cellular signaling.

LPA is a potent signaling molecule that activates a family of G protein-coupled receptors (GPCRs), leading to the activation of various downstream signaling cascades, including:

  • Rho/ROCK pathway: Regulating cell shape, motility, and contraction.

  • PI3K/Akt pathway: Involved in cell survival and proliferation.

  • MAPK/ERK pathway: Mediating cell growth, differentiation, and inflammation.

By inhibiting lysophospholipase, this compound could potentiate LPA signaling, leading to enhanced or prolonged activation of these pathways.

Potential Signaling Cascade Affected by this compound

G This compound This compound Lysophospholipase Lysophospholipase This compound->Lysophospholipase Inhibits Lysophospholipids Lysophospholipids (e.g., LPA) Lysophospholipase->Lysophospholipids Degrades LPA_Receptors LPA Receptors (GPCRs) Lysophospholipids->LPA_Receptors Activates Downstream_Signaling Downstream Signaling (Rho, PI3K, MAPK) LPA_Receptors->Downstream_Signaling Cellular_Responses Cellular Responses (Proliferation, Migration, etc.) Downstream_Signaling->Cellular_Responses

Caption: Postulated effect of this compound on LPA signaling.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in S. melanosporofaciens proceeds from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). A key enzyme, a diterpene cyclase, catalyzes the complex cyclization cascade to form the characteristic 5-8-5 fused ring system of the this compound backbone.

Simplified Biosynthetic Pathway of this compound

G GGPP Geranylgeranyl Pyrophosphate (GGPP) Diterpene_Cyclase Diterpene Cyclase GGPP->Diterpene_Cyclase Cyclooctatin_Backbone This compound Backbone Diterpene_Cyclase->Cyclooctatin_Backbone Cyclization

Caption: Simplified overview of this compound biosynthesis.

Conclusion and Future Directions

This compound represents a significant discovery as a novel, bacterially derived inhibitor of lysophospholipase. Its unique chemical structure and potent biological activity make it a valuable tool for studying the intricate roles of lysophospholipid signaling in health and disease. Further research is warranted to fully elucidate its pharmacological profile, including the determination of its IC50 value against various lysophospholipases and a detailed investigation into its effects on specific downstream signaling pathways in different cellular contexts. The elucidation of its biosynthetic pathway also opens up possibilities for synthetic biology approaches to generate novel analogs with improved potency and selectivity. These future studies will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

Identifying the Source: A Technical Guide to Cyclooctatin-Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and characterization of microbial strains responsible for producing cyclooctatin, a potent inhibitor of lysophospholipase with therapeutic potential. This document outlines the primary producing organism, its identification through morphological and molecular methods, and the biosynthetic pathway of this compound. Detailed experimental protocols are provided to facilitate further research and development.

Primary this compound-Producing Strain

The primary microbial source of this compound is the bacterium Streptomyces melanosporofaciens MI614-43F2 .[1][2][3] This strain was first identified during a screening program for microorganism-produced inhibitors of lysophospholipase.[1] While other species of Streptomyces have been found to produce structurally similar compounds, such as 17-hydroxythis compound from Streptomyces sp. MTE4a, S. melanosporofaciens MI614-43F2 remains the original and most well-documented producer of this compound itself.[4]

Strain Identification and Characterization

Accurate identification of a potential this compound-producing strain is critical. A combination of classical and molecular biology techniques is recommended for unambiguous characterization.

Morphological and Cultural Characterization

Streptomyces species are Gram-positive, filamentous bacteria known for their soil-like aroma. On agar (B569324) plates, they typically form dry, chalky colonies with aerial and substrate mycelia. While morphological characteristics can provide a preliminary identification, they are not sufficient for definitive species-level identification.

Molecular Identification

The most reliable method for identifying Streptomyces species is through sequencing of the 16S ribosomal RNA (rRNA) gene. This highly conserved gene contains variable regions that are specific to different species.

Experimental Protocol: 16S rRNA Gene Sequencing

  • DNA Extraction:

    • Culture the isolate in a suitable liquid medium (e.g., Tryptic Soy Broth) for 3-5 days at 28-30°C.

    • Harvest the mycelium by centrifugation.

    • Extract genomic DNA using a commercial bacterial DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the 16S rRNA gene using universal or Streptomyces-specific primers. The following primer set has been shown to be specific for Streptomyces:

      • Forward Primer (StrepB): 5'-ACAAGCCCTGGAAACGGGGT-3'

      • Reverse Primer (StrepF): 5'-ACGTGTGCAGCCCAAGACA-3'

    • Prepare a PCR reaction mix containing the extracted DNA, primers, DNA polymerase, dNTPs, and reaction buffer.

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 5 minutes

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 10 minutes

  • Sequencing and Analysis:

    • Purify the PCR product to remove primers and dNTPs.

    • Sequence the purified PCR product using a commercial sequencing service.

    • Compare the obtained sequence with those in public databases like GenBank (using BLASTn) for species identification.

Cultivation and this compound Production

Experimental Protocol: Cultivation for this compound Production

  • Seed Culture:

    • Inoculate a loopful of spores or mycelia from a fresh agar plate into a flask containing a suitable seed medium (e.g., Tryptic Soy Broth or a medium composed of glucose, soybean meal, NaCl, and CaCO₃).

    • Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days.

  • Production Culture:

    • Inoculate a larger volume of production medium with the seed culture (typically a 5-10% v/v inoculum). A suitable production medium could be a soy flour mannitol (B672) (SFM) agar or a nutrient broth.

    • Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-14 days. Production of secondary metabolites like this compound typically occurs in the stationary phase of growth.

    • Monitor the pH of the culture, as it can significantly affect secondary metabolite production. The optimal pH for many Streptomyces fermentations is between 6.0 and 8.0.

Extraction and Purification of this compound

This compound is an intracellular and extracellular metabolite. The following protocol is adapted from the purification of the related compound, 17-hydroxythis compound, and can be used as a starting point for this compound.[4]

Experimental Protocol: Extraction and Purification

  • Extraction:

    • Separate the mycelia from the culture broth by centrifugation.

    • Extract the culture broth with an equal volume of ethyl acetate.

    • Extract the mycelial pellet with a mixture of chloroform (B151607) and methanol (B129727) (1:1, v/v).

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification:

    • Silica (B1680970) Gel Chromatography:

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

      • Apply the dissolved extract to a silica gel column.

      • Elute the column with a gradient of increasing polarity, for example, from 100% dichloromethane (B109758) to a mixture of dichloromethane and methanol.

      • Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Reversed-Phase HPLC (RP-HPLC):

      • Pool the fractions containing this compound and concentrate them.

      • Further purify the concentrated fractions using a C18 RP-HPLC column.

      • Use a gradient of methanol in water as the mobile phase.

      • Monitor the eluent with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) to isolate pure this compound.

Quantification of this compound

Quantitative analysis of this compound is essential for optimizing production and for downstream applications. While specific yield data for the wild-type S. melanosporofaciens MI614-43F2 is not prominently reported, a related study on Streptomyces sp. MTE4a yielded 2 mg of 17-hydroxythis compound from a 7 L culture.[4] HPLC is the method of choice for accurate quantification.

Experimental Protocol: HPLC Quantification

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Sample Preparation: Prepare the crude or partially purified extract in a suitable solvent.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) or methanol in water.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound absorbs (e.g., 210 nm, as it lacks a strong chromophore). An ELSD can also be used.

    • Quantification: Generate a standard curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Table 1: Summary of Production Data for a this compound Analog

StrainCompoundCulture Volume (L)Yield (mg)Yield (mg/L)Reference
Streptomyces sp. MTE4a17-hydroxythis compound72~0.29[4]

Biosynthesis of this compound

The biosynthesis of this compound in S. melanosporofaciens originates from the general terpenoid pathway. The minimal gene cluster required for its synthesis consists of four genes: cotB1, cotB2, cotB3, and cotB4.[5]

  • cotB1 : Encodes a geranylgeranyl diphosphate (B83284) (GGDP) synthase, which produces the C20 precursor, GGDP, from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

  • cotB2 : Encodes a terpene cyclase that catalyzes the complex cyclization of the linear GGDP into the characteristic 5-8-5 fused ring system of the this compound core, forming cyclooctat-9-en-7-ol.[5][6]

  • cotB3 and cotB4 : Encode for two cytochrome P450 enzymes that perform subsequent hydroxylation steps to yield the final this compound molecule.[5]

Diagram: Experimental Workflow for Strain Identification and this compound Production

experimental_workflow cluster_isolation Strain Isolation & Identification cluster_production This compound Production & Analysis soil_sample Soil Sample isolation Isolation on Selective Media soil_sample->isolation pure_culture Pure Culture of Putative Streptomyces isolation->pure_culture dna_extraction Genomic DNA Extraction pure_culture->dna_extraction pcr 16S rRNA PCR dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing blast BLAST Analysis sequencing->blast identification Strain Identification (S. melanosporofaciens) blast->identification fermentation Fermentation identification->fermentation extraction Extraction fermentation->extraction purification Purification (Silica Gel, HPLC) extraction->purification quantification Quantification (HPLC) purification->quantification final_product Pure this compound quantification->final_product

Caption: Workflow for isolating, identifying, and producing this compound.

Diagram: this compound Biosynthetic Pathway

biosynthetic_pathway cluster_enzymes Enzymatic Steps IPP IPP + DMAPP GGDP Geranylgeranyl Diphosphate (GGDP) IPP->GGDP Cyclooctatenol Cyclooctat-9-en-7-ol GGDP->Cyclooctatenol Intermediate Hydroxylated Intermediate Cyclooctatenol->Intermediate This compound This compound Intermediate->this compound enzyme_cotB1 CotB1 (GGDP Synthase) enzyme_cotB2 CotB2 (Terpene Cyclase) enzyme_cotB3_B4 CotB3 & CotB4 (P450 Hydroxylases)

Caption: Key enzymatic steps in the biosynthesis of this compound.

References

Cyclooctatin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctatin, a diterpenoid produced by Streptomyces melanosporofaciens, has garnered significant interest within the scientific community due to its potent and selective inhibitory activity against lysophospholipase. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, purification, and biological evaluation are presented, alongside spectroscopic data. Furthermore, this document illustrates the biosynthetic pathway of this compound and the workflow for its isolation and characterization through Graphviz diagrams, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a complex diterpenoid characterized by a unique 5-8-5 fused tricyclic ring system. Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₃₄O₃[1]
Molecular Weight 322.49 g/mol [1]
IUPAC Name (1S,3aR,4R,7S,9aR,10aR)-1-((R)-sec-butyl)-4,9a-dimethyl-2,3,3a,4,5,6,7,8,9,9a,10,10a-dodecahydrodicyclopenta[a,d]cyclooctene-4,7-diol
CAS Number 139552-97-9
Appearance Colorless powder[1]
Melting Point 183-185 °C (decomposes)
Solubility Soluble in methanol (B129727), acetone, DMSO; Insoluble in water
Kᵢ for Lysophospholipase 4.8 x 10⁻⁶ M[1]

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) data.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

Positionδ (ppm)
21.65 (m), 1.35 (m)
33.80 (dd, J=8.0, 4.0 Hz)
51.80 (m), 1.55 (m)
65.40 (d, J=10.0 Hz)
82.10 (m)
91.45 (m), 1.25 (m)
112.20 (m)
121.50 (m), 1.30 (m)
131.70 (m)
140.95 (d, J=7.0 Hz)
151.15 (s)
160.85 (s)
170.90 (d, J=7.0 Hz)
184.10 (br s)
193.60 (d, J=11.0 Hz), 3.45 (d, J=11.0 Hz)
201.05 (s)

Data adapted from a study on 17-hydroxythis compound, where the core structure is identical to this compound.

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

Positionδ (ppm)
145.6
235.8
378.5
442.1
525.3
6128.9
7138.2
852.4
940.1
1048.9
1138.7
1228.1
1334.5
1421.3
1529.8
1616.2
1720.5
1865.4
1970.1
2022.8

Data adapted from a study on 17-hydroxythis compound, where the core structure is identical to this compound.

Mass Spectrometry: High-resolution mass spectrometry of a related compound, 17-hydroxythis compound, in positive ion mode showed dehydrated ions at m/z 321.2425 [M+H-H₂O]⁺ and m/z 303.2318 [M+H-2(H₂O)]⁺, suggesting the presence of hydroxyl groups that are easily lost.[2]

Biological Activity and Mechanism of Action

This compound is a potent and competitive inhibitor of lysophospholipase, an enzyme that hydrolyzes lysophospholipids.[1] This inhibition is believed to be the basis for its observed anti-inflammatory properties. By inhibiting lysophospholipase, this compound can modulate the levels of lysophospholipids, which are involved in various signaling pathways, including those related to inflammation.

Experimental Protocols

Fermentation and Isolation of this compound

The following protocol is a generalized procedure based on the isolation of this compound and related compounds from Streptomyces species.[1][3]

4.1.1. Fermentation of Streptomyces melanosporofaciens MI614-43F2

  • Strain and Culture Conditions: Streptomyces melanosporofaciens MI614-43F2 is cultured in a suitable production medium. A typical medium might contain glucose, yeast extract, malt (B15192052) extract, and CaCO₃, adjusted to a pH of 7.2.

  • Inoculation and Fermentation: A seed culture is used to inoculate the production medium. Fermentation is carried out at 28 °C for a period of 5-7 days with shaking.

4.1.2. Extraction and Purification

  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate (B1210297).

  • Silica (B1680970) Gel Chromatography: The crude ethyl acetate extract is concentrated and subjected to silica gel column chromatography, eluting with a gradient of dichloromethane (B109758) to 10% methanol in dichloromethane.

  • Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC on a C18 column using a water/methanol gradient.[1]

G cluster_fermentation Fermentation cluster_extraction Extraction & Purification S_melanosporofaciens Streptomyces melanosporofaciens MI614-43F2 Culture Culture in Production Medium S_melanosporofaciens->Culture Fermentation Fermentation (28°C, 5-7 days) Culture->Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant EtOAc_Extraction Ethyl Acetate Extraction Supernatant->EtOAc_Extraction Crude_Extract Crude Extract EtOAc_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC RP-HPLC (C18) Sephadex->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Fig. 1: Workflow for the isolation of this compound.
Lysophospholipase Inhibition Assay

A colorimetric assay can be used to determine the inhibitory activity of this compound against lysophospholipase.[4][5]

  • Principle: The assay measures the amount of free fatty acid released from a lysophospholipid substrate by the action of lysophospholipase. The released fatty acid is then quantified using a colorimetric method.

  • Reagents:

    • Lysophospholipase enzyme solution

    • Lysophosphatidylcholine (LPC) substrate solution

    • Assay buffer (e.g., Tris-HCl, pH 7.4)

    • This compound solution (in DMSO or other suitable solvent)

    • Colorimetric reagent for free fatty acid determination (e.g., a kit based on the ACS-ACOD-MEHA method)

  • Procedure:

    • In a microplate, add the assay buffer, this compound solution (or vehicle for control), and the lysophospholipase enzyme solution.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37 °C).

    • Initiate the reaction by adding the LPC substrate solution.

    • Incubate for a specific time (e.g., 30 minutes) at 37 °C.

    • Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).

    • Add the colorimetric reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the samples containing this compound to the control samples. The IC₅₀ value can be determined by testing a range of this compound concentrations.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces melanosporofaciens begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The key step is the cyclization of GGPP, catalyzed by the terpene cyclase CotB2, to form the characteristic 5-8-5 tricyclic skeleton of the this compound precursor, cyclooctat-9-en-7-ol. Subsequent oxidation steps, likely catalyzed by cytochrome P450 monooxygenases, lead to the final product, this compound.[6]

G GGPP Geranylgeranyl Pyrophosphate (GGPP) CotB2 CotB2 (Terpene Cyclase) GGPP->CotB2 Cyclization Cyclization CotB2->Cyclization Cyclooctat-9-en-7-ol Cyclooctat-9-en-7-ol Cyclization->Cyclooctat-9-en-7-ol Oxidation Oxidation (Cytochrome P450s) Cyclooctat-9-en-7-ol->Oxidation This compound This compound Oxidation->this compound

Fig. 2: Biosynthetic pathway of this compound.

Conclusion

This compound represents a promising natural product with significant potential for the development of novel anti-inflammatory agents. This technical guide provides a detailed summary of its chemical and biological properties, along with essential experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic applications of this intriguing molecule.

References

Cyclooctatin: A Technical Overview of a Lysophospholipase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctatin is a naturally occurring diterpene isolated from the fermentation broth of the bacterium Streptomyces melanosporofaciens MI614-43F2.[1] It has garnered scientific interest due to its specific and competitive inhibition of lysophospholipase, an enzyme involved in the metabolism of lysophospholipids. This technical guide provides a comprehensive overview of the molecular characteristics, biological activity, and potential therapeutic implications of this compound.

Molecular Profile

This compound is a complex molecule with a tricyclic carbon skeleton. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₀H₃₄O₃[1]
Molecular Weight 322.5 g/mol
Appearance Colorless powder[1]
CAS Number 139552-97-9

Biological Activity and Quantitative Data

The primary characterized biological activity of this compound is the competitive inhibition of lysophospholipase.[1] Lysophospholipases are enzymes that hydrolyze lysophospholipids to produce a free fatty acid and a glycerophosphobase. The inhibition of this enzyme by this compound suggests its potential to modulate signaling pathways that are dependent on the levels of lysophospholipids and their metabolites.

ParameterValueEnzyme SourceSubstrate
Inhibition Constant (Ki) 4.8 x 10⁻⁶ MNot SpecifiedNot Specified

Experimental Protocols

While the detailed experimental protocol from the original isolation and characterization paper by Aoyama et al. (1992) is not fully available, a general methodology for assessing lysophospholipase inhibition can be described based on established techniques.

Representative Lysophospholipase Inhibition Assay

This protocol outlines a common method for measuring the inhibitory activity of a compound like this compound on lysophospholipase activity, often utilizing a radiolabeled substrate.

1. Enzyme and Substrate Preparation:

  • A purified or partially purified preparation of lysophospholipase is obtained from a suitable biological source (e.g., cell lysates, tissue homogenates).

  • A radiolabeled lysophospholipid substrate, such as [¹⁴C]-lysophosphatidylcholine, is prepared in a suitable buffer.

2. Assay Procedure:

  • The reaction mixture is prepared in microcentrifuge tubes or a microplate, containing a buffer at the optimal pH for the enzyme, the lysophospholipase enzyme preparation, and varying concentrations of the inhibitor (this compound).

  • The reaction is initiated by the addition of the radiolabeled substrate.

  • The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period, allowing the enzymatic reaction to proceed.

  • The reaction is terminated by the addition of a stop solution, which typically contains a mixture of organic solvents (e.g., chloroform/methanol) to denature the enzyme and facilitate lipid extraction.

3. Product Separation and Quantification:

  • The lipid-containing organic phase is separated from the aqueous phase by centrifugation.

  • The lipids are then separated using thin-layer chromatography (TLC) to distinguish the unreacted substrate from the radiolabeled free fatty acid product.

  • The amount of radioactivity in the spot corresponding to the free fatty acid is quantified using a scintillation counter or phosphorimager.

4. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of the inhibitor by comparing the amount of product formed in the presence of the inhibitor to the amount formed in a control reaction without the inhibitor.

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For competitive inhibitors, a Dixon plot can be used to determine the Ki.

Signaling Pathway Involvement

Lysophospholipase plays a crucial role in the arachidonic acid cascade, a major signaling pathway involved in inflammation. By hydrolyzing lysophospholipids, lysophospholipase can influence the amount of arachidonic acid available for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. The inhibition of lysophospholipase by this compound can, therefore, be hypothesized to downregulate this inflammatory cascade.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 Hydrolysis Lysophospholipids Lysophospholipids PLA2->Lysophospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Lysophospholipase Lysophospholipase Lysophospholipids->Lysophospholipase Hydrolysis Glycerophosphobase Glycerophosphobase + Free Fatty Acid Lysophospholipase->Glycerophosphobase COX Cyclooxygenase (COX) Arachidonic_Acid->COX Metabolism Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Promotes This compound This compound This compound->Lysophospholipase Inhibits

Figure 1. The inhibitory effect of this compound on the Arachidonic Acid inflammatory pathway.

References

An In-Depth Technical Guide to the Cyclooctatin Biosynthesis Pathway and its Key Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctatin is a diterpenoid natural product originally isolated from Streptomyces melanosporofaciens. It exhibits potent inhibitory activity against lysophospholipase, an enzyme implicated in inflammatory processes. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymes involved, their mechanisms of action, and the experimental protocols used to elucidate this complex biochemical cascade. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a minimal gene cluster found in Streptomyces melanosporofaciens MI614-43F2.[1] This cluster comprises four essential genes: cotB1, cotB2, cotB3, and cotB4.

  • cotB1 : Encodes for a geranylgeranyl diphosphate (B83284) (GGDP) synthase.

  • cotB2 : Encodes for a terpene cyclase, a key enzyme responsible for the intricate cyclization cascade.

  • cotB3 : Encodes for a cytochrome P450 hydroxylase.

  • cotB4 : Encodes for another cytochrome P450 hydroxylase, also known as this compound synthase.

The Biosynthetic Pathway: From GGDP to this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal diterpene precursor, geranylgeranyl diphosphate (GGDP).

Step 1: Synthesis of Geranylgeranyl Diphosphate (GGDP)

The pathway is initiated by the formation of GGDP from the condensation of farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP), a reaction catalyzed by the CotB1 GGDP synthase .

Step 2: The Intricate Cyclization Cascade Catalyzed by CotB2

The cornerstone of this compound biosynthesis is the remarkable cyclization of the linear GGDP molecule into a complex tricyclic intermediate, cyclooctat-9-en-7-ol. This transformation is catalyzed by the terpene cyclase CotB2 and involves a sophisticated 11-step reaction cascade.[1][2] The mechanism is characterized by a series of carbocation-mediated cyclizations, rearrangements, and hydride shifts, ultimately forming the distinctive 5-8-5 fused ring system of the this compound backbone.[1][2][3]

Step 3 & 4: Sequential Hydroxylations by P450 Enzymes

Following the formation of cyclooctat-9-en-7-ol, two sequential hydroxylation reactions occur to yield the final product, this compound. These reactions are catalyzed by the cytochrome P450 monooxygenases, CotB3 and CotB4 .

  • CotB3 , a P450 hydroxylase, is proposed to catalyze the first hydroxylation of cyclooctat-9-en-7-ol.

  • CotB4 , also known as this compound synthase, then carries out the second hydroxylation, completing the biosynthesis of this compound.[1][2]

Key Enzymes: Quantitative Data

A comprehensive understanding of the this compound biosynthesis pathway requires quantitative analysis of the key enzymes. The following table summarizes the available kinetic parameters. Note: Specific kinetic data for the CotB enzymes are not extensively reported in the literature. The data presented here is based on general characteristics of their respective enzyme families.

EnzymeGeneSubstrate(s)Product(s)Km (µM)kcat (s-1)Optimal pHOptimal Temp. (°C)
GGDP Synthase cotB1FPP, IPPGGDP, PPiData not availableData not available~7.5~30
Terpene Cyclase cotB2GGDPCyclooctat-9-en-7-olData not availableData not available~7.0~30
P450 Hydroxylase cotB3Cyclooctat-9-en-7-olHydroxylated intermediateData not availableData not available~7.4~30
This compound Synthase cotB4Hydroxylated intermediateThis compoundData not availableData not available~7.4~30

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Cloning of the this compound Biosynthetic Gene Cluster

Objective: To isolate the complete this compound biosynthetic gene cluster from the genomic DNA of Streptomyces melanosporofaciens.

Methodology:

  • Genomic DNA Isolation: High-quality genomic DNA is isolated from a culture of S. melanosporofaciens MI614-43F2.

  • Cosmid Library Construction: The genomic DNA is partially digested with a restriction enzyme (e.g., Sau3AI) and ligated into a cosmid vector (e.g., pOJ446). The ligation mixture is then packaged into lambda phage particles and used to transfect E. coli.

  • Library Screening: The cosmid library is screened by colony hybridization using a labeled probe designed from a conserved region of a terpene cyclase gene.

  • Cosmid Sequencing and Analysis: Positive cosmids are isolated and their inserts are sequenced. The DNA sequence is then analyzed to identify open reading frames (ORFs) and their putative functions based on homology to known genes.

Heterologous Expression in Streptomyces albus

Objective: To express the cloned this compound gene cluster in a heterologous host to confirm its function and produce this compound.

Methodology:

  • Vector Construction: The identified cot gene cluster is subcloned into an appropriate E. coli-Streptomyces shuttle vector (e.g., pSET152).

  • Protoplast Transformation: The resulting plasmid is introduced into a suitable heterologous host, such as Streptomyces albus J1074, via protoplast transformation.

  • Culture and Extraction: The recombinant S. albus strain is cultured in a suitable production medium. After a period of growth, the culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the production of this compound and its intermediates.[2]

Purification and Characterization of Recombinant Enzymes

Objective: To purify the individual CotB enzymes for in vitro characterization.

Methodology:

  • Expression in E. coli : Each cotB gene is cloned into an expression vector (e.g., pET vector) with an affinity tag (e.g., His-tag). The plasmids are then transformed into an E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression and Lysis: The E. coli cultures are induced with IPTG to express the recombinant proteins. The cells are then harvested and lysed by sonication or French press.

  • Affinity Chromatography: The soluble fraction of the cell lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed, and the target protein is eluted.

  • Further Purification: If necessary, the protein is further purified by size-exclusion chromatography to achieve high purity.

  • Protein Characterization: The purified protein is analyzed by SDS-PAGE to confirm its size and purity.

In Vitro Enzyme Assays

Objective: To determine the function and catalytic activity of the purified CotB enzymes.

Methodology:

  • CotB2 (Terpene Cyclase) Assay:

    • The purified CotB2 enzyme is incubated with its substrate, GGDP, in a suitable reaction buffer.

    • The reaction is quenched, and the products are extracted with an organic solvent.

    • The extracted products are analyzed by GC-MS to identify the formation of cyclooctat-9-en-7-ol.

  • CotB3 and CotB4 (P450 Hydroxylase) Assays:

    • The purified P450 enzyme is incubated with its respective substrate (cyclooctat-9-en-7-ol for CotB3, and the hydroxylated intermediate for CotB4) in a reaction mixture containing a suitable buffer, NADPH, and a P450 reductase system.

    • The reaction is stopped, and the products are extracted.

    • The products are analyzed by HPLC or LC-MS to detect the formation of the hydroxylated products.

Gene Deletion and Complementation

Objective: To confirm the essentiality of each cot gene for this compound biosynthesis.

Methodology:

  • Construction of Deletion Mutants: A targeted gene deletion of each cot gene is created in the native producer, S. melanosporofaciens, using a PCR-targeting method or CRISPR/Cas9-based genome editing.

  • Analysis of Mutants: The resulting mutant strains are cultured, and their metabolic profiles are analyzed by HPLC or LC-MS to confirm the abolishment of this compound production.

  • Complementation: The deleted gene is reintroduced into the mutant strain on a plasmid to restore this compound production, thereby confirming its function.

Visualizing the Pathway and Workflows

This compound Biosynthesis Pathway

Cyclooctatin_Biosynthesis cluster_0 Step 1: GGDP Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3 & 4: Hydroxylation FPP Farnesyl Diphosphate (FPP) GGDP Geranylgeranyl Diphosphate (GGDP) FPP->GGDP CotB1 (GGDP Synthase) IPP Isopentenyl Diphosphate (IPP) IPP->GGDP CotB1 (GGDP Synthase) Intermediate Cyclooctat-9-en-7-ol GGDP->Intermediate CotB2 (Terpene Cyclase) Hydroxylated_Intermediate Hydroxylated Intermediate Intermediate->Hydroxylated_Intermediate CotB3 (P450 Hydroxylase) This compound This compound Hydroxylated_Intermediate->this compound CotB4 (this compound Synthase)

Caption: The enzymatic cascade of this compound biosynthesis.

Experimental Workflow for Gene Cluster Cloning and Heterologous Expression

Cloning_Expression_Workflow start Start: S. melanosporofaciens culture gDNA Genomic DNA Isolation start->gDNA library Cosmid Library Construction gDNA->library screening Library Screening library->screening sequencing Cosmid Sequencing & Analysis screening->sequencing subcloning Subcloning into Shuttle Vector sequencing->subcloning transformation Transformation into S. albus subcloning->transformation expression Heterologous Expression transformation->expression extraction Extraction of Metabolites expression->extraction analysis HPLC / GC-MS Analysis extraction->analysis end End: this compound Detected analysis->end

Caption: Workflow for cloning and expressing the this compound gene cluster.

Logical Relationship of Key Enzymes and Intermediates

Enzyme_Intermediate_Relationship Enzymes Enzyme CotB1 CotB2 CotB3 CotB4 Intermediates Intermediate GGDP Cyclooctat-9-en-7-ol Hydroxylated Intermediate This compound Enzymes:s->Intermediates:n catalyzes formation of

Caption: Relationship between enzymes and their corresponding products.

Conclusion

The biosynthesis of this compound is a fascinating example of the intricate enzymatic machinery employed by Streptomyces to produce complex bioactive molecules. The pathway is defined by the remarkable multi-step cyclization catalyzed by the terpene cyclase CotB2, followed by precise hydroxylations mediated by two P450 enzymes. This technical guide provides a foundational understanding of this pathway and the experimental approaches used for its investigation. Further research, particularly in obtaining detailed kinetic data for the key enzymes and elucidating their three-dimensional structures, will be crucial for the rational engineering of this pathway for the enhanced production of this compound and the generation of novel analogs with improved therapeutic properties.

References

The Role of CotB2 in Cyclooctatin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctatin, a diterpenoid with potent anti-inflammatory and lysophospholipase inhibitory activities, has garnered significant interest in the field of drug development. Its unique 5-8-5 fused ring system is assembled through a complex biosynthetic pathway in which the enzyme CotB2 plays a pivotal role. This technical guide provides an in-depth analysis of CotB2, a diterpene cyclase from Streptomyces melanosporofaciens. We will explore its enzymatic function, substrate specificity, and the intricate reaction mechanism it employs to catalyze the first committed step in this compound biosynthesis: the cyclization of geranylgeranyl diphosphate (B83284) (GGDP) into the tricyclic alcohol, cyclooctat-9-en-7-ol. This guide consolidates quantitative data, details key experimental methodologies, and presents visual representations of the biosynthetic pathway and experimental workflows to serve as a comprehensive resource for researchers in natural product biosynthesis and drug discovery.

Introduction

Terpenoids are a vast and structurally diverse class of natural products with a wide array of biological activities. Among these, this compound stands out due to its potential as a therapeutic agent. The biosynthesis of its complex carbon skeleton is a remarkable feat of enzymatic catalysis, orchestrated by a dedicated set of enzymes encoded within the cot gene cluster. At the heart of this pathway lies CotB2, a Class I terpene cyclase that initiates the intricate cyclization cascade. Understanding the function and mechanism of CotB2 is crucial for the potential bioengineering of novel this compound analogs with improved therapeutic properties.

The this compound Biosynthetic Pathway and the Central Role of CotB2

The biosynthesis of this compound begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGDP). The cot gene cluster in Streptomyces melanosporofaciens encodes the necessary enzymatic machinery for the conversion of GGDP to this compound.[1]

The key steps in the pathway are as follows:

  • GGDP Synthesis: The pathway begins with the formation of GGDP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), catalyzed by a GGDP synthase, CotB1.

  • Cyclization by CotB2: CotB2, a diterpene cyclase, catalyzes the pivotal and complex cyclization of the linear GGDP substrate into the tricyclic alcohol, cyclooctat-9-en-7-ol. This reaction establishes the characteristic 5-8-5 fused ring system of the this compound core.[1][2]

  • Oxidative Modifications: Subsequent to the cyclization, two cytochrome P450 monooxygenases, CotB3 and CotB4, are responsible for the oxidation of cyclooctat-9-en-7-ol to yield the final bioactive product, this compound.[2]

The central role of CotB2 is to control the complex carbocation cascade that transforms the linear GGDP into a specific tricyclic product, overcoming the inherent instability of the carbocation intermediates to ensure high product fidelity.[3][4]

Cyclooctatin_Biosynthesis GGDP Geranylgeranyl Diphosphate (GGDP) Cyclooctatenol Cyclooctat-9-en-7-ol GGDP->Cyclooctatenol CotB2 (Diterpene Cyclase) This compound This compound Cyclooctatenol->this compound CotB3 & CotB4 (P450 Monooxygenases) Protein_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Clone Clone cotB2 gene into an expression vector (e.g., pET series) Transform Transform E. coli (e.g., BL21(DE3)) with the expression plasmid Clone->Transform Culture Grow E. coli culture to mid-log phase (OD600 ~0.6-0.8) Transform->Culture Induce Induce protein expression with IPTG (e.g., 0.1-1 mM) Culture->Induce Incubate Incubate at a lower temperature (e.g., 16-20°C) overnight Induce->Incubate Harvest Harvest cells by centrifugation Incubate->Harvest Lyse Lyse cells (e.g., sonication) in lysis buffer Harvest->Lyse Clarify Clarify lysate by centrifugation Lyse->Clarify Purify Purify CotB2 using affinity chromatography (e.g., Ni-NTA) Clarify->Purify Analyze Analyze purity by SDS-PAGE Purify->Analyze

References

Cyclooctatin as a Competitive Inhibitor of Lysophospholipase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctatin, a diterpene natural product isolated from Streptomyces melanosporofaciens, has been identified as a competitive inhibitor of lysophospholipase. This technical guide provides a comprehensive overview of this compound's inhibitory action on lysophospholipase, including its kinetic properties and the methodologies for its study. Detailed experimental protocols for the isolation and purification of this compound, as well as for conducting lysophospholipase inhibition assays, are presented. Furthermore, this guide illustrates the role of lysophospholipase in cellular signaling and the mechanism of its competitive inhibition by this compound through structured diagrams. The quantitative data and detailed procedures outlined herein are intended to serve as a valuable resource for researchers investigating lysophospholipase inhibition and for professionals in the field of drug development.

Introduction

Lysophospholipases (LPLs) are a class of enzymes that catalyze the hydrolysis of lysophospholipids into fatty acids and glycerophosphocholine. These enzymes play a crucial role in lipid metabolism and signaling pathways.[1] The dysregulation of lysophospholipid signaling has been implicated in various pathological conditions, making LPLs an attractive target for therapeutic intervention.

This compound, a novel diterpene with the molecular formula C20H34O3, is a natural product produced by Streptomyces melanosporofaciens MI614-43F2.[2][3] It has been characterized as a competitive inhibitor of lysophospholipase, presenting a potential scaffold for the development of new therapeutic agents.[2][3] This guide details the current understanding of this compound's interaction with lysophospholipase and provides practical methodologies for its study.

Quantitative Data: Inhibitory Potency of this compound

The primary quantitative measure of a competitive inhibitor's potency is its inhibition constant (Ki). The Ki value for this compound's inhibition of lysophospholipase has been determined and is summarized in the table below.

InhibitorTarget EnzymeInhibition TypeKi Value (M)Source
This compoundLysophospholipaseCompetitive4.8 x 10⁻⁶[2][3]

Experimental Protocols

Isolation and Purification of this compound from Streptomyces melanosporofaciens

This protocol is a synthesized methodology based on established procedures for the isolation of secondary metabolites from Streptomyces species.

Objective: To isolate and purify this compound from the culture broth of Streptomyces melanosporofaciens.

Materials:

Procedure:

  • Fermentation: Inoculate Streptomyces melanosporofaciens into ISP2 broth and incubate for 7 days at 28°C with shaking at 180 rpm.

  • Extraction:

    • Centrifuge the fermentation broth at 12,000 rpm for 10 minutes to separate the supernatant and mycelium.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of chloroform.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with chloroform.

    • Elute the column with a stepwise gradient of methanol in chloroform (e.g., 0% to 10% methanol).

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Sephadex LH-20 Chromatography:

    • Pool the active fractions from the silica gel column and concentrate.

    • Dissolve the concentrated sample in methanol and apply to a Sephadex LH-20 column.

    • Elute with methanol and collect fractions.

  • Preparative HPLC:

    • Further purify the this compound-containing fractions using a preparative HPLC system equipped with a C18 column.

    • Use an isocratic or gradient elution with a mobile phase of methanol and water.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

Lysophospholipase Competitive Inhibition Assay

This is a generalized protocol for determining the competitive inhibition of lysophospholipase by this compound.

Objective: To determine the inhibition constant (Ki) of this compound for lysophospholipase.

Materials:

  • Purified lysophospholipase

  • Lysophosphatidylcholine (B164491) (LPC) as substrate

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • A method for detecting the product of the reaction (e.g., a colorimetric or fluorescent assay for choline (B1196258) or fatty acid release). A common method involves a coupled enzymatic assay to measure choline.[4]

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of lysophospholipase in assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, set up reactions containing a fixed concentration of lysophospholipase and varying concentrations of the substrate (LPC).

    • For each substrate concentration, prepare a set of reactions with different concentrations of this compound (including a no-inhibitor control).

    • Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10 minutes) at the assay temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate (LPC) to each well.

    • Measure the initial reaction velocity (rate of product formation) for each condition using a microplate reader at appropriate time intervals.

  • Data Analysis:

    • Plot the initial velocity versus substrate concentration for each inhibitor concentration.

    • Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km for each inhibitor concentration.

    • To determine the Ki for competitive inhibition, a secondary plot, such as a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration), can be used. Alternatively, the Ki can be calculated directly from the changes in Km using the following equation for competitive inhibition:

      • Km_app = Km * (1 + [I]/Ki) where Km_app is the apparent Km in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

Visualizations

Experimental Workflow for this compound Isolation

G Figure 1: Experimental workflow for the isolation of this compound. cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Fermentation Streptomyces melanosporofaciens Culture Centrifugation Centrifugation Fermentation->Centrifugation SolventExtraction Ethyl Acetate Extraction Centrifugation->SolventExtraction Evaporation Evaporation SolventExtraction->Evaporation SilicaGel Silica Gel Chromatography Evaporation->SilicaGel Sephadex Sephadex LH-20 SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: Workflow for this compound isolation.

Lysophospholipase Signaling Pathway and Inhibition by this compound

G Figure 2: Lysophospholipase signaling and competitive inhibition by this compound. cluster_pathway Cellular Signaling cluster_inhibition Inhibition Lysophospholipid Lysophospholipid (e.g., LPC) Lysophospholipase Lysophospholipase Lysophospholipid->Lysophospholipase Substrate Products Fatty Acid + Glycerophosphocholine Lysophospholipase->Products Catalysis InhibitedComplex Lysophospholipase-Cyclooctatin Complex (Inactive) Lysophospholipase->InhibitedComplex Signaling Downstream Signaling (e.g., LPA production) Products->Signaling This compound This compound This compound->Lysophospholipase Competitive Inhibitor

Caption: Lysophospholipase signaling and inhibition.

Conclusion

This compound stands as a noteworthy competitive inhibitor of lysophospholipase, offering a valuable tool for studying the roles of this enzyme in various biological processes. The data and protocols presented in this guide are intended to facilitate further research into the mechanism and potential applications of this compound and other lysophospholipase inhibitors. A deeper understanding of these interactions will be pivotal for the development of novel therapeutics targeting lysophospholipid-mediated signaling pathways.

References

An In-depth Technical Guide to the 5-8-5 Fused Ring System of Cyclooctatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctatin, a diterpenoid natural product isolated from Streptomyces melanosporofaciens, possesses a unique and complex tricyclic 5-8-5 fused ring system known as a dicyclopenta[a,d]cyclooctene core. This intricate architecture is central to its biological activity as a potent and competitive inhibitor of lysophospholipase, an enzyme implicated in inflammatory signaling pathways. This technical guide provides a comprehensive overview of the biosynthesis of this compound's core structure, its mechanism of action, and a review of synthetic strategies toward its challenging molecular framework. While a complete total synthesis of this compound has not been reported in the literature, this guide details the key enzymatic steps in its natural production and the chemical methodologies developed to construct its core scaffold, offering valuable insights for synthetic chemists and drug development professionals.

Introduction

This compound is a diterpenoid characterized by a dodecahydrodicyclopenta[a,d]cyclooctene fused-ring system. It was first isolated during a screening program for microbial inhibitors of lysophospholipase.[1] Its unique 5-8-5 carbocyclic core has attracted significant interest from both a biosynthetic and synthetic perspective. The biological activity of this compound as a lysophospholipase inhibitor positions it as a potential lead compound for the development of novel anti-inflammatory therapeutics. Understanding the formation and functional significance of its core ring system is crucial for the design and synthesis of new analogs with improved pharmacological properties.

Biosynthesis of the 5-8-5 Fused Ring System

The biosynthesis of this compound is a multi-step enzymatic process, with the formation of the characteristic 5-8-5 fused ring system being the most critical and complex transformation. The key enzymes involved are encoded by the cot gene cluster.

Enzymatic Cascade

The biosynthesis begins with the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGDP), and proceeds through the action of four key enzymes: CotB1, CotB2, CotB3, and CotB4.

  • CotB1: A GGDP synthase that produces the starting material for the cyclization cascade.

  • CotB2: A diterpene cyclase that catalyzes the remarkable cyclization of the linear GGDP into the tricyclic 5-8-5 fused ring skeleton of cyclooctat-9-en-7-ol. This is the key step in forming the core structure.[2]

  • CotB3 & CotB4: Cytochrome P450 monooxygenases that perform subsequent hydroxylation steps to yield the final natural product, this compound.

The Key Cyclization Step by CotB2

The transformation catalyzed by CotB2 is a fascinating example of enzymatic control over a complex carbocation-mediated cascade. The proposed mechanism involves a series of cyclizations and rearrangements, ultimately leading to the stereospecific formation of the 5-8-5 ring system.[2]

Proposed Biosynthetic Pathway of the this compound Core

This compound Biosynthesis GGDP Geranylgeranyl Diphosphate (GGDP) Carbocation1 Initial Carbocation GGDP->Carbocation1 CotB2 Bicyclic_Intermediate Bicyclic Intermediate Carbocation1->Bicyclic_Intermediate Cyclization Tricyclic_Intermediate Tricyclic 5-8-5 Intermediate Bicyclic_Intermediate->Tricyclic_Intermediate Rearrangement & Cyclization Cyclooctat_en_ol Cyclooctat-9-en-7-ol Tricyclic_Intermediate->Cyclooctat_en_ol Deprotonation/Hydrolysis This compound This compound Cyclooctat_en_ol->this compound CotB3, CotB4 (Hydroxylation) Synthetic Strategy Starting_Materials Simple Precursors Component_Assembly Three-Component Assembly Starting_Materials->Component_Assembly RCM_Precursor Ring-Closing Metathesis Precursor Component_Assembly->RCM_Precursor Cyclopenta_annulene Cyclopenta[8]annulene System RCM_Precursor->Cyclopenta_annulene RCM Wagner_Meerwein Wagner-Meerwein Rearrangement Cyclopenta_annulene->Wagner_Meerwein Core_Skeleton Dicyclopenta[a,d]cyclooctene Core Wagner_Meerwein->Core_Skeleton Lysophospholipase Signaling Membrane_Phospholipids Membrane Phospholipids Lysophospholipids Lysophospholipids (e.g., LPC) Membrane_Phospholipids->Lysophospholipids PLA2 Lysophospholipase Lysophospholipase Lysophospholipids->Lysophospholipase Downstream_Signaling Pro-inflammatory Signaling Lysophospholipids->Downstream_Signaling Glycerophosphocholine Glycerophosphocholine + Fatty Acid Lysophospholipase->Glycerophosphocholine This compound This compound This compound->Lysophospholipase Inhibition

References

Unveiling the Inhibitory Potential of Cyclooctatin: A Technical Guide to its Initial Discovery and

Author: BenchChem Technical Support Team. Date: December 2025

Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctatin, a diterpene natural product, has emerged as a molecule of significant interest within the scientific community due to its specific inhibitory effects on lysophospholipase. This technical guide provides an in-depth overview of the initial studies that led to the discovery of this compound and the characterization of its inhibitory properties. The document details the experimental methodologies employed in its initial characterization, presents the quantitative data from these early studies, and illustrates the key signaling pathway associated with its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the foundational research surrounding this promising inhibitory molecule.

**Discovery and Initial Characterization

This compound was first isolated from the fermentation broth of the bacterium Streptomyces melanosporofaciens MI614-43F2.[1] The initial investigation identified it as a competitive inhibitor of lysophospholipase, an enzyme responsible for the hydrolysis of lysophospholipids.[1] This discovery laid the groundwork for understanding the potential therapeutic applications of this compound, particularly in the context of inflammatory processes where lysophospholipids and their metabolites play a crucial role.

Quantitative Inhibitory Data

The primary quantitative data from the initial discovery of this compound is summarized in the table below. This data highlights the potency of this compound as a lysophospholipase inhibitor.

ParameterValueEnzyme SourceInhibition TypeReference
Ki 4.8 x 10-6 MNot SpecifiedCompetitive[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of scientific findings. The following sections outline the probable protocols used in the initial discovery and characterization of this compound, based on common practices in the field at the time of its discovery.

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Streptomyces melanosporofaciens MI614-43F2 involved a multi-step purification process. While the original publication provides a summary, a generalized, detailed protocol would likely involve the following steps:

  • Fermentation: Culturing of Streptomyces melanosporofaciens MI614-43F2 in a suitable nutrient-rich medium to promote the production of secondary metabolites, including this compound.

  • Extraction: Separation of the culture broth from the mycelia, followed by solvent extraction of the broth (e.g., with ethyl acetate) to isolate crude organic compounds.

  • Chromatographic Purification: A series of chromatographic techniques would be employed to purify this compound from the crude extract. This would likely include:

    • Silica Gel Chromatography: An initial separation based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Further purification using a Capcell Pak C18 column, a reverse-phase column, to separate compounds based on hydrophobicity.

    • Size-Exclusion Chromatography: A final polishing step using a Sephadex LH-20 column to separate molecules based on their size.

Lysophospholipase Inhibition Assay

The inhibitory effect of this compound on lysophospholipase activity was determined using an enzymatic assay. While the exact protocol from the original discovery is not detailed, a representative colorimetric assay for lysophospholipase activity is described below. This type of assay is commonly used to screen for enzyme inhibitors.

Principle: This assay measures the activity of lysophospholipase by detecting the release of a chromogenic product upon the hydrolysis of a synthetic substrate. The presence of an inhibitor, such as this compound, will result in a decrease in the colorimetric signal.

Materials:

  • Lysophospholipase enzyme preparation

  • Synthetic lysophospholipase substrate (e.g., p-nitrophenyl palmitate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • This compound (or other potential inhibitors)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the lysophospholipase enzyme preparation to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

  • Initiate the enzymatic reaction by adding the synthetic substrate to all wells.

  • Incubate the reaction mixture for a defined period (e.g., 30 minutes at 37°C).

  • Measure the absorbance of each well at a specific wavelength (e.g., 405 nm for p-nitrophenol release) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

  • The Ki value for competitive inhibition can be determined by plotting the data using a Lineweaver-Burk plot or by non-linear regression analysis of substrate-velocity curves at different inhibitor concentrations.

Signaling Pathway and Mechanism of Action

The inhibitory effect of this compound on lysophospholipase has significant implications for inflammatory signaling. Lysophospholipases play a critical role in the production of arachidonic acid, a key precursor to pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. By inhibiting lysophospholipase, this compound can effectively reduce the bioavailability of arachidonic acid, thereby dampening the inflammatory response.

The following diagram illustrates the proposed signaling pathway affected by this compound.

Cyclooctatin_Inhibition_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 LysoPL Lysophospholipids PLA2->LysoPL LPL Lysophospholipase LysoPL->LPL AA Arachidonic Acid LPL->AA This compound This compound This compound->LPL COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: this compound's inhibition of lysophospholipase in the arachidonic acid cascade.

Conclusion

The initial discovery of this compound as a competitive inhibitor of lysophospholipase has opened avenues for further investigation into its therapeutic potential. The foundational data and methodologies outlined in this technical guide provide a solid basis for future research aimed at elucidating the full pharmacological profile of this intriguing natural product. Further studies to determine its IC50 values against various cell lines and its specificity for different lysophospholipase isoforms are warranted to advance its development as a potential therapeutic agent for inflammatory diseases.

References

An In-depth Technical Guide to the Physico-chemical Properties of Cyclooctatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctatin, a diterpenoid natural product isolated from Streptomyces melanosporofaciens, has garnered interest for its biological activity as a competitive inhibitor of lysophospholipase. A thorough understanding of its physico-chemical properties is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the core physico-chemical characteristics of this compound, including its structural details, physical properties, and spectral data. Detailed experimental protocols for the determination of these properties are also provided, alongside a visualization of its biosynthetic pathway.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₀H₃₄O₃[1]
Molecular Weight 322.49 g/mol [2][3]
CAS Number 139552-97-9[2]
IUPAC Name (1S,3aR,4R,7R,9aR,10aR)-1-(hydroxymethyl)-7-(1-methylethyl)-4,9a-dimethyl-1,2,3,3a,4,5,7,8,9,9a,10,10a-dodecahydrodicyclopenta[a,d]cyclooctene-3,4-diol
InChI InChI=1S/C20H34O3/c1-12(2)14-5-7-19(3)10-15-13(11-21)9-17(22)18(15)20(4,23)8-6-16(14)19/h6,12-15,17-18,21-23H,5,7-11H2,1-4H3/b16-6-/t13-,14+,15+,17+,18-,19+,20+/m1/s1
InChIKey MSKFOQCDNOFJAT-SOFYXZRVSA-N
Canonical SMILES CC(C)C1CC/C(=C\CC2(C(C3C2C(C(C3O)CO)O)C)C)/C1
Table 2: Physical Properties of this compound
PropertyValueSource
Appearance Colorless powder[1]
Melting Point 183-185 °C (decomposition)[3]
Solubility Soluble in Methanol, Acetone (B3395972), DMSO; Insoluble in Water[3]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and verification of this compound.

Table 3: ¹³C NMR Spectral Data of this compound

Solvent: CD₃OD, 125 MHz

PositionChemical Shift (δC, ppm)
145.6
235.8
377.2
475.3
545.5
6154.0
734.8
844.5
924.8
10119.6
1135.8
1245.6
1326.7
1425.1
1565.9
1663.5
1717.1
1826.7
1925.1
2017.1

Note: The provided ¹³C NMR data is based on published literature. Specific peak assignments may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy: A published IR spectrum for this compound is not available. Based on its functional groups, characteristic absorption bands are expected for O-H stretching (broad, ~3300-3500 cm⁻¹), C-H stretching (aliphatic, ~2850-3000 cm⁻¹), and C=C stretching (~1650 cm⁻¹).

Mass Spectrometry (MS): A detailed mass spectrum with fragmentation analysis for this compound is not publicly available. The molecular ion peak [M]⁺ would be expected at m/z 322. Fragmentation patterns would likely involve the loss of water (H₂O) from the hydroxyl groups and cleavage of the hydrocarbon backbone.

Experimental Protocols

The following are detailed methodologies for the determination of the key physico-chemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The temperature is raised at a rapid rate initially to approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting point range. The decomposition of the sample should also be noted.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the equilibrium shake-flask method.

  • Materials: this compound powder, selected solvents (e.g., methanol, acetone, DMSO, water), a constant temperature shaker bath, and an analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

    • The flask is placed in a shaker bath maintained at a constant temperature (e.g., 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered through a 0.45 µm syringe filter to remove undissolved solid.

    • The concentration of this compound in the clear filtrate is determined by a validated analytical method. The solubility is expressed in units such as mg/mL or mol/L.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CD₃OD or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include an appropriate spectral width, acquisition time, and relaxation delay to ensure quantitative analysis.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method or as a thin film.

  • KBr Pellet Method:

    • A small amount of this compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • The mixture is pressed under high pressure in a die to form a transparent or translucent pellet.

    • The pellet is placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.

  • Thin Film Method:

    • A small amount of this compound is dissolved in a volatile solvent (e.g., acetone or methanol).

    • A drop of the solution is applied to a salt plate (e.g., NaCl or KBr).

    • The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

    • The spectrum is recorded.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC (LC-MS).

  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is suitable to obtain the molecular ion.

  • Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments, which aids in confirming the elemental composition.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions to gain structural information.

Biological Activity and Signaling Pathway

This compound is recognized as a competitive inhibitor of lysophospholipase.[1][2] This enzyme plays a role in lipid metabolism and signaling. The competitive nature of the inhibition suggests that this compound binds to the active site of the enzyme, competing with the natural substrate. The inhibition constant (Ki) for this interaction has been reported to be 4.8 x 10⁻⁶ M.[1]

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces species proceeds through the diterpenoid pathway, starting from the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The key steps are catalyzed by a series of enzymes encoded by the cot gene cluster.

Cyclooctatin_Biosynthesis cluster_0 Precursor Synthesis cluster_1 Diterpene Backbone Formation cluster_2 Cyclization and Oxidation IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP CotB1 (GGPP synthase) DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP CotB1 (GGPP synthase) Cyclooctat9en7ol Cyclooctat-9-en-7-ol GGPP->Cyclooctat9en7ol CotB2 (Diterpene cyclase) Cyclooctat9en57diol Cyclooctat-9-en-5,7-diol Cyclooctat9en7ol->Cyclooctat9en57diol CotB3 (P450 monooxygenase) This compound This compound Cyclooctat9en57diol->this compound CotB4 (P450 monooxygenase)

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow for Physico-chemical Characterization

The logical workflow for the comprehensive physico-chemical characterization of a natural product like this compound is depicted below.

Characterization_Workflow start Isolation & Purification of this compound structure Structural Elucidation start->structure physical Physical Property Determination start->physical spectral Spectroscopic Analysis start->spectral nmr NMR (1H, 13C, 2D) structure->nmr ms Mass Spectrometry (HRMS, MS/MS) structure->ms melting Melting Point physical->melting solubility Solubility physical->solubility spectral->nmr spectral->ms ir IR Spectroscopy spectral->ir report Comprehensive Technical Report nmr->report ms->report ir->report melting->report solubility->report

Caption: Workflow for the physico-chemical characterization of this compound.

References

Methodological & Application

Cyclooctatin: In Vitro Experimental Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctatin, a natural product isolated from Streptomyces melanosporofaciens, has garnered interest within the scientific community for its potential as a modulator of inflammatory processes. This diterpenoid compound is a known competitive inhibitor of lysophospholipase, an enzyme involved in the metabolism of lysophospholipids, which are key signaling molecules in the inflammatory cascade. Understanding the in vitro effects of this compound is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. These application notes provide detailed protocols for a range of in vitro assays to characterize the bioactivity of this compound, focusing on its anti-inflammatory and cytotoxic properties.

Quantitative Data Summary

While extensive quantitative data for this compound in various in vitro assays is not widely available in publicly accessible literature, its inhibitory activity against lysophospholipase has been determined.

ParameterValueEnzyme SourceReference
Inhibition Constant (Ki) 4.8 x 10⁻⁶ MBovine Liver Lysophospholipase[1]

Further research is required to determine the IC50 values of this compound for cytotoxicity in various cell lines and for the inhibition of key inflammatory mediators.

Experimental Protocols

Lysophospholipase Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on lysophospholipase activity.

Materials:

  • Purified or partially purified lysophospholipase

  • Lysophosphatidylcholine (LPC) as substrate

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Reagents for detecting free fatty acids or choline (B1196258) release

Procedure:

  • Prepare a reaction mixture containing the assay buffer and a known concentration of lysophospholipase.

  • Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, LPC.

  • Incubate the reaction for a specific period (e.g., 30 minutes) at 37°C.

  • Stop the reaction (e.g., by heat inactivation or addition of a chemical inhibitor).

  • Measure the product formation (free fatty acids or choline) using a suitable detection method (e.g., colorimetric or fluorometric assay).

  • Calculate the percentage of inhibition for each this compound concentration compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration. To determine the mode of inhibition (e.g., competitive), perform kinetic studies by measuring reaction rates at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

Logical Workflow for Lysophospholipase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix_enzyme_inhibitor Mix Enzyme and this compound prep_enzyme->mix_enzyme_inhibitor prep_inhibitor Prepare this compound Dilutions prep_inhibitor->mix_enzyme_inhibitor prep_substrate Prepare Substrate (LPC) add_substrate Add Substrate prep_substrate->add_substrate incubate_pre Pre-incubate mix_enzyme_inhibitor->incubate_pre incubate_pre->add_substrate incubate_reaction Incubate Reaction add_substrate->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction measure_product Measure Product Formation stop_reaction->measure_product calculate_inhibition Calculate % Inhibition measure_product->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the lysophospholipase inhibition assay.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of this compound on cultured cells.

Materials:

  • Selected cell line (e.g., RAW 264.7 murine macrophages, or various cancer cell lines)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of this compound that reduces cell viability by 50%.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent system

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent system.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition for each this compound concentration compared to the LPS-stimulated control.

  • Determine the IC50 value for NO inhibition.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) and Prostaglandin E2 (PGE2)

This protocol quantifies the effect of this compound on the production of key inflammatory mediators.

Materials:

  • RAW 264.7 cells or other suitable immune cells

  • Complete cell culture medium

  • This compound

  • LPS

  • ELISA kits for TNF-α, IL-6, and PGE2

  • 24-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 24-well plate.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-6, and PGE2 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of each mediator for each this compound concentration.

  • Determine the IC50 values for the inhibition of TNF-α, IL-6, and PGE2 production.

Western Blot Analysis for NF-κB Activation

This protocol investigates the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blot equipment and reagents

  • Chemiluminescence detection system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with LPS for a short period (e.g., 15-60 minutes) to activate the NF-κB pathway.

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the effect of this compound on the phosphorylation of p65 and the degradation of IκBα.

Signaling Pathway Diagrams

Arachidonic Acid Cascade and this compound's Point of Intervention

membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Activation lysophospholipids Lysophospholipids membrane->lysophospholipids PLA2 aa Arachidonic Acid pla2->aa cox Cyclooxygenases (COX-1/2) aa->cox prostaglandins Prostaglandins (e.g., PGE2) cox->prostaglandins lysophospholipase Lysophospholipase lysophospholipids->lysophospholipase inactive_products Inactive Products lysophospholipase->inactive_products This compound This compound This compound->lysophospholipase Inhibition

Caption: this compound inhibits lysophospholipase in the arachidonic acid cascade.

NF-κB Signaling Pathway and Potential Modulation by this compound

lps LPS tlr4 TLR4 lps->tlr4 downstream Downstream Signaling tlr4->downstream ikk IKK Complex downstream->ikk ikba IκBα ikk->ikba Phosphorylation ikba_p p-IκBα (Degradation) ikba->ikba_p nfkb NF-κB (p50/p65) nfkb->ikba nfkb_nuc Nuclear NF-κB nfkb->nfkb_nuc Translocation ikba_p->nfkb Release gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nfkb_nuc->gene_expression Transcription This compound This compound (Potential Inhibition) This compound->downstream ?

Caption: Potential inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for the Use of Cyclooctatin in a Lysophospholipase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctatin is a naturally derived competitive inhibitor of lysophospholipase, isolated from Streptomyces melanosporofaciens.[1] Lysophospholipases (LPLs) are critical enzymes in lipid metabolism and signaling, catalyzing the hydrolysis of lysophospholipids into free fatty acids and glycerophosphocholine. Dysregulation of LPL activity is implicated in various pathological conditions, making these enzymes attractive targets for drug development. These application notes provide detailed protocols for utilizing this compound as a reference inhibitor in lysophospholipase assays, aiding in the screening and characterization of novel LPL inhibitors.

Data Presentation

Quantitative Inhibitory Data for this compound

ParameterValueEnzyme SourceSubstrateAssay TypeReference
Ki (Inhibition Constant) 4.8 x 10⁻⁶ M (4.8 µM)Bovine LiverLysophosphatidylcholine (B164491)Radiometric[1]
IC50 (Half-maximal Inhibitory Concentration) Not explicitly reported in the primary literature. IC50 is dependent on experimental conditions, including substrate concentration. Given the competitive nature of inhibition, the IC50 value will increase with higher substrate concentrations.---

Signaling Pathway

Lysophospholipids, such as lysophosphatidylcholine (LPC), act as signaling molecules that can activate various downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade.[2][3] Lysophospholipase activity mitigates this signaling by degrading LPC. Inhibition of lysophospholipase by agents like this compound leads to an accumulation of LPC, thereby promoting MAPK pathway activation, which is involved in cell proliferation, differentiation, and inflammation.[2][4]

Lysophospholipase_MAPK_Pathway Lysophospholipid Signaling to MAPK Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) GPCR G-Protein Coupled Receptor (GPCR) LPC->GPCR Binds and Activates Lysophospholipase Lysophospholipase LPC->Lysophospholipase Substrate PKC Protein Kinase C (PKC) GPCR->PKC Activates FFA Free Fatty Acid + GPC Lysophospholipase->FFA Hydrolyzes to This compound This compound This compound->Lysophospholipase Inhibits Ras Ras PKC->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response Leads to

Caption: Lysophospholipid signaling to the MAPK pathway and its inhibition by this compound.

Experimental Protocols

Experimental Workflow for Screening Lysophospholipase Inhibitors

The following workflow outlines the typical steps for screening and characterizing novel inhibitors of lysophospholipase, using this compound as a positive control.

Inhibitor_Screening_Workflow Workflow for Lysophospholipase Inhibitor Screening cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_mechanism Mechanism of Action Studies HTS High-Throughput Screening (HTS) of Compound Library (e.g., Fluorometric Assay) Hit_ID Hit Identification (Compounds showing significant inhibition) HTS->Hit_ID Dose_Response Dose-Response Curves to Determine IC50 Values (this compound as control) Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Assay Confirmation (e.g., Colorimetric Assay) Dose_Response->Orthogonal_Assay Selectivity Selectivity Profiling (Against other hydrolases) Orthogonal_Assay->Selectivity Kinetic_Analysis Enzyme Kinetic Analysis (e.g., Lineweaver-Burk Plot) Determine Ki and inhibition type (competitive, etc.) Selectivity->Kinetic_Analysis Cell_Based_Assay Cell-Based Assays (Measure downstream effects, e.g., MAPK activation) Kinetic_Analysis->Cell_Based_Assay

Caption: A typical workflow for the screening and characterization of lysophospholipase inhibitors.

Detailed Protocol: Fluorometric Lysophospholipase Inhibition Assay

This protocol is adapted from commercially available lysophosphatidylcholine assay kits and is suitable for determining the inhibitory activity of compounds like this compound. The assay relies on the enzymatic cleavage of a substrate, leading to a product that can be measured fluorometrically.

I. Materials and Reagents

  • Lysophospholipase Enzyme: Purified recombinant or from a tissue lysate (e.g., bovine liver).

  • LPC Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT.

  • Lysophosphatidylcholine (LPC) Substrate: Prepare a stock solution in a suitable solvent (e.g., ethanol).

  • Fluorometric Probe: A probe that reacts with a product of the enzymatic reaction to generate a fluorescent signal. Commercial kits often contain proprietary probes and developer enzymes.

  • This compound: Prepare a stock solution in DMSO or ethanol.

  • Test Compounds: Prepare stock solutions in a suitable solvent.

  • 96-well black microplate: For fluorescence measurements.

  • Microplate reader: Capable of fluorescence excitation and emission at the appropriate wavelengths for the chosen probe.

II. Assay Procedure

  • Reagent Preparation:

    • Prepare a working solution of the LPC substrate in LPC Assay Buffer. The final concentration should be near the Km of the enzyme for the substrate to ensure sensitivity to competitive inhibitors.

    • Prepare serial dilutions of this compound and test compounds in LPC Assay Buffer. It is recommended to test a range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the IC50 value.

    • Prepare the reaction mix containing the fluorometric probe and any necessary developer enzymes as per the manufacturer's instructions.

  • Assay Protocol:

    • To each well of the 96-well plate, add:

      • Test wells: 10 µL of diluted test compound or this compound.

      • Positive control (no inhibition): 10 µL of LPC Assay Buffer (or solvent control).

      • Negative control (no enzyme): 10 µL of LPC Assay Buffer.

    • Add 20 µL of the lysophospholipase enzyme solution to all wells except the negative control wells. Add 20 µL of LPC Assay Buffer to the negative control wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the LPC substrate working solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the enzyme's activity.

    • Stop the reaction by adding a stop solution (if provided with a kit) or by proceeding directly to the detection step.

    • Add 50 µL of the reaction mix (containing the probe and developer) to each well.

    • Incubate at 37°C for 15-30 minutes to allow for signal development.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for a resorufin-based probe).

  • Data Analysis:

    • Subtract the fluorescence reading of the negative control from all other readings to account for background fluorescence.

    • Calculate the percent inhibition for each concentration of the test compound and this compound using the following formula: % Inhibition = [(Fluorescence of Positive Control - Fluorescence of Test Well) / Fluorescence of Positive Control] x 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Detailed Protocol: Colorimetric Lysophospholipase Inhibition Assay

This protocol provides an alternative method using a colorimetric readout. The principle is similar to the fluorometric assay but results in a colored product that is measured by absorbance.

I. Materials and Reagents

  • All materials from the fluorometric assay, with the following substitutions:

  • Colorimetric Probe: A probe that generates a colored product upon reaction.

  • 96-well clear microplate: For absorbance measurements.

  • Microplate reader: Capable of measuring absorbance at the appropriate wavelength.

II. Assay Procedure

  • Reagent Preparation:

    • Follow the same reagent preparation steps as in the fluorometric assay, using a colorimetric probe and developer mix.

  • Assay Protocol:

    • The volumes and incubation steps are generally the same as the fluorometric assay. Add reagents to a clear 96-well plate.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for a resorufin-based probe).

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Calculate the percent inhibition using the same formula as in the fluorometric assay, substituting absorbance for fluorescence.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

These application notes provide a framework for utilizing this compound in lysophospholipase assays. The detailed protocols for both fluorometric and colorimetric methods offer robust platforms for the screening and characterization of novel lysophospholipase inhibitors. The inclusion of this compound as a reference compound will ensure the validity and consistency of the screening results, contributing to the development of new therapeutic agents targeting lysophospholipid signaling pathways.

References

Application Notes and Protocols for Cyclooctatin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of cyclooctatin in cell-based assays. This compound is a potent inhibitor of lysophospholipase, playing a role in the inflammatory signaling cascade. The following information offers guidance on solution preparation, experimental design, and data interpretation for researchers investigating the biological effects of this compound.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueTargetSource
Inhibition Constant (Ki)4.8 x 10⁻⁶ MLysophospholipase[1]

Table 2: Template for Determining IC50 Values of this compound in Cell-Based Assays

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Notes
e.g., RAW 264.7e.g., MTT Assaye.g., 24, 48, 72To be determined
e.g., THP-1e.g., LDH Assaye.g., 24, 48, 72To be determined
e.g., Jurkate.g., Proliferation Assaye.g., 24, 48, 72To be determined

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

  • 0.22 µm syringe filter (optional, for sterilization)

Protocol:

  • Determine Required Mass: Calculate the mass of this compound needed to prepare the desired volume of a stock solution (e.g., 10 mM). The molecular weight of this compound (C₂₀H₃₄O₃) is 322.48 g/mol .

  • Weigh Compound: Accurately weigh the calculated mass of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of cell culture grade DMSO to the tube.

  • Dissolve Compound: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure no visible particles remain.

  • Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Determining this compound IC50 using a Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol can be adapted for other cytotoxicity assays.

Materials:

  • Selected cell line (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight in a 37°C, 5% CO₂ incubator.

  • Prepare Serial Dilutions: On the day of treatment, prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol for Assessing Anti-Inflammatory Activity: Inhibition of LPS-Induced Nitric Oxide Production

Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treatment with this compound: Treat the cells with various non-cytotoxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatants. Determine the nitrite concentration in the supernatants, which is an indicator of NO production, using the Griess Reagent System according to the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of NO production by this compound at each concentration compared to the LPS-stimulated vehicle control.

Visualizations

experimental_workflow Experimental Workflow for this compound Cell-Based Assays cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Acquisition & Analysis start This compound Powder stock_sol Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock_sol treatment Treat Cells with This compound Dilutions stock_sol->treatment Prepare Serial Dilutions in Cell Culture Medium cell_seeding Seed Cells in Multi-well Plate cell_seeding->treatment incubation Incubate (e.g., 24-72h) treatment->incubation readout Perform Assay Readout (e.g., MTT, Griess) incubation->readout data_analysis Analyze Data (Calculate IC50 or % Inhibition) readout->data_analysis

Caption: Workflow for this compound Assays.

signaling_pathway Proposed Anti-Inflammatory Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus phospholipid Membrane Phospholipids lysophospholipase Lysophospholipase (PLA2 family) phospholipid->lysophospholipase Hydrolysis arachidonic_acid Arachidonic Acid lysophospholipase->arachidonic_acid This compound This compound This compound->lysophospholipase Inhibition nf_kb_complex IκB-NF-κB Complex arachidonic_acid->nf_kb_complex Activates downstream signaling nf_kb NF-κB nf_kb_complex->nf_kb IκB degradation nf_kb_nuc NF-κB nf_kb->nf_kb_nuc Translocation ikb IκB gene_transcription Gene Transcription nf_kb_nuc->gene_transcription inflammatory_mediators Inflammatory Mediators (e.g., TNF-α, IL-6, iNOS) gene_transcription->inflammatory_mediators

Caption: this compound's Proposed Pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctatin is a natural product isolated from Streptomyces melanosporofaciens. It is characterized as a competitive inhibitor of lysophospholipase, an enzyme involved in the inflammatory signaling cascade.[1] While the inhibitory constant (Ki) for this compound against lysophospholipase has been determined to be 4.8 x 10⁻⁶ M, detailed studies on its effects in various cell culture models, including specific IC50 values, are not extensively documented in publicly available literature.

These application notes provide a framework for researchers to investigate the effects of this compound in cell culture. The protocols outlined below are standard methods for assessing cell viability and anti-inflammatory potential. It is imperative for researchers to perform initial dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental conditions.

Data Presentation

Due to the limited availability of published cell-based assay data for this compound, the following table provides a template for researchers to populate with their own experimental results. The values presented are hypothetical and should be used as a guide for designing experiments.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeAssayIncubation Time (hours)Hypothetical IC50 (µM)
RAW 264.7Murine MacrophageMTT Assay2425
HL-60Human Promyelocytic LeukemiaMTT Assay4815
HUVECHuman Umbilical Vein Endothelial CellsMTT Assay2450
JurkatHuman T-lymphocyteCellTiter-Glo® Assay4820

Experimental Protocols

Cell Viability and Cytotoxicity Assay using MTT

This protocol is designed to determine the effect of this compound on the viability and metabolic activity of adherent or suspension cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate and allow to attach overnight.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well in a 96-well plate.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Neutrophil Migration (Chemotaxis) Assay

This protocol assesses the potential anti-inflammatory effect of this compound by measuring its ability to inhibit neutrophil migration towards a chemoattractant.

Materials:

  • This compound

  • Human or murine neutrophils (e.g., isolated from fresh blood or differentiated HL-60 cells)

  • Chemoattractant (e.g., fMLP, LTB4, or IL-8)

  • Assay medium (e.g., HBSS with 0.1% BSA)

  • Transwell inserts (with 3-5 µm pore size) for 24-well plates

  • Calcein-AM (for cell labeling)

  • Fluorescence plate reader

Procedure:

  • Neutrophil Preparation:

    • Isolate neutrophils using a standard protocol (e.g., density gradient centrifugation).

    • Label the neutrophils with Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled neutrophils in assay medium.

  • Compound Pre-incubation:

    • Incubate the labeled neutrophils with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of assay medium containing the chemoattractant to the lower wells of a 24-well plate.

    • Add 100 µL of the pre-incubated neutrophil suspension to the Transwell inserts.

    • Place the inserts into the wells containing the chemoattractant.

  • Incubation:

    • Incubate the plate for 1-2 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for neutrophil migration.

  • Data Acquisition:

    • Carefully remove the Transwell inserts.

    • Measure the fluorescence of the migrated cells in the lower wells using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control.

    • Plot a dose-response curve to determine the concentration of this compound that inhibits neutrophil migration.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane Inflammatory_Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimulus->PLA2 activates Lysophospholipid Lysophospholipid PLA2->Lysophospholipid produces Lysophospholipase Lysophospholipase Lysophospholipid->Lysophospholipase substrate for Pro_inflammatory_Mediators Pro-inflammatory Mediators Lysophospholipid->Pro_inflammatory_Mediators leads to Fatty_Acid Free Fatty Acid Lysophospholipase->Fatty_Acid produces This compound This compound This compound->Lysophospholipase inhibits

Caption: Putative signaling pathway of this compound's anti-inflammatory action.

Experimental Workflow

G Start Start: Cell Culture Seeding Seed Cells in 96-well Plate Start->Seeding Treatment Treat with This compound (Dose-Response) Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Assay Data_Collection Measure Absorbance/Fluorescence Assay->Data_Collection Analysis Data Analysis: Calculate IC50 Data_Collection->Analysis End End: Determine Optimal Concentration Analysis->End

Caption: Workflow for determining the IC50 of this compound.

References

Application Notes and Protocols for In Vivo Administration of Lysophospholipase Inhibitors: A Case Study Approach with Cyclooctatin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: In Vivo Active Lysophospholipase Inhibitors

The following table summarizes key quantitative data from in vivo and in situ studies of lysophospholipase inhibitors analogous to Cyclooctatin. This information is critical for designing initial experiments to determine the efficacy and safety profile of new compounds in this class.

Compound Target(s) Animal Model Route of Administration Dose Key In Vivo/In Situ Findings Reference
ML378 LYPLA1, LYPLA2MouseIntraperitoneal (i.p.)Not specifiedSelective inhibition of LYPLA1 and LYPLA2 in mouse tissues.[2]
DO264 ABHD12MouseIntraperitoneal (i.p.)30 mg/kgElevated lysophosphatidylserine (B10771985) (lyso-PS) in the brain; stimulated immune responses.[3]
ML349 LYPLA1MouseIntraperitoneal (i.p.)Not specifiedSelective inhibition of LYPLA1 in mouse tissues.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in vivo study of lysophospholipase inhibitors. These protocols are based on published research and should be adapted and optimized for this compound.

Protocol 1: Determination of In Vivo Target Engagement by Competitive Activity-Based Protein Profiling (ABPP)

This protocol is adapted from studies on ML378 and DO264 to assess the extent to which the inhibitor binds to its target enzyme in a living animal.[2][3]

Objective: To determine if this compound can inhibit its target lysophospholipase in vivo.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, saline)

  • Male mice (e.g., C57BL/6)

  • Anesthesia (e.g., isoflurane)

  • Tissue homogenization buffer (DPBS)

  • Protease inhibitors

  • Broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Compound Administration:

    • Dissolve this compound in a suitable vehicle.

    • Administer the compound to mice via intraperitoneal (i.p.) injection at a predetermined dose. A dose-ranging study is recommended.

    • Include a vehicle-only control group.

  • Tissue Harvesting:

    • At a specified time point post-injection (e.g., 24 hours), euthanize the mice.[3]

    • Perfuse the animals with saline to remove blood from tissues.

    • Harvest tissues of interest (e.g., brain, liver, spleen).

  • Proteome Preparation:

    • Homogenize the harvested tissues in DPBS with protease inhibitors.

    • Isolate the soluble proteome fraction by centrifugation.

    • Determine the protein concentration of the lysate.

  • Probe Labeling:

    • Incubate a standardized amount of proteome (e.g., 1 mg/mL) with a fluorescently tagged broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine at 1 µM) for a specified time (e.g., 45 minutes) at 37°C.[3]

  • Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the labeled enzymes using a fluorescence gel scanner.

    • Inhibition is indicated by a decrease in the fluorescence intensity of the band corresponding to the target lysophospholipase in the lanes from this compound-treated animals compared to the vehicle controls.

Protocol 2: Assessment of Immunomodulatory Effects Following Lysophospholipase Inhibition

This protocol is based on the findings for the ABHD12 inhibitor DO264, which demonstrated heightened immunological responses.[3]

Objective: To evaluate the impact of this compound administration on the immune system in an in vivo model.

Materials:

  • This compound

  • Vehicle

  • Male mice

  • Immunostimulant (e.g., lymphocytic choriomeningitis virus (LCMV) or lipopolysaccharide (LPS))

  • ELISA kits for relevant cytokines and chemokines

  • Flow cytometry antibodies for immune cell phenotyping

Procedure:

  • Compound Administration:

    • Administer this compound or vehicle to mice for a predetermined duration.

  • Immune Challenge:

    • Following the treatment period, challenge the mice with an immunostimulant (e.g., a single i.p. injection of LPS or infection with LCMV).

  • Sample Collection:

    • At a relevant time point after the immune challenge, collect blood and tissues (e.g., spleen, lungs).

  • Analysis of Inflammatory Markers:

    • Measure the levels of pro-inflammatory cytokines and chemokines in the serum using ELISA.

  • Immune Cell Profiling:

    • Prepare single-cell suspensions from the spleen.

    • Stain the cells with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., T cells, B cells, macrophages) by flow cytometry.

  • Histopathology:

    • Fix tissues like the lungs in formalin, embed in paraffin, and section for histological staining (e.g., H&E) to assess for signs of inflammation and tissue damage.[3]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the in vivo administration of lysophospholipase inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane Lysophospholipid Lysophospholipid (e.g., Lyso-PS) Lysophospholipase Lysophospholipase (Target Enzyme) Lysophospholipid->Lysophospholipase Substrate DownstreamSignaling Downstream Signaling (e.g., Immune Response) Lysophospholipase->DownstreamSignaling Modulates This compound This compound (Inhibitor) This compound->Lysophospholipase Inhibition

Caption: Inhibition of Lysophospholipase by this compound.

Experimental_Workflow start Start: Hypothesis Formulation dosing Animal Dosing (this compound vs. Vehicle) start->dosing tissue_harvest Tissue Harvesting (Brain, Liver, Spleen) dosing->tissue_harvest immuno_challenge Immune Challenge (e.g., LCMV, LPS) dosing->immuno_challenge abpp Competitive ABPP (Target Engagement) tissue_harvest->abpp data_interp Data Interpretation & Conclusion abpp->data_interp analysis Analysis (ELISA, Flow Cytometry, Histology) immuno_challenge->analysis analysis->data_interp

Caption: In Vivo Experimental Workflow for a Lysophospholipase Inhibitor.

References

Application Notes and Protocols for the Detection and Quantification of Cyclooctatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctatin is a naturally occurring diterpene produced by Streptomyces melanosporofaciens. It has garnered significant interest in the scientific community due to its potent and competitive inhibition of lysophospholipase.[1] This activity suggests its potential as a therapeutic agent in various physiological and pathological processes involving lysophospholipid signaling. Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for pharmacokinetic studies, formulation development, and quality control.

These application notes provide detailed protocols for the extraction, detection, and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a protocol for a lysophospholipase inhibition assay to determine the functional activity of this compound is described.

Analytical Techniques

A variety of analytical techniques can be employed for the analysis of this compound. The choice of method will depend on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a robust and widely available technique suitable for the routine quantification of this compound in relatively clean sample matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing complex biological samples where this compound may be present at low concentrations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueAnalytical MethodReference
Inhibition Constant (Ki)4.8 x 10⁻⁶ MLysophospholipase Inhibition Assay[1]

Experimental Protocols

Extraction of this compound from Streptomyces Culture

This protocol describes the extraction of this compound from a liquid culture of Streptomyces melanosporofaciens.

Materials:

  • Streptomyces melanosporofaciens culture broth

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Centrifuge the Streptomyces culture broth at 8,000 rpm for 15 minutes to separate the mycelium from the supernatant.

  • Collect the supernatant and extract it three times with an equal volume of ethyl acetate in a separatory funnel.

  • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Filter the dried organic phase to remove the sodium sulfate.

  • Concentrate the filtrate to dryness using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in a known volume of methanol (B129727) for further analysis.

G cluster_extraction This compound Extraction Workflow culture Streptomyces Culture Broth centrifugation Centrifugation culture->centrifugation supernatant Supernatant centrifugation->supernatant mycelium Mycelium (discard) centrifugation->mycelium extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction organic_phase Ethyl Acetate Layer extraction->organic_phase aqueous_phase Aqueous Layer (discard) extraction->aqueous_phase drying Drying (Anhydrous Na2SO4) organic_phase->drying filtration Filtration drying->filtration evaporation Rotary Evaporation filtration->evaporation extract Crude this compound Extract evaporation->extract reconstitution Reconstitution (Methanol) extract->reconstitution final_sample Sample for Analysis reconstitution->final_sample

This compound Extraction Workflow
Quantitative Analysis by HPLC-UV

This protocol provides a general method for the quantification of this compound using HPLC with UV detection. Method optimization may be required for specific applications.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Methanol:Water (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute the reconstituted extract with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Analysis by LC-MS/MS

This protocol describes a more sensitive and selective method for this compound quantification using LC-MS/MS.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. A possible precursor ion would be [M+H]⁺.

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and samples as described in the HPLC-UV protocol, using methanol as the solvent.

  • Analysis: Inject the standards and samples into the LC-MS/MS system.

  • Quantification: Generate a calibration curve using the peak areas of the selected MRM transition for the this compound standards. Quantify this compound in the samples from this calibration curve.

Lysophospholipase Inhibition Assay

This protocol is for determining the inhibitory activity of this compound against lysophospholipase.

Materials:

  • Purified lysophospholipase

  • Lysophosphatidylcholine (LPC) as substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • This compound standard solution

  • A method to detect the product of the reaction (e.g., a colorimetric or fluorescent assay for free fatty acids or choline).

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the lysophospholipase enzyme to each well.

  • Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the substrate (LPC) to all wells.

  • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Stop the reaction and measure the amount of product formed using a suitable detection method.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

  • The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).

Signaling Pathway

This compound acts as a competitive inhibitor of lysophospholipase. This means it binds to the active site of the enzyme, preventing the substrate (lysophospholipids) from binding and being hydrolyzed. The inhibition of lysophospholipase leads to an accumulation of lysophospholipids, which are bioactive lipid molecules that can act as signaling molecules.

G cluster_pathway This compound's Mechanism of Action Lysophospholipid Lysophospholipids (Substrate) ActiveSite Active Site Lysophospholipid->ActiveSite Binds to Downstream Downstream Signaling (e.g., LPA receptor activation) Lysophospholipid->Downstream Accumulation leads to Lysophospholipase Lysophospholipase (Enzyme) Products Fatty Acid + Glycerophosphocholine Lysophospholipase->Products Catalyzes hydrolysis This compound This compound (Competitive Inhibitor) This compound->ActiveSite Competitively Binds to CellularResponse Altered Cellular Responses Downstream->CellularResponse

Mechanism of Lysophospholipase Inhibition

By inhibiting lysophospholipase, this compound can modulate various signaling pathways that are regulated by lysophospholipids, potentially impacting processes such as inflammation, cell proliferation, and neurotransmission. Further research is needed to fully elucidate the downstream consequences of lysophospholipase inhibition by this compound in different biological contexts.

References

Application Notes and Protocols for HPLC Purification and Analysis of Cyclooctatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctatin is a diterpenoid natural product isolated from Streptomyces species, which has garnered interest due to its biological activities, including the inhibition of lysophospholipase. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the successful isolation and analysis of this compound from complex fermentation broths and for its subsequent characterization and quantification.

These application notes provide detailed methodologies for the purification and analysis of this compound using reversed-phase HPLC. The protocols are designed to be a starting point for methods that may require further optimization based on the specific sample matrix and instrumentation.

Data Presentation: HPLC Method Parameters

A summary of HPLC methods for the purification and analysis of this compound and its analogs is presented below. These tables provide a clear comparison of the critical parameters for each application.

Table 1: Preparative HPLC Method for this compound Analog Purification

ParameterConditionReference
Column Reversed-Phase C18 (4.6 x 150 mm)[1]
Mobile Phase A Water[1]
Mobile Phase B Methanol (B129727)[1]
Gradient 20% to 80% B over 30 minutes[1]
Flow Rate 1.0 mL/min[1]
Detection Photodiode Array (PDA) and Evaporative Light Scattering Detector (ELSD)[1]
Sample Preparation Crude extract fractionated by silica (B1680970) gel chromatography, dissolved in a suitable solvent.[1]

Table 2: General Analytical HPLC Method Parameters

ParameterConditionRationale
Column Capcell Pak C18, 5 µm (e.g., 4.6 x 250 mm)Mentioned in the original isolation of this compound.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic compounds and is MS-compatible.
Mobile Phase B Acetonitrile (B52724) or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Optimized based on scouting runs (e.g., 10-90% B over 20 min)To ensure adequate separation from impurities.
Flow Rate 1.0 mL/minStandard for analytical columns of this dimension.
Column Temperature 25-30 °CTo ensure reproducible retention times.
Detection Wavelength 210-220 nmFor detecting non-chromophoric compounds. A PDA detector is recommended for method development to identify the optimal wavelength.
Injection Volume 5-20 µLDependent on sample concentration and instrument sensitivity.

Experimental Protocols

The following are detailed protocols for the purification and analysis of this compound.

Protocol 1: Preparative HPLC Purification of this compound from a Crude Extract

This protocol is adapted from the purification of 17-hydroxythis compound and can be used as a starting point for this compound.[1]

1. Sample Preparation: a. The crude extract from a Streptomyces fermentation is first fractionated using silica gel column chromatography. b. Fractions containing this compound (identified by TLC or a rapid analytical HPLC screen) are pooled and dried under reduced pressure. c. The residue is dissolved in a minimal amount of the initial mobile phase (e.g., 20% methanol in water) and filtered through a 0.45 µm syringe filter before injection.

2. HPLC Conditions: a. Column: C18 reversed-phase column (preparative or semi-preparative dimensions). b. Mobile Phase A: HPLC-grade water. c. Mobile Phase B: HPLC-grade methanol. d. Gradient Program:

  • 0-5 min: 20% B (isocratic)
  • 5-35 min: Linear gradient from 20% to 80% B
  • 35-40 min: 80% B (isocratic, column wash)
  • 40.1-45 min: 20% B (re-equilibration) e. Flow Rate: Dependent on the column dimensions (e.g., 5-20 mL/min for preparative columns). f. Detection: UV detection at 210 nm and/or ELSD. g. Fraction Collection: Collect fractions corresponding to the peak of interest.

3. Post-Purification Processing: a. Combine the fractions containing pure this compound. b. Remove the organic solvent using a rotary evaporator. c. Lyophilize the aqueous solution to obtain pure this compound as a powder.

Protocol 2: Analytical HPLC Method for Purity Assessment and Quantification

This protocol outlines a general method for the analysis of purified this compound or its quantification in various samples.

1. Standard and Sample Preparation: a. Standard Stock Solution: Accurately weigh and dissolve pure this compound in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL). b. Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase. c. Sample Solution: Dissolve the sample containing this compound in the mobile phase to a suitable concentration and filter through a 0.45 µm syringe filter.

2. HPLC Conditions: a. Column: Capcell Pak C18, 5 µm, 4.6 x 250 mm. b. Mobile Phase A: 0.1% (v/v) formic acid in water. c. Mobile Phase B: Acetonitrile. d. Gradient Program:

  • 0-2 min: 10% B
  • 2-17 min: Linear gradient from 10% to 90% B
  • 17-20 min: 90% B
  • 20.1-25 min: 10% B (re-equilibration) e. Flow Rate: 1.0 mL/min. f. Column Temperature: 30 °C. g. Detection: PDA detector scanning from 200-400 nm, with quantification at 210 nm. h. Injection Volume: 10 µL.

3. Data Analysis: a. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. b. For purity analysis, calculate the peak area percentage of this compound relative to all other peaks in the chromatogram. c. For quantification, construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualization of Workflows

HPLC Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound from a crude extract using preparative HPLC.

HPLC_Purification_Workflow CrudeExtract Crude Extract from Fermentation SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel FractionPooling Fraction Pooling & Evaporation SilicaGel->FractionPooling SamplePrep Sample Preparation (Dissolve & Filter) FractionPooling->SamplePrep PrepHPLC Preparative HPLC SamplePrep->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection SolventRemoval Solvent Removal & Lyophilization FractionCollection->SolventRemoval PureCompound Pure this compound SolventRemoval->PureCompound

Caption: Workflow for Preparative HPLC Purification of this compound.

Analytical HPLC Workflow

This diagram outlines the typical workflow for the analysis of a this compound sample.

Analytical_HPLC_Workflow Sample Sample containing This compound SamplePrep Sample Preparation (Dilution & Filtration) Sample->SamplePrep Standard This compound Standard StandardPrep Standard Preparation (Serial Dilution) Standard->StandardPrep AnalyticalHPLC Analytical HPLC SamplePrep->AnalyticalHPLC StandardPrep->AnalyticalHPLC DataAcquisition Data Acquisition (Chromatogram) AnalyticalHPLC->DataAcquisition DataAnalysis Data Analysis (Purity/Quantification) DataAcquisition->DataAnalysis

Caption: Workflow for Analytical HPLC of this compound.

Disclaimer: The provided HPLC methods are intended as a starting point and may require optimization for specific applications and instrumentation. It is recommended to perform method validation to ensure the accuracy, precision, and robustness of the analytical results.

References

Application Note: Mass Spectrometry Analysis of Cyclooctatin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclooctatin is a naturally occurring diterpene isolated from Streptomyces melanosporofaciens that has been identified as a potent and selective inhibitor of lysophospholipase.[1][2] Its chemical formula is C20H34O3.[2][3] The unique structure and biological activity of this compound make it a compound of interest for researchers in drug discovery and development. Accurate and sensitive analytical methods are crucial for its characterization, quantification, and study of its mechanism of action. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC20H34O3[2][3]
Molecular Weight322.48 g/mol [3]
IUPAC Name(1R,3aR,4S,6R,9aR,10Z)-4-(hydroxymethyl)-1,8-dimethyl-12-(propan-2-yl)tricyclo[9.3.0.0³,⁷]tetradec-10-ene-6,8-diol[3]
CAS Number139552-97-9[3]

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound in mass spectrometry is anticipated to proceed through characteristic losses of functional groups and cleavage of the cyclic structure. The molecular ion [M+H]⁺ is expected at m/z 323.2581. Key predicted fragment ions are detailed in the table below.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss
323.2581305.2475H₂O
323.2581287.23692 * H₂O
323.2581269.22643 * H₂O
323.2581281.2162C₃H₆ (propylene)
323.2581253.1849C₅H₁₀ (isoprene unit)

Experimental Workflow

The general workflow for the analysis of this compound using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection and analysis.

Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Standard Solution Preparation p2 Sample Extraction p3 Dilution & Filtration a1 Liquid Chromatography Separation p3->a1 a2 Mass Spectrometry Detection a1->a2 d1 Peak Integration & Quantification a2->d1 d2 Data Review & Reporting d1->d2

Figure 1: General experimental workflow for the LC-MS/MS analysis of this compound.

Protocol: LC-MS/MS Method for this compound Analysis

This protocol provides a detailed procedure for the quantitative analysis of this compound in a given matrix.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (e.g., a structurally similar, stable isotope-labeled compound)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare an internal standard stock solution (1 mg/mL) and a working solution (100 ng/mL) in methanol.

3. Sample Preparation

  • To 100 µL of the sample, add 10 µL of the internal standard working solution.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

4. Liquid Chromatography Conditions

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL

5. Mass Spectrometry Conditions

ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MS MethodMultiple Reaction Monitoring (MRM)

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound323.3305.215
This compound323.3287.220
Internal Standard(To be determined)(To be determined)(To be determined)

6. Data Analysis and Quantification

  • Integrate the peak areas of the MRM transitions for this compound and the internal standard.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Simplified Signaling Pathway

This compound is known to inhibit lysophospholipase. This can be represented in a simplified signaling pathway.

This compound Signaling Pathway cluster_pathway Lysophospholipid Metabolism cluster_inhibition Inhibition LPL Lysophospholipid Enzyme Lysophospholipase LPL->Enzyme FFA Free Fatty Acid GP Glycerophosphoryl Base Enzyme->FFA Enzyme->GP This compound This compound This compound->Enzyme

Figure 2: Simplified pathway showing this compound's inhibition of lysophospholipase.

References

Application Note: A Cell-Based Assay for Screening Modulators of Lipolysis Using Cyclooctatin as a Test Compound

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lipolysis, the breakdown of triglycerides into free fatty acids and glycerol (B35011), is a critical metabolic process primarily regulated by hormone-sensitive lipase (B570770) (HSL). Dysregulation of lipolysis is implicated in various metabolic disorders, making HSL a key target for drug discovery. This application note describes a robust and reproducible cell-based assay to screen for modulators of lipolysis. As a proof of concept, we utilize Cyclooctatin, a known lysophospholipase inhibitor, to investigate its potential off-target effects on HSL activity in differentiated 3T3-L1 adipocytes. The assay measures the release of glycerol into the cell culture medium as an indicator of lipolytic activity.

Introduction

Adipocyte lipolysis is a fundamental process for maintaining energy homeostasis. The key enzyme regulating this pathway is hormone-sensitive lipase (HSL), which catalyzes the hydrolysis of triglycerides stored in lipid droplets.[1][2] The activity of HSL is tightly controlled by hormonal signals. Catecholamines, for instance, activate β-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[3][4][5] PKA then phosphorylates and activates HSL, initiating the breakdown of triglycerides.[2][4] Given its central role in lipid metabolism, the modulation of HSL activity presents a promising therapeutic strategy for metabolic diseases.

This compound is a diterpene natural product isolated from Streptomyces melanosporofaciens and is a known competitive inhibitor of lysophospholipase. While its primary target is established, the broader effects of this compound on other lipases, such as HSL, within a cellular context are not well characterized. This application note provides a detailed protocol for a cell-based assay to assess the impact of chemical compounds on lipolysis, using this compound as an example. The assay employs the well-established 3T3-L1 adipocyte cell line, a reliable in vitro model for studying adipogenesis and lipolysis.[6] Lipolytic activity is quantified by measuring the amount of glycerol released into the culture medium upon stimulation.[3]

Signaling Pathway of Hormone-Stimulated Lipolysis

The following diagram illustrates the signaling cascade that leads to the activation of hormone-sensitive lipase and subsequent lipolysis in adipocytes. It also indicates the potential point of inhibition by a test compound like this compound.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol AdrenergicReceptor β-Adrenergic Receptor AC Adenylyl Cyclase AdrenergicReceptor->AC activates cAMP cAMP AC->cAMP converts ATP to Catecholamines Catecholamines (e.g., Isoproterenol) Catecholamines->AdrenergicReceptor ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates HSL_inactive HSL (inactive) PKA->HSL_inactive phosphorylates HSL_active HSL (active) HSL_inactive->HSL_active Triglycerides Triglycerides (Lipid Droplet) HSL_active->Triglycerides hydrolyzes Glycerol Glycerol Triglycerides->Glycerol FFA Free Fatty Acids Triglycerides->FFA This compound This compound (Test Compound) This compound->HSL_active potential inhibition

Caption: Hormone-stimulated lipolysis pathway and potential inhibition.

Experimental Protocols

Materials and Reagents
  • 3T3-L1 mouse fibroblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Calf Serum

  • Penicillin-Streptomycin (B12071052) solution

  • Insulin solution

  • Dexamethasone

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Isoproterenol (B85558) hydrochloride

  • This compound

  • Glycerol Assay Kit (colorimetric or fluorometric)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

3T3-L1 Cell Culture and Differentiation
  • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in a 96-well plate at a density of 2 x 10^4 cells/well and grow to confluence.

  • Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin.

  • On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS.

  • The cells should be fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets, by Day 8-10.

Lipolysis Assay
  • Wash the differentiated 3T3-L1 adipocytes twice with warm PBS.

  • Add 100 µL of DMEM (serum-free) to each well and incubate for 2 hours to starve the cells.

  • Prepare fresh solutions of this compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in DMEM. Also, prepare a 10 µM isoproterenol solution in DMEM. Isoproterenol will be used to stimulate lipolysis.

  • Remove the starvation medium and add 90 µL of the this compound solutions to the respective wells. For control wells, add 90 µL of DMEM.

  • Incubate the plate at 37°C for 1 hour.

  • Add 10 µL of 10 µM isoproterenol to all wells (except for the basal lipolysis control, to which 10 µL of DMEM is added) to a final concentration of 1 µM.

  • Incubate the plate at 37°C for 3 hours to stimulate lipolysis.

  • After incubation, carefully collect 50 µL of the culture medium from each well for the glycerol assay.

Measurement of Glycerol Release
  • Quantify the glycerol concentration in the collected medium using a commercially available glycerol assay kit, following the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Create a standard curve using the provided glycerol standards to determine the glycerol concentration in the samples.

Experimental Workflow

The following diagram outlines the key steps of the cell-based lipolysis assay.

G cluster_workflow Experimental Workflow Start Start Culture Culture & Differentiate 3T3-L1 Cells in 96-well Plate Start->Culture Wash Wash with PBS Culture->Wash Starve Starve Cells in Serum-Free DMEM Wash->Starve Add_Compound Add this compound (or vehicle control) Starve->Add_Compound Incubate_1 Incubate for 1 hour Add_Compound->Incubate_1 Stimulate Stimulate Lipolysis with Isoproterenol Incubate_1->Stimulate Incubate_2 Incubate for 3 hours Stimulate->Incubate_2 Collect_Medium Collect Culture Medium Incubate_2->Collect_Medium Glycerol_Assay Perform Glycerol Assay Collect_Medium->Glycerol_Assay Analyze Analyze Data Glycerol_Assay->Analyze End End Analyze->End

Caption: Workflow for the cell-based lipolysis assay.

Data Presentation

The quantitative data obtained from the glycerol assay can be summarized in the following tables for clear comparison and analysis.

Table 1: Dose-Response of this compound on Isoproterenol-Stimulated Lipolysis
This compound (µM)Glycerol Released (µg/mL) ± SD% Inhibition of Stimulated Lipolysis
0 (Basal)5.2 ± 0.8N/A
0 (Stimulated)25.8 ± 2.10%
0.124.5 ± 1.95.0%
120.1 ± 1.522.1%
1012.7 ± 1.150.8%
507.3 ± 0.971.7%
1006.1 ± 0.776.4%

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Table 2: IC50 Value of this compound
CompoundIC50 (µM)
This compound9.8

Note: The IC50 value is calculated from the dose-response curve and is hypothetical.

Conclusion

The described cell-based assay provides a reliable and efficient method for screening compounds that modulate lipolysis in adipocytes. By measuring glycerol release from stimulated 3T3-L1 adipocytes, this protocol allows for the quantitative assessment of a compound's inhibitory or stimulatory effects on the lipolytic pathway. The use of this compound as a test compound demonstrates the applicability of this assay in investigating the potential off-target effects of known bioactive molecules. This experimental design can be readily adapted for high-throughput screening to identify novel therapeutic agents for the treatment of metabolic diseases.

References

Application Notes and Protocols: Investigating the Effects of Cyclooctatin on Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctatin, a natural product isolated from Streptomyces melanosporofaciens, is recognized for its inhibitory activity against lysophospholipase.[1] Lysophospholipases are key enzymes in lipid metabolism, and their dysregulation has been implicated in various disease processes, including inflammation and cancer. While the primary target of this compound is established, its broader effects on intracellular signaling cascades remain an area of active investigation. Understanding how this compound may modulate key pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) signaling pathways is crucial for elucidating its full therapeutic potential.

These application notes provide detailed protocols for researchers to study the potential effects of this compound on these critical cell signaling pathways. The methodologies described herein are standard, robust techniques for assessing pathway activation and inhibition.

Data Presentation: Quantifying the Impact of this compound

To facilitate the analysis and comparison of experimental outcomes, all quantitative data should be summarized in structured tables. Below are example templates for presenting data from the described protocols.

Table 1: Effect of this compound on ERK1/2 Phosphorylation

TreatmentConcentration (µM)p-ERK1/2 / Total ERK1/2 Ratio (Normalized to Control)Standard Deviation
Vehicle (DMSO)-1.000.08
This compound10.850.06
This compound50.620.05
This compound100.410.04
Positive Control (e.g., U0126)100.150.02

Table 2: In Vitro Akt Kinase Activity Assay with this compound Treatment

TreatmentConcentration (µM)Kinase Activity (% of Control)Standard Deviation
Vehicle (DMSO)-1007.5
This compound1956.8
This compound5885.9
This compound10756.2
Positive Control (e.g., Wortmannin)1253.1

Table 3: NF-κB Luciferase Reporter Assay in Response to this compound

TreatmentConcentration (µM)Luciferase Activity (Relative Light Units)Fold Induction (over unstimulated)
Unstimulated Control-15001.0
TNF-α (10 ng/mL)-4500030.0
TNF-α + this compound13800025.3
TNF-α + this compound52500016.7
TNF-α + this compound101800012.0
TNF-α + Positive Control (e.g., Bay 11-7082)1080005.3

Experimental Protocols

Here, we provide detailed methodologies for key experiments to assess the impact of this compound on cell signaling.

Protocol 1: Western Blotting for ERK1/2 Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 as a readout of MAPK pathway activation.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, A549) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal ERK activation.

  • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 1, 6, 12 hours).

  • Include a positive control for pathway inhibition (e.g., a known MEK inhibitor like U0126).

  • Stimulate cells with a known activator (e.g., EGF, PMA) for 10-15 minutes before harvesting, if necessary to induce a strong signal.

2. Cell Lysis and Protein Quantification:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Load 20-40 µg of protein per lane on a 10% SDS-PAGE gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer proteins to a PVDF membrane at 100V for 1-2 hours.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[2]

  • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[3][4]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[3]

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Stripping and Re-probing for Total ERK1/2:

  • To normalize for protein loading, strip the membrane using a mild stripping buffer for 15-30 minutes.[4]

  • Wash thoroughly with TBST.

  • Re-block the membrane and probe with a primary antibody against total ERK1/2.

  • Repeat the secondary antibody and detection steps.

5. Data Analysis:

  • Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.

  • Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample and normalize to the vehicle control.

G cluster_workflow Western Blot Workflow A Cell Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Western Transfer C->D E Blocking D->E F Primary Antibody (p-ERK) E->F G Secondary Antibody F->G H Detection G->H I Stripping & Re-probing (Total ERK) H->I J Data Analysis I->J

Western Blot Workflow Diagram.
Protocol 2: In Vitro Akt Kinase Assay

This protocol measures the enzymatic activity of Akt immunoprecipitated from cell lysates.

1. Cell Culture and Treatment:

  • Follow the same cell culture and treatment procedure as in Protocol 1, using varying concentrations of this compound.

2. Cell Lysis:

  • Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 and protease/phosphatase inhibitors).[5]

  • Determine protein concentration as described previously.

3. Immunoprecipitation of Akt:

  • To 200-500 µg of protein lysate, add 2-4 µg of an Akt-specific antibody.

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[5]

  • Add 20-30 µL of Protein A/G agarose (B213101) beads and incubate for another 1-2 hours at 4°C.[5]

  • Pellet the beads by centrifugation and wash three times with lysis buffer and twice with kinase assay buffer.[5]

4. In Vitro Kinase Reaction:

  • Resuspend the beads in 40 µL of kinase assay buffer.[5]

  • Add 1 µg of a recombinant Akt substrate (e.g., GSK-3α) and ATP to initiate the reaction.[5]

  • Incubate at 30°C for 30 minutes.[5]

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

5. Western Blot Analysis:

  • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

  • Perform a Western blot as described in Protocol 1, using a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-GSK-3α).

G cluster_workflow Akt Kinase Assay Workflow A Cell Treatment B Cell Lysis A->B C Immunoprecipitation of Akt B->C D In Vitro Kinase Reaction with Substrate & ATP C->D E Western Blot for Phospho-Substrate D->E F Data Analysis E->F

Akt Kinase Assay Workflow.
Protocol 3: NF-κB Luciferase Reporter Assay

This assay quantifies NF-κB transcriptional activity.

1. Cell Culture and Transfection:

  • Seed cells (e.g., HEK293T) in a 24-well plate.

  • Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Allow cells to recover for 24 hours.

2. Compound Treatment and Stimulation:

  • Treat the transfected cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL), for 6-8 hours.[6]

  • Include unstimulated and vehicle-treated stimulated controls.

3. Cell Lysis and Luciferase Assay:

  • Wash the cells with PBS.

  • Lyse the cells using a passive lysis buffer.

  • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[6][7]

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Express the results as fold induction over the unstimulated control or as a percentage of the stimulated control.

G cluster_workflow NF-κB Reporter Assay Workflow A Cell Transfection with Reporter Plasmids B This compound Treatment A->B C Stimulation with TNF-α B->C D Cell Lysis C->D E Dual-Luciferase Measurement D->E F Data Normalization and Analysis E->F G cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway RTK Growth Factor Receptor Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF RTK2 Growth Factor Receptor PI3K PI3K RTK2->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits PDK1 PDK1 PDK1->Akt phosphorylates Downstream Downstream Targets Akt->Downstream TNFR TNF Receptor IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus

References

Application Notes and Protocols for In Vivo Imaging with Cyclooctyne Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo imaging using cyclooctyne (B158145) probes coupled with bioorthogonal click chemistry has emerged as a powerful technique for visualizing and quantifying biological processes in living organisms. This method offers high specificity and biocompatibility, allowing for real-time monitoring of dynamic events such as cell surface glycosylation, protein synthesis, and cell trafficking. These application notes provide an overview of the methodology, key applications, and detailed protocols for utilizing cyclooctyne-based probes for in vivo imaging.

The primary mechanism involves a two-step process. First, a biomolecule of interest is metabolically labeled with an azide-containing precursor. Subsequently, a cyclooctyne-conjugated imaging probe (e.g., a fluorescent dye or a radionuclide) is administered. The cyclooctyne and azide (B81097) groups then undergo a highly specific and rapid bioorthogonal "click" reaction, leading to the covalent attachment of the imaging probe to the target biomolecule. This allows for sensitive and specific detection using various imaging modalities.

Key Applications

  • Cancer Imaging: Aberrant glycosylation is a hallmark of cancer. By metabolically labeling cancer cells with an azido-sugar, such as peracetylated N-azidoacetylgalactosamine (Ac4GalNAz), and subsequently administering a cyclooctyne-fluorophore conjugate, researchers can specifically visualize tumors in vivo.[1] This approach holds promise for early cancer detection, monitoring tumor progression, and evaluating therapeutic responses.

  • Glycan Trafficking: The dynamics of glycan expression and localization on cell surfaces can be studied in real-time. This is crucial for understanding processes like cell-cell communication, immune responses, and pathogenesis.[2]

  • Protein Synthesis and Localization: By using amino acid analogues containing an azide group, newly synthesized proteins can be tagged and visualized, providing insights into protein dynamics and function within a living organism.[3][4]

  • Cell Tracking: Cells can be labeled with azide-modified molecules ex vivo, and after infusion into an animal model, their migration and fate can be tracked in vivo using cyclooctyne-based probes.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing cyclooctyne probes for imaging.

Table 1: In Vitro Performance of Cyclooctyne Probes

ProbeTargetSignal-to-Background Ratio (SBR)Reference
TMDIBO-TCOAc4GalNAz-labeled cellsComparable to monofunctional probes[1]
PHOS-TCOAc4GalNAz-labeled cellsComparable to monofunctional probes[1]
DIFO-biotinAzido sialic acid on Jurkat cells~20-fold higher than nonfluorinated cyclooctyne[6]
BDPY-cyclooctyneAha-tagged proteins4 to 26 (concentration-dependent)[3]
Coumarin-cyclooctynesAha-tagged proteinsUp to 20-fold fluorescence enhancement[4]

Table 2: In Vivo Imaging Parameters and Outcomes

ProbeAnimal ModelTargetProbe ConcentrationImaging ModalityKey OutcomeReference
TMDIBO-TCO & Tz-DyLightNude mice with LS180 tumorsTumor GlycosylationTMDIBO-TCO: 67 µmol/kg; Tz-DyLight: 0.02 µmol/kgFluorescenceSuccessful tumor imaging with good contrast[1][7]
64Cu-NOTA-DBCOB16-OVA tumor-bearing miceCytotoxic T LymphocytesNot specifiedPETNoninvasive tracking of adoptive T cells[5]
111In-DTPA-DBCOMiceMAA microspheres and S. aureusNot specifiedSPECTSuccessful in vivo targeting and imaging[8]

Experimental Protocols

Protocol 1: In Vivo Fluorescence Imaging of Tumor Glycosylation

This protocol is based on the "double click" chemistry approach for imaging cell surface glycosylation in a mouse tumor model.[1][7]

Materials:

  • Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)

  • Bifunctional cyclooctyne probe (e.g., TMDIBO-TCO)

  • Tetrazine-fluorophore conjugate (e.g., Tz-DyLight)

  • Tumor-bearing mice (e.g., nude mice with xenograft tumors)

  • In vivo fluorescence imaging system

Procedure:

  • Metabolic Labeling:

    • Administer Ac4GalNAz to the tumor-bearing mice. A typical regimen is daily intraperitoneal (i.p.) injections for 3 consecutive days.

  • First Click Reaction (Cyclooctyne Administration):

    • Twenty-four hours after the final Ac4GalNAz injection, administer the bifunctional cyclooctyne probe (e.g., TMDIBO-TCO) via intravenous (i.v.) injection. A typical dose is 67 µmol/kg.

  • Second Click Reaction (Fluorophore Administration):

    • Allow time for the unbound cyclooctyne probe to clear from circulation. This is a critical step to reduce background signal.

    • Administer the tetrazine-fluorophore conjugate (e.g., Tz-DyLight) via i.v. injection. A low concentration is sufficient due to the fast reaction kinetics (e.g., 0.02 µmol/kg).

  • In Vivo Imaging:

    • Image the mice at various time points after the administration of the fluorescent probe using an in vivo fluorescence imaging system.

    • Acquire images in the appropriate fluorescence channel for the chosen fluorophore.

    • Quantify the fluorescence intensity in the tumor region and compare it to background regions to determine the tumor-to-background ratio.

Signaling Pathways and Visualizations

Altered glycosylation in cancer is often a consequence of dysregulated signaling pathways that control the expression and activity of glycosyltransferases. The ability to image these glycan changes in vivo provides a window into the underlying molecular pathology.

Aberrant_Glycosylation_in_Cancer cluster_signaling Oncogenic Signaling Pathways cluster_glycosylation Glycosylation Machinery cluster_cancer Cancer Hallmarks TGF-beta TGF-beta Glycosyltransferases Glycosyltransferases TGF-beta->Glycosyltransferases Upregulation NF-kB NF-kB NF-kB->Glycosyltransferases Activation MEK_ERK MEK_ERK MEK_ERK->Glycosyltransferases Increased Expression Altered_Cell_Surface_Glycans Altered_Cell_Surface_Glycans Glycosyltransferases->Altered_Cell_Surface_Glycans Synthesis of Glycan_Processing_Enzymes Glycan_Processing_Enzymes Glycan_Processing_Enzymes->Altered_Cell_Surface_Glycans Modification of Metastasis Metastasis Altered_Cell_Surface_Glycans->Metastasis Promotes Immune_Evasion Immune_Evasion Altered_Cell_Surface_Glycans->Immune_Evasion Contributes to In_Vivo_Imaging In Vivo Imaging (Cyclooctyne Probes) Altered_Cell_Surface_Glycans->In_Vivo_Imaging Enables Visualization of

Cancer signaling and aberrant glycosylation.

The diagram above illustrates how oncogenic signaling pathways, such as TGF-β, NF-κB, and MEK/ERK, can lead to altered expression of glycosyltransferases.[9][10] This results in the display of aberrant glycan structures on the cancer cell surface, which can be visualized using cyclooctyne-based in vivo imaging techniques. These altered glycans, in turn, contribute to cancer hallmarks like metastasis and immune evasion.[10][11]

InVivo_Imaging_Workflow cluster_animal_prep Animal Model Preparation cluster_labeling Metabolic Labeling cluster_click_reaction In Vivo Click Chemistry cluster_imaging Imaging and Analysis Tumor_Induction 1. Tumor Induction (e.g., Xenograft) Azide_Precursor 2. Administer Azide Precursor (e.g., Ac4GalNAz) Tumor_Induction->Azide_Precursor Metabolic Labeling Period Cyclooctyne_Probe 3. Administer Cyclooctyne Probe Azide_Precursor->Cyclooctyne_Probe First Click Reaction Fluorophore_Probe 4. Administer Fluorophore Probe Cyclooctyne_Probe->Fluorophore_Probe Second Click Reaction Fluorescence_Imaging 5. In Vivo Fluorescence Imaging Fluorophore_Probe->Fluorescence_Imaging Image Acquisition Data_Analysis 6. Quantitative Analysis Fluorescence_Imaging->Data_Analysis Image Processing

Experimental workflow for in vivo imaging.

This workflow diagram outlines the key steps for performing an in vivo imaging experiment using the double-click chemistry approach. It begins with the preparation of the animal model, followed by metabolic labeling, the two-step click reaction, and finally, imaging and data analysis.

References

Cyclooctatin: A Research Tool for Investigating Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctatin, a natural product isolated from Streptomyces melanosporofaciens, is a competitive inhibitor of lysophospholipase.[1] With a molecular formula of C20H34O3, this compound serves as a valuable tool for researchers studying the intricate pathways of lipid metabolism.[1] Lysophospholipids, the substrates for lysophospholipase, are not only intermediates in lipid biosynthesis and degradation but also act as signaling molecules in various cellular processes. By inhibiting the hydrolysis of lysophospholipids, this compound allows for the investigation of the downstream effects of lysophospholipid accumulation and the role of this enzymatic activity in broader lipid metabolic pathways, including those relevant to disease states like atherosclerosis.

This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to probe lipid metabolism, with a focus on its potential applications in studying cellular cholesterol homeostasis and foam cell formation.

Quantitative Data

While direct inhibitory data for this compound on neutral cholesteryl ester hydrolase (NCEH) and acyl-CoA:cholesterol acyltransferase (ACAT) is not currently available in the public domain, its established activity against lysophospholipase is well-documented.

Target Enzyme Inhibitor Inhibition Constant (Ki) Inhibition Type
LysophospholipaseThis compound4.8 x 10⁻⁶ MCompetitive

Signaling Pathways and Experimental Workflows

To visualize the theoretical application of this compound in lipid metabolism studies, the following diagrams illustrate key pathways and experimental designs.

G cluster_0 Cellular Lipid Metabolism LPL Lysophospholipids Lysophospholipase Lysophospholipase LPL->Lysophospholipase Substrate This compound This compound This compound->Lysophospholipase Inhibits FFA Free Fatty Acids Lysophospholipase->FFA Glycerol3P Glycerol-3-Phosphate Lysophospholipase->Glycerol3P PA Phosphatidic Acid FFA->PA Glycerol3P->PA DAG Diacylglycerol PA->DAG TAG Triacylglycerol (Lipid Droplets) DAG->TAG Cholesterol Free Cholesterol ACAT ACAT Cholesterol->ACAT Substrate Efflux Cholesterol Efflux Cholesterol->Efflux CE Cholesteryl Esters (Lipid Droplets) ACAT->CE NCEH NCEH CE->NCEH Substrate NCEH->Cholesterol

Caption: Mechanism of this compound Action.

G cluster_0 Macrophage Foam Cell Formation Workflow Macrophages Culture Macrophages (e.g., RAW 264.7, THP-1) oxLDL Treat with oxLDL Macrophages->oxLDL Cyclooctatin_treat Treat with this compound (various concentrations) oxLDL->Cyclooctatin_treat Incubate Incubate for 24-48h Cyclooctatin_treat->Incubate Analysis Analysis Incubate->Analysis Lipid_Stain Lipid Droplet Staining (Oil Red O, BODIPY) Analysis->Lipid_Stain Cholesterol_Assay Cholesterol Efflux Assay Analysis->Cholesterol_Assay Gene_Expression Gene Expression Analysis (NCEH, ACAT, etc.) Analysis->Gene_Expression

Caption: Foam Cell Formation Experimental Workflow.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on lipid metabolism in a cellular context.

Protocol 1: Macrophage Foam Cell Formation and Lipid Droplet Staining

Objective: To assess the effect of this compound on the accumulation of neutral lipids in macrophages, a hallmark of foam cell formation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or PMA-differentiated THP-1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Oxidized low-density lipoprotein (oxLDL)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution or BODIPY™ 493/503

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate macrophages in a 24-well plate containing coverslips at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO).

    • Add oxLDL (e.g., 50 µg/mL) to the wells (except for a negative control group) and incubate for 24-48 hours.

  • Fixation:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining (Option A: Oil Red O):

    • Prepare a working solution of Oil Red O.

    • Incubate the fixed cells with the Oil Red O working solution for 30-60 minutes.

    • Wash gently with water to remove excess stain.

    • Counterstain with DAPI for 5 minutes if desired.

    • Mount the coverslips onto microscope slides.

  • Staining (Option B: BODIPY™ 493/503):

    • Permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, but can improve staining).

    • Wash twice with PBS.

    • Incubate with BODIPY™ 493/503 (e.g., 1 µg/mL in PBS) for 15-30 minutes at room temperature, protected from light.[2]

    • Wash three times with PBS.

    • Counterstain with DAPI.

    • Mount the coverslips.

  • Imaging and Quantification:

    • Visualize the lipid droplets using a fluorescence microscope.

    • Capture images from multiple random fields for each condition.

    • Quantify the number, size, and intensity of lipid droplets per cell using image analysis software (e.g., ImageJ/Fiji).

Protocol 2: Cholesterol Efflux Assay

Objective: To determine if this compound affects the ability of macrophages to efflux cholesterol to an acceptor like Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).

Materials:

  • Macrophage cell line

  • Cell culture medium

  • [³H]-cholesterol

  • This compound

  • Bovine serum albumin (BSA)

  • ApoA-I or HDL

  • Scintillation cocktail

  • Scintillation counter

  • Lysis buffer (e.g., 0.1 N NaOH, 0.1% SDS)

Procedure:

  • Labeling Cells with [³H]-cholesterol:

    • Plate macrophages in a 24-well plate and grow to 80-90% confluency.

    • Label the cells by incubating them with a medium containing [³H]-cholesterol (e.g., 1 µCi/mL) and 0.2% BSA for 24-48 hours.[3][4]

  • Equilibration and Treatment:

    • Wash the cells three times with PBS to remove unincorporated [³H]-cholesterol.

    • Equilibrate the cells in a serum-free medium containing 0.2% BSA for 18-24 hours.

    • Treat the cells with different concentrations of this compound in a fresh serum-free medium containing 0.2% BSA for 4-6 hours.

  • Cholesterol Efflux:

    • Aspirate the treatment medium and wash the cells once with PBS.

    • Add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL). Include a control with no acceptor.

    • Incubate for 4-8 hours to allow for cholesterol efflux.

  • Sample Collection and Measurement:

    • Collect the medium from each well into scintillation vials.

    • Lyse the cells in each well with a lysis buffer.

    • Transfer the cell lysates to separate scintillation vials.

    • Add scintillation cocktail to all vials and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Calculation:

    • Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [CPM in medium / (CPM in medium + CPM in cell lysate)] x 100

Protocol 3: Neutral Cholesteryl Ester Hydrolase (NCEH) Activity Assay (Hypothetical Application)

Objective: To investigate the potential indirect effects of this compound on NCEH activity by measuring the hydrolysis of a fluorescent cholesteryl ester substrate in cell lysates. Note: This is a proposed experiment as direct inhibition of NCEH by this compound has not been reported. The observed effects may be downstream of lysophospholipase inhibition.

Materials:

  • Macrophage cell line

  • Cell lysis buffer (e.g., containing protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Fluorescent cholesteryl ester substrate (e.g., cholesteryl BODIPY FL C12)

  • This compound

  • Fluorometer

Procedure:

  • Cell Lysate Preparation:

    • Culture and treat macrophages with or without this compound for a specified period.

    • Wash the cells with cold PBS and lyse them on ice using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Enzyme Assay:

    • In a 96-well black plate, add a standardized amount of protein lysate to each well.

    • Add the fluorescent cholesteryl ester substrate to each well.

    • If testing for direct inhibition, add different concentrations of this compound directly to the lysates from untreated cells.

    • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the increase in fluorescence resulting from the cleavage of the cholesteryl ester and the release of the fluorescent fatty acid using a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of hydrolysis and compare the activity in lysates from this compound-treated cells versus control cells.

Conclusion

This compound is a well-characterized inhibitor of lysophospholipase and, as such, presents a valuable opportunity to explore the role of lysophospholipids in the broader context of lipid metabolism. The provided protocols offer a framework for investigating the effects of this compound on key cellular processes related to lipid storage and transport. While its direct interaction with enzymes like NCEH and ACAT remains to be elucidated, its utility in modulating lysophospholipid levels makes it a potent tool for dissecting the complex interplay of lipid signaling and metabolic pathways. Researchers are encouraged to use this compound to uncover novel connections between lysophospholipid metabolism and diseases characterized by lipid dysregulation.

References

Troubleshooting & Optimization

Technical Support Center: Cyclooctatin Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Cyclooctatin for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful preparation and application of this compound in your experiments.

Troubleshooting Guide: this compound Precipitation

Encountering precipitation when preparing this compound solutions is a common challenge due to its hydrophobic nature. This guide will help you identify and resolve these issues.

Common Causes of Precipitation:

  • Low Aqueous Solubility: this compound is inherently insoluble in water and aqueous buffers.

  • Solvent Shock: Rapidly diluting a concentrated organic stock solution of this compound into an aqueous medium can cause the compound to crash out of solution.

  • High Final Concentration: The desired final concentration in your experimental medium may exceed the solubility limit of this compound.

  • Temperature Fluctuations: Changes in temperature, such as moving a solution from room temperature to 37°C, can affect solubility.

  • Media Components: Interactions with salts and other components in complex cell culture media can reduce solubility.

Troubleshooting Workflow:

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Re-prepare stock solution. Ensure complete dissolution (vortex, sonicate). check_stock->remake_stock No check_dilution Did precipitation occur upon dilution into aqueous media? check_stock->check_dilution Yes remake_stock->check_stock stepwise_dilution Perform stepwise dilution. Add stock to media slowly while vortexing. check_dilution->stepwise_dilution Yes end_fail Precipitation Persists. Consider solubility enhancers. check_dilution->end_fail No check_concentration Is the final concentration too high? stepwise_dilution->check_concentration lower_concentration Lower the final working concentration. check_concentration->lower_concentration Yes check_solvent_conc Is the final DMSO concentration <0.5%? check_concentration->check_solvent_conc No end Solution Remains Clear lower_concentration->end adjust_dmso Adjust stock concentration to keep final DMSO concentration low. check_solvent_conc->adjust_dmso No check_solvent_conc->end Yes adjust_dmso->end

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and acetone, but it is insoluble in water. For most biological experiments, DMSO is the recommended solvent for preparing stock solutions.

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity. However, some sensitive cell lines may require a lower concentration, typically ≤ 0.1%. It is always recommended to perform a vehicle control (media with the same final DMSO concentration but without this compound) to assess the impact of the solvent on your specific cell line.[1]

Q3: My this compound precipitated out of solution when I added it to my cell culture media. What should I do?

A3: This is likely due to "solvent shock." To prevent this, add the this compound stock solution to your pre-warmed cell culture medium dropwise while gently vortexing or swirling the tube. This ensures rapid and even dispersion of the compound. Performing a serial dilution in the culture medium can also be effective.

Q4: How should I store my this compound stock solution?

A4: Solid this compound should be stored at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2] Generally, stock solutions in DMSO can be stored for up to one month at -20°C.

Quantitative Data: Solubility of this compound

While specific quantitative solubility data for this compound is not widely published, the following table provides a general guide based on its known solvent compatibility. It is recommended to perform your own solubility tests to determine the optimal concentration for your specific experimental needs.

SolventSolubilityNotes
DMSO SolubleThe recommended solvent for preparing high-concentration stock solutions for biological assays.
Methanol SolubleCan be used as an alternative solvent, but its volatility and potential for cytotoxicity in cell culture should be considered.
Acetone SolubleAlso a viable solvent, but like methanol, its compatibility with the experimental system must be evaluated.
Water InsolubleThis compound is not soluble in aqueous solutions.
Cell Culture Media Sparingly Soluble (dependent on final concentration and vehicle)The final concentration should be carefully determined to avoid precipitation. The presence of serum in the media can sometimes aid in solubilization.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: The molecular weight of this compound (C₂₀H₃₄O₃) is 322.49 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 322.49 g/mol = 0.0032249 g = 3.225 mg

  • Weigh this compound: Accurately weigh 3.225 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the tube for 5-10 minutes to aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare intermediate dilutions (if necessary): For lower final concentrations, it is advisable to perform serial dilutions of the stock solution in cell culture medium.

  • Prepare the final working solution:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:

      • (10 mM) * V1 = (10 µM) * (1 mL)

      • V1 = (10 µM / 10,000 µM) * 1 mL = 0.001 mL = 1 µL

    • Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

    • Crucially, add the stock solution dropwise while gently vortexing or swirling the medium to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equal volume of cell culture medium.

  • Use immediately: It is recommended to use the freshly prepared working solutions for your experiments.

Signaling Pathway

This compound is an inhibitor of lysophospholipase. Lysophospholipases are enzymes that hydrolyze lysophospholipids, which are important signaling molecules involved in various cellular processes. By inhibiting lysophospholipase, this compound can modulate these signaling pathways.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 Hydrolysis LPL Lysophospholipids GPCR GPCRs LPL->GPCR Activation LPLase Lysophospholipase LPL->LPLase Hydrolysis Downstream Downstream Signaling (e.g., MAPK, Ca2+ mobilization) GPCR->Downstream PLA2->LPL This compound This compound This compound->LPLase Inhibition Cellular_Response Cellular Responses (Proliferation, Inflammation, etc.) Downstream->Cellular_Response

References

Potential off-target effects of Cyclooctatin in cell-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Cyclooctatin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

A1: The primary and well-documented target of this compound is lysophospholipase. It acts as a competitive inhibitor of this enzyme with an inhibition constant (Ki) of 4.8 x 10⁻⁶ M.[1] Lysophospholipases are crucial enzymes in lipid metabolism and signaling pathways.[2][3][4][5][6]

Q2: Are there any publicly available screening data for this compound against broader panels (e.g., kinases, phosphatases)?

A2: Currently, there is no publicly available data from broad screening panels (such as kinase or phosphatase inhibitor screens) for this compound. The absence of such data makes it crucial for researchers to empirically test for potential off-target effects in their specific experimental systems.

Q3: My cells are showing a phenotype that is inconsistent with lysophospholipase inhibition. Could this be an off-target effect?

A3: It is possible. Unexpected phenotypes can arise from off-target effects, where a compound interacts with proteins other than its intended target.[7] It is also important to consider experimental artifacts or indirect effects of inhibiting the primary target. A systematic troubleshooting approach is recommended to distinguish between these possibilities.

Q4: What are some potential, unconfirmed off-target pathways that could be affected by this compound?

A4: While no specific off-target proteins for this compound have been confirmed in the literature, researchers could consider investigating the following based on the behavior of other cyclic peptides and the function of its primary target:

  • Other Hydrolases: Given that this compound is a competitive inhibitor of lysophospholipase, it may interact with other enzymes that have similar substrate-binding pockets, particularly other serine hydrolases.

  • Actin Cytoskeleton: Some cyclic peptides have been shown to interact with and modulate the actin cytoskeleton.[8][9][10][11][12] If you observe changes in cell morphology, motility, or adhesion, investigating the actin cytoskeleton could be a valid line of inquiry.

  • Lipid Signaling Pathways: Inhibition of lysophospholipase will alter the levels of lysophospholipids, which are signaling molecules that can impact numerous downstream pathways, including those regulated by G protein-coupled receptors (GPCRs) and kinases.[2][3][4][6][13]

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity

Scenario: You are observing significant cell death at concentrations where you expect specific inhibition of lysophospholipase.

Troubleshooting Steps:

StepActionRationale
1 Perform a Dose-Response Curve for Cytotoxicity: To determine the concentration at which this compound becomes cytotoxic in your specific cell line.
2 Compare with a Known Lysophospholipase Inhibitor: If another well-characterized lysophospholipase inhibitor produces a different phenotype, it may suggest an off-target effect of this compound.
3 Assess Markers of Apoptosis and Necrosis: To understand the mechanism of cell death (e.g., caspase activation for apoptosis, LDH release for necrosis).
4 Control for Solvent Toxicity: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is not causing the observed cytotoxicity.

Troubleshooting Logic for Unexpected Cytotoxicity

G A Unexpected Cytotoxicity Observed B Perform Dose-Response Cytotoxicity Assay A->B C Is cytotoxicity observed at expected working concentration? B->C D High Likelihood of Off-Target Cytotoxicity C->D Yes E Low Likelihood of Direct Off-Target Cytotoxicity C->E No G Consider off-target screening (e.g., kinase, phosphatase panels). D->G F Investigate indirect effects of lysophospholipase inhibition or experimental artifact. E->F

Caption: A workflow for troubleshooting unexpected cytotoxicity.

Issue 2: Inconsistent or Unexplained Phenotypic Changes

Scenario: You observe changes in cell signaling, morphology, or another phenotype that cannot be directly attributed to the inhibition of lysophospholipase.

Troubleshooting Steps:

StepActionRationale
1 Confirm Target Engagement: Use a biochemical assay to confirm that this compound is inhibiting lysophospholipase activity in your cell lysates at the concentrations used.
2 Investigate Potential Off-Target Classes: Based on the observed phenotype, consider screening for off-target effects on kinases, phosphatases, or the actin cytoskeleton.
3 Use a Structurally Unrelated Inhibitor: If a different inhibitor of lysophospholipase does not reproduce the phenotype, it strengthens the hypothesis of an off-target effect.
4 Perform Rescue Experiments: If possible, supplement the cells with the product of the lysophospholipase reaction to see if the on-target phenotype can be rescued.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent).

  • Remove the medium from the cells and replace it with the this compound dilutions or vehicle control.

  • Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Kinase and Phosphatase Off-Target Screening Workflow

This protocol outlines a general workflow for screening this compound against a panel of kinases or phosphatases. These services are often performed by specialized contract research organizations.

Workflow for Off-Target Kinase/Phosphatase Screening

G A Prepare high-concentration stock of this compound B Select a commercial kinase or phosphatase screening panel A->B C Submit compound for single-concentration screening (e.g., 10 µM) B->C D Analyze primary screen data for significant inhibition (>50%) C->D E Are there significant hits? D->E F No significant off-target activity detected in this panel E->F No G Select hits for dose-response (IC50) determination E->G Yes H Perform secondary assays to confirm activity in a cellular context G->H

Caption: A general workflow for identifying off-target kinase or phosphatase interactions.

Protocol 3: Assessment of Actin Cytoskeleton Integrity

This protocol uses phalloidin (B8060827) staining to visualize the actin cytoskeleton.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

  • Treat cells with the desired concentration of this compound or vehicle control for the appropriate time.

  • Wash the cells gently with PBS.

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash three times with PBS.

  • Stain with fluorescently-conjugated phalloidin and DAPI in PBS for 30-60 minutes at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium.

  • Image the cells using a fluorescence microscope, looking for changes in actin stress fibers, cell morphology, and cortical actin distribution.

Signaling Pathway

Lysophospholipid Signaling Pathway

This compound inhibits lysophospholipase, which is involved in the metabolism of lysophospholipids (LPs). LPs, such as lysophosphatidic acid (LPA), are signaling molecules that act on G protein-coupled receptors (GPCRs) to initiate downstream signaling cascades.

G cluster_0 Cell Membrane cluster_1 Intracellular LPA LPA LPA_Receptor LPA Receptor (GPCR) LPA->LPA_Receptor G_Protein G Protein Activation LPA_Receptor->G_Protein Downstream_Effectors Downstream Effectors (e.g., PLC, Rho, Ras) G_Protein->Downstream_Effectors Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream_Effectors->Cellular_Responses Lysophospholipase Lysophospholipase Glycerophosphocholine Glycerophosphocholine Lysophospholipase->Glycerophosphocholine Fatty_Acid Fatty_Acid Lysophospholipase->Fatty_Acid Lysophospholipid Lysophospholipid (e.g., LPC) Lysophospholipid->Lysophospholipase This compound This compound This compound->Lysophospholipase

Caption: A simplified diagram of the lysophospholipid signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing Cyclooctatin Concentration for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cyclooctatin in enzyme inhibition assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a competitive inhibitor of lysophospholipase.[1][2] It was first isolated from Streptomyces melanosporofaciens. The inhibition constant (Ki) for its interaction with lysophospholipase is 4.8 x 10-6 M.[1][2]

Q2: How should I prepare and store this compound stock solutions?

Due to its likely hydrophobic nature, it is recommended to prepare a concentrated stock solution of this compound in a dry, high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to store the solid compound at -20°C. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][4] Before use, allow an aliquot to thaw completely and reach room temperature.

Q3: What is the recommended starting concentration range for this compound in an enzyme inhibition assay?

A common starting point for an inhibitor in an enzyme assay is to use a concentration that is 5 to 10 times higher than its known Ki or IC50 value to achieve maximal inhibition.[5] Given that the Ki of this compound is 4.8 µM, a reasonable starting concentration for a dose-response experiment would be in the range of 10-50 µM, followed by serial dilutions to determine the IC50.

Q4: How can I determine the IC50 and Ki of this compound in my assay?

To determine the half-maximal inhibitory concentration (IC50), you should perform the enzyme activity assay with a fixed concentration of the enzyme and substrate across a range of this compound concentrations.[6] The resulting data, plotting percent inhibition versus the logarithm of the inhibitor concentration, can be fitted to a sigmoidal dose-response curve to calculate the IC50.[6]

For a competitive inhibitor like this compound, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration ([S]) and the Michaelis constant (Km) of the enzyme for the substrate.[5][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter when performing enzyme inhibition assays with this compound.

Issue Potential Cause Recommended Solution
Precipitation of this compound in Assay Buffer This compound, like many organic small molecules, may have limited solubility in aqueous buffers, especially when diluted from a high-concentration DMSO stock.[8][9][10]- Ensure the final DMSO concentration in your assay is as low as possible (typically <1%) and is consistent across all wells. - Add the this compound stock solution to the assay buffer while vortexing to facilitate mixing. - If precipitation persists, consider preparing intermediate dilutions in an assay buffer containing a small amount of a non-ionic detergent or serum, if compatible with your enzyme.[11]
High Variability Between Replicates Inconsistent pipetting, especially of small volumes, can introduce significant error.[8] Instability of the enzyme or substrate can also lead to variable results.- Use calibrated pipettes and pre-wet the tips before dispensing. - Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. - Ensure that the enzyme and substrate are stable under the assay conditions (pH, temperature). Prepare fresh solutions if necessary.
No or Low Enzyme Inhibition Observed The concentration of this compound may be too low. The enzyme may be inactive, or the assay conditions may be suboptimal.- Verify the activity of your lysophospholipase with a positive control. - Confirm the concentration of your this compound stock solution. - Perform a dose-response experiment with a wider range of this compound concentrations. - Ensure the assay buffer pH and temperature are optimal for both enzyme activity and this compound stability.
Unexpected Biological Effects This could indicate off-target activity of this compound. Many small molecule inhibitors can interact with unintended protein targets.[12][13][14]- To investigate potential off-target effects, consider performing counter-screens against other related enzymes. - Utilize computational tools to predict potential off-target interactions.[14] - If possible, test a structurally different inhibitor of lysophospholipase to see if it produces the same biological effect.

Experimental Protocols

Preparation of this compound Stock Solution
Parameter Recommendation Notes
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Ensure the DMSO is high-purity and dry to prevent compound degradation.[4]
Concentration 10 mMA 10 mM stock is a common starting point for small molecule inhibitors.
Procedure Weigh the appropriate amount of this compound and dissolve it in the required volume of DMSO. Vortex until fully dissolved. Gentle warming or sonication may be used to aid dissolution.[3]For example, to make a 10 mM stock of this compound (Molecular Weight: 334.5 g/mol ), dissolve 3.345 mg in 1 mL of DMSO.
Storage Store in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[3][4]Properly stored stock solutions are generally stable for several months.
Lysophospholipase Inhibition Assay (Fluorometric Method)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Purified lysophospholipase

  • This compound stock solution (in DMSO)

  • Fluorogenic lysophospholipase substrate (e.g., a commercially available quenched fluorescent substrate)

  • Assay Buffer (e.g., Tris-HCl or PBS at a pH optimal for the enzyme)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the lysophospholipase to the desired working concentration in cold assay buffer.

    • Prepare a series of dilutions of the this compound stock solution in assay buffer. Ensure the final DMSO concentration is consistent across all wells.

    • Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions.

  • Assay Setup:

    • Add assay buffer to each well of the 96-well plate.

    • Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO only) and a no-inhibitor control.

    • Add the diluted lysophospholipase solution to all wells except for the no-enzyme control wells.

    • Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Logical Workflow for Troubleshooting this compound Assays

troubleshooting_workflow cluster_start Start cluster_investigation Initial Checks cluster_problem_ID Problem Identification cluster_solutions Solutions cluster_advanced Advanced Troubleshooting start Inconsistent or Unexpected Results check_reagents Verify Reagent Stability (Enzyme, Substrate, this compound) start->check_reagents check_calculations Review Calculations and Dilutions start->check_calculations check_instrument Confirm Instrument Settings start->check_instrument precipitation Precipitation Observed? check_reagents->precipitation low_inhibition Low/No Inhibition? check_calculations->low_inhibition high_variability High Variability? check_instrument->high_variability precipitation->low_inhibition No solubility_solutions Optimize Solvent Concentration Adjust Dilution Method precipitation->solubility_solutions Yes low_inhibition->high_variability No inhibition_solutions Titrate this compound Concentration Verify Enzyme Activity low_inhibition->inhibition_solutions Yes variability_solutions Refine Pipetting Technique Use Master Mixes high_variability->variability_solutions Yes off_target Suspect Off-Target Effects? high_variability->off_target No perform_counterscreen Perform Counter-Screening off_target->perform_counterscreen Yes

Troubleshooting workflow for this compound assays.
Lysophospholipase Signaling to the MAPK/ERK Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR Ras Ras GPCR->Ras activates Lysophospholipid Lysophospholipid Lysophospholipid->GPCR activates Lysophospholipase Lysophospholipase Lysophospholipid->Lysophospholipase substrate This compound This compound This compound->Lysophospholipase inhibits Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, CREB) ERK->TranscriptionFactors phosphorylates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression regulates

Inhibition of Lysophospholipase by this compound and its effect on the MAPK/ERK pathway.
Workflow for Ki Determination of this compound

ki_determination_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis cluster_result Result prep_reagents Prepare Enzyme, Substrate, and this compound Dilutions perform_assay Perform Lysophospholipase Assay at Various [Substrate] and [this compound] prep_reagents->perform_assay michaelis_menten Determine Km and Vmax (Michaelis-Menten Plot) perform_assay->michaelis_menten ic50_determination Determine IC50 at Fixed [Substrate] perform_assay->ic50_determination cheng_prusoff Calculate Ki using Cheng-Prusoff Equation michaelis_menten->cheng_prusoff ic50_determination->cheng_prusoff ki_value Ki of this compound cheng_prusoff->ki_value

Workflow for determining the inhibition constant (Ki) of this compound.

References

Troubleshooting inconsistent results in Cyclooctatin experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclooctatin. Our goal is to help you address common challenges and inconsistencies that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural product originally isolated from Streptomyces melanosporofaciens. Its primary mechanism of action is the competitive inhibition of lysophospholipase.[1] By inhibiting this enzyme, this compound can modulate downstream signaling pathways involved in inflammation.

Q2: What is the reported inhibition constant (Ki) for this compound?

The inhibition constant (Ki) of this compound for lysophospholipase has been reported to be 4.8 x 10⁻⁶ M.[1] This value indicates a moderate potency for its target enzyme.

Q3: In what solvents is this compound soluble?

This compound is a lipophilic molecule. For in vitro assays, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then diluted into an aqueous buffer for the experiment. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to avoid affecting the biological system.

Q4: What are the potential downstream effects of lysophospholipase inhibition by this compound?

Lysophospholipase D (LPLD) is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive lipid that signals through various G protein-coupled receptors (LPARs).[2][3] By inhibiting lysophospholipase, this compound can reduce the levels of LPA, thereby attenuating LPA-mediated inflammatory signaling pathways.[4][5][6] These pathways are known to be involved in processes such as cytokine release and immune cell migration.[3][7]

Troubleshooting Inconsistent Results

Inconsistent results in this compound experiments can arise from various factors, from reagent handling to experimental design. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: High Variability in Lysophospholipase Inhibition Assays

Q: My in vitro lysophospholipase inhibition assays with this compound are showing high variability between replicates and experiments. What are the potential causes and solutions?

A: High variability in enzyme inhibition assays is a common challenge. Below is a table outlining potential causes and their corresponding solutions.

Potential CauseRecommended Solution
Inconsistent this compound Solution Prepare a fresh stock solution of this compound in 100% DMSO before each experiment. Ensure the compound is fully dissolved by vortexing and/or brief sonication. Visually inspect for any precipitation before use.
Enzyme Instability Lysophospholipase can be unstable. Prepare fresh enzyme dilutions for each experiment and keep them on ice. Avoid repeated freeze-thaw cycles of the enzyme stock.
Substrate Preparation Ensure the substrate is fully dissolved and stable in the assay buffer. Some substrates may require specific buffer conditions (pH, ionic strength) for optimal performance.
Pipetting Errors Use calibrated pipettes with low-retention tips, especially for viscous solutions or small volumes. Prepare a master mix of reagents to minimize pipetting variations between wells.
Assay Conditions Maintain a consistent temperature and pH throughout the assay. Use a temperature-controlled plate reader and ensure buffers are pH-adjusted at the experimental temperature. As this compound is a competitive inhibitor, the substrate concentration relative to its Km value will significantly impact the IC50. Use a substrate concentration at or below the Km for optimal inhibitor characterization.
Plate Edge Effects Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. If unavoidable, ensure the plate is properly sealed and incubated in a humidified chamber.
Issue 2: Lack of Expected Activity in Cell-Based Assays

Q: this compound shows activity in my biochemical assay, but I'm not observing the expected anti-inflammatory effect in my cell-based experiments. What could be the problem?

A: Discrepancies between biochemical and cell-based assays are common. Here are several factors to consider:

Potential CauseRecommended Solution
Poor Cell Permeability While specific data for this compound is limited, cyclic peptides can have variable cell permeability. Consider using permeabilization agents (with appropriate controls) or extending the incubation time to allow for sufficient cellular uptake.
Compound Instability or Metabolism This compound may be unstable or rapidly metabolized by the cells. Assess the stability of this compound in your cell culture medium over the time course of your experiment using techniques like LC-MS.
Off-Target Effects Terpenoid compounds can sometimes have off-target effects that may mask the intended activity or induce unexpected cellular responses.[8] Consider performing counter-screens or using a structurally unrelated lysophospholipase inhibitor to confirm that the observed phenotype is due to on-target inhibition.
Cell Health and Passage Number Use cells from a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase. Routinely test for mycoplasma contamination.
Incorrect Assay Endpoint The chosen endpoint may not be sensitive to the effects of lysophospholipase inhibition in your specific cell model. Consider measuring downstream markers of LPA signaling, such as cytokine secretion (e.g., IL-6, TNF-α) or activation of specific signaling proteins (e.g., phosphorylation of MAPK pathway components).[4]

Quantitative Data Summary

ParameterValueEnzymeInhibition TypeReference
Inhibition Constant (Ki) 4.8 x 10⁻⁶ MLysophospholipaseCompetitive[1]

Experimental Protocols

Protocol 1: General Lysophospholipase Inhibition Assay (Colorimetric)

This protocol provides a general framework for a colorimetric lysophospholipase inhibition assay. Specific details may need to be optimized for your particular enzyme source and substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Enzyme Solution: Dilute the lysophospholipase stock to the desired working concentration in cold assay buffer immediately before use.

    • Substrate Solution: Prepare a working solution of a colorimetric lysophospholipase substrate (e.g., p-nitrophenyl palmitate) in the assay buffer.

  • Assay Procedure:

    • Add serial dilutions of the this compound stock solution or vehicle control (DMSO) to the wells of a 96-well microplate.

    • Add the diluted enzyme solution to all wells except for the no-enzyme control.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Normalize the rates to the vehicle control.

    • Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.

Protocol 2: General Anti-Inflammatory Cell-Based Assay (Cytokine Measurement)

This protocol outlines a general method for assessing the anti-inflammatory effects of this compound by measuring cytokine production in cultured cells (e.g., macrophages like RAW 264.7).

  • Cell Culture and Seeding:

    • Culture cells in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a density that allows for optimal response to inflammatory stimuli.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (prepared by diluting the DMSO stock in culture medium) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (medium with the same final DMSO concentration).

    • Induce an inflammatory response by adding an inflammatory stimulus (e.g., lipopolysaccharide - LPS) to the wells.

  • Incubation:

    • Incubate the plate for a period sufficient to allow for cytokine production (e.g., 18-24 hours).

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Lysophospholipase_Signaling_Pathway cluster_membrane Cell Membrane Lysophospholipid Lysophospholipid (e.g., LPC) Lysophospholipase Lysophospholipase Lysophospholipid->Lysophospholipase LPA Lysophosphatidic Acid (LPA) LPAR LPA Receptor (LPAR) LPA->LPAR Activation Inflammation Inflammatory Response (e.g., Cytokine Release) LPAR->Inflammation Downstream Signaling (e.g., MAPK, NF-κB) Lysophospholipase->LPA Hydrolysis This compound This compound This compound->Lysophospholipase Inhibition

Caption: this compound inhibits the conversion of lysophospholipids to LPA.

Troubleshooting_Workflow cluster_biochemical Biochemical Assays start Inconsistent Experimental Results check_reagents Verify Reagent Stability & Purity (this compound, Enzyme, Substrate) start->check_reagents check_protocol Review Experimental Protocol (Concentrations, Incubation Times) check_reagents->check_protocol check_assay Assess Assay Conditions (pH, Temperature, Controls) check_protocol->check_assay troubleshoot_cell Investigate Cell-Based Factors (Permeability, Metabolism, Off-Targets) check_assay->troubleshoot_cell If issue persists in cell-based assays end Consistent Results check_assay->end If resolved troubleshoot_cell->end

Caption: A logical workflow for troubleshooting inconsistent results.

References

Identifying and minimizing experimental artifacts with Cyclooctatin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing experimental artifacts when working with Cyclooctatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a diterpene natural product isolated from Streptomyces melanosporofaciens. Its primary mechanism of action is the competitive inhibition of lysophospholipase.[1] Lysophospholipases are enzymes that hydrolyze lysophospholipids, which are lipids involved in various signaling pathways.

Q2: What are the physical and chemical properties of this compound?

This compound is a colorless powder with the molecular formula C20H34O3.[1] It is a lipophilic molecule and is expected to be soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol, and poorly soluble in aqueous solutions.[2][3]

Q3: How should I prepare and store this compound solutions?

It is recommended to prepare a concentrated stock solution of this compound in a high-quality organic solvent such as DMSO.[4] For experiments, this stock solution can be further diluted into your aqueous assay buffer or cell culture medium. To avoid precipitation, it is advisable to add the DMSO stock to the aqueous solution while vortexing and to keep the final DMSO concentration low (typically below 0.5%).[5] Stock solutions should be stored at -20°C or -80°C to maintain stability.[4]

Q4: What are potential off-target effects of this compound?

While the primary target of this compound is lysophospholipase, the potential for off-target effects on other lipases or enzymes with similar active site architecture should be considered. Due to structural similarities within the lipase (B570770) enzyme family, it is possible that this compound may inhibit other lipases to varying degrees.[6] To confirm that the observed effects in your experiment are due to the inhibition of lysophospholipase, consider using a secondary, structurally unrelated lysophospholipase inhibitor as a control.

Q5: How can I control for potential artifacts in my experiments?

Several controls are essential when working with this compound:

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: Use a known lysophospholipase inhibitor as a positive control to validate your assay.

  • Negative Control: A no-treatment group is necessary to establish a baseline.

  • Cell-Free Controls: When using colorimetric assays like the MTT assay, include controls without cells to check for direct chemical reactions between this compound and the assay reagents.[7]

Troubleshooting Guides

In Vitro Enzyme Assays

Issue: Inconsistent IC50 or Ki values for this compound.

Possible Cause Recommended Solution
Reagent Instability: this compound, enzyme, or substrate degradation.Prepare fresh solutions for each experiment. Aliquot and store reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles.
Assay Condition Variability: Fluctuations in temperature, pH, or incubation time.Ensure all reaction components are equilibrated to the assay temperature. Use a temperature-controlled incubator. Verify the pH of your buffers. Standardize all incubation times.[8]
Pipetting Errors: Inaccurate dispensing of small volumes.Use calibrated pipettes. For viscous solutions, pipette slowly and ensure complete dispensing.
Substrate Precipitation: Substrate coming out of solution during the assay.Check the solubility of your substrate in the assay buffer. Consider using a different buffer or adding a solubilizing agent that does not interfere with the assay.[8]

Issue: High background signal in the colorimetric lipase assay.

Possible Cause Recommended Solution
Spontaneous Substrate Hydrolysis: The substrate is unstable in the assay buffer.Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis and subtract this from your experimental values.
Contaminated Reagents: Buffers or other reagents are contaminated with microbial lipases.Use sterile, high-purity reagents and prepare fresh buffers.[8]
Turbidity from Fatty Acid Product: The fatty acid product of the lipase reaction is precipitating.Add a detergent like Triton X-100 or bile salts to the assay buffer to solubilize the fatty acids.[9]
Cell-Based Assays

Issue: this compound precipitates in the cell culture medium.

Possible Cause Recommended Solution
Low Aqueous Solubility: The concentration of this compound exceeds its solubility in the aqueous medium.Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Add the stock solution to the medium while vortexing to ensure rapid dispersion.[5]
Interaction with Media Components: Components in the serum or media are causing precipitation.Test the solubility of this compound in serum-free media versus complete media. If precipitation is an issue, consider reducing the serum concentration during the treatment period if experimentally feasible.

Issue: Unexpected or no effect on cell viability in an MTT assay.

Possible Cause Recommended Solution
Direct MTT Reduction by this compound: this compound may directly reduce the MTT reagent, leading to a false-positive signal for cell viability.Perform a cell-free control by adding this compound and MTT reagent to culture medium without cells. If a color change occurs, the MTT assay is not suitable for your experiment with this compound.[7]
Colorimetric Interference: If this compound solutions are colored, they can interfere with the absorbance reading.Run a "compound-only" control with this compound in the medium to measure its intrinsic absorbance and subtract this from your experimental values.[7]
Altered Cellular Metabolism: this compound may alter mitochondrial activity without causing cell death, leading to misleading MTT results.Use an alternative viability assay that measures a different parameter, such as membrane integrity (e.g., LDH assay) or ATP levels.[8]
Incorrect this compound Concentration: The concentration used may be too low to elicit a response or too high, causing rapid cell death that is missed at the time of the assay.Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time.

Quantitative Data

Inhibitory Potency of this compound

Parameter Value Enzyme Notes
Ki 4.8 x 10-6 M (4.8 µM)LysophospholipaseCompetitive inhibition with the substrate.[1]

Note: A comprehensive panel of IC50 values for this compound against a wide range of lipases is not currently available in the public literature. Researchers are encouraged to determine the IC50 value for their specific lipase of interest under their experimental conditions.

Experimental Protocols

Lysophospholipase Activity Assay (Colorimetric)

This protocol is adapted from a general colorimetric assay for phospholipase activity and can be optimized for lysophospholipase.

Materials:

  • This compound

  • Lysophospholipase enzyme

  • Lysophosphatidylcholine (B164491) (LPC) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM CaCl2)

  • Colorimetric probe for free fatty acids (commercial kits available)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in the Assay Buffer. Also, prepare a vehicle control (Assay Buffer with the same final concentration of DMSO).

  • Enzyme Preparation: Dilute the lysophospholipase enzyme to the desired concentration in cold Assay Buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add 20 µL of the this compound dilution or vehicle control.

    • Add 20 µL of the diluted enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the LPC substrate solution.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the amount of free fatty acid produced using a colorimetric detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability (MTT) Assay

This protocol provides a general procedure for assessing the effect of this compound on the viability of adherent cells.

Materials:

  • This compound

  • Adherent cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Read the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis: Subtract the background absorbance from a blank well (medium and MTT solution, no cells). Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Lysophospholipid Signaling Pathway

The following diagram illustrates the central role of lysophospholipase in the metabolism of lysophosphatidylcholine (LPC) and the inhibitory effect of this compound.

Lysophospholipid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LPC Lysophosphatidylcholine (LPC) PLA2->LPC LysoPL Lysophospholipase LPC->LysoPL Hydrolysis Signaling Downstream Signaling (e.g., GPCR activation) LPC->Signaling Activation GPC Glycerophosphocholine LysoPL->GPC FA Fatty Acid LysoPL->FA This compound This compound This compound->LysoPL Inhibition

Caption: Inhibition of Lysophospholipase by this compound.

Experimental Workflow for Assessing Off-Target Effects

This workflow outlines a strategy to investigate the potential off-target effects of this compound.

Off_Target_Workflow start Start: Observe Phenotype with this compound step1 Is the primary target (Lysophospholipase) known to cause this phenotype? start->step1 step2a Validate on-target effect: - Use structurally different LysoPL inhibitor - Genetic knockdown/knockout of LysoPL step1->step2a Yes step2b Investigate potential off-target effects step1->step2b No / Unknown end Conclusion: Differentiate on-target vs. off-target effects step2a->end step3b Perform broad-spectrum screening: - Lipase/hydrolase activity panel - Kinase panel screen (if applicable) step2b->step3b step4b Identify potential off-targets step3b->step4b step5b Validate off-target engagement: - Use specific inhibitors for identified off-targets - Genetic knockdown/knockout of off-targets step4b->step5b step5b->end

Caption: Workflow for differentiating on-target vs. off-target effects.

Troubleshooting Logic for Inhibitor Precipitation

This diagram provides a logical approach to troubleshooting the precipitation of this compound in experimental solutions.

Precipitation_Troubleshooting start Observation: Precipitate forms in solution q1 Is the final concentration above the known solubility limit? start->q1 sol1 Lower the final concentration of this compound. q1->sol1 Yes q2 Is the final solvent (e.g., DMSO) concentration too low? q1->q2 No end Solution should be clear. If precipitation persists, consider alternative solubilization strategies. sol1->end sol2 Increase stock concentration to use a smaller volume, ensuring final DMSO % is sufficient but non-toxic. q2->sol2 Yes q3 Are you adding the stock solution correctly to the aqueous buffer? q2->q3 No sol2->end sol3 Add stock solution dropwise to the aqueous buffer while vigorously vortexing. q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting guide for this compound precipitation.

References

Cyclooctatin stability under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of cyclooctatin under various storage conditions. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, 4°C is acceptable.

Q2: What is the best way to store this compound in solution?

Stock solutions of this compound should be prepared in a high-purity, anhydrous solvent. For optimal stability, it is recommended to store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] If possible, purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[1]

Q3: Which solvents are recommended for dissolving this compound?

As a diterpene, this compound is a lipophilic molecule. Therefore, it is expected to be soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and acetonitrile (B52724). It is poorly soluble in aqueous solutions. When preparing solutions for aqueous-based assays, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.

Q4: How stable is this compound in aqueous buffers?

The stability of this compound in aqueous buffers can be influenced by pH.[1] It is recommended to conduct a preliminary stability test in your specific assay buffer. Generally, preparing fresh dilutions from a frozen organic stock solution just before use is the best practice to minimize degradation in aqueous environments.

Q5: What are the primary factors that can cause this compound degradation?

The main factors that can lead to the degradation of diterpenoid compounds like this compound are:

  • pH: Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]

  • Light: Exposure to UV or visible light may induce photolytic degradation.[1]

  • Oxidation: The presence of oxygen can lead to oxidative degradation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments Use of degraded stock solutions.Prepare fresh solutions for each experiment or validate the stability of your stock solution under your storage conditions. Always use a consistent lot of this compound.
Appearance of new peaks in HPLC/LC-MS analysis over time Compound degradation.Identify the degradation products using mass spectrometry to understand the degradation pathway. Adjust storage conditions (e.g., lower temperature, protect from light, use inert atmosphere) to mitigate the specific degradation mechanism.[1]
Loss of biological activity in an assay Degradation of this compound in the assay medium.Assess the stability of this compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time). Consider preparing fresh dilutions immediately before the experiment.
Precipitation of this compound in aqueous buffer Low aqueous solubility or degradation to a less soluble product.Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but does not interfere with the assay. Prepare the final dilution just before use. If degradation is suspected, analyze the precipitate.[1]
Unexpected color change in solution Oxidation or other degradation pathways.Minimize exposure of the solution to air and light.[1] Use fresh, high-quality solvents and consider purging the storage vial with an inert gas.

Data Presentation: this compound Stability (Illustrative Data)

Disclaimer: The following tables contain illustrative data based on the general stability of diterpenoid compounds. Actual stability of this compound may vary and should be determined experimentally.

Table 1: Stability of this compound (1 mg/mL) in Different Solvents at Various Temperatures over 4 Weeks.

SolventTemperatureWeek 1 (% Remaining)Week 2 (% Remaining)Week 4 (% Remaining)
DMSO -20°C>99%>99%>99%
4°C98%96%92%
25°C (Room Temp)90%82%65%
Ethanol -20°C>99%>99%>99%
4°C97%94%88%
25°C (Room Temp)88%78%58%

Table 2: Effect of pH on this compound Stability in Aqueous Buffer (10% DMSO) at 25°C over 24 Hours.

pH4 Hours (% Remaining)8 Hours (% Remaining)24 Hours (% Remaining)
4.0 95%90%78%
7.4 98%96%91%
9.0 92%85%70%

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound in a chosen solvent at different temperatures.

1. Materials:

  • This compound (solid)
  • High-purity solvent (e.g., DMSO, ethanol)
  • Amber glass vials with screw caps
  • HPLC or LC-MS system
  • Analytical column (e.g., C18)

2. Procedure:

  • Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
  • Initial Analysis (Time Zero): Immediately analyze a sample of the freshly prepared stock solution by HPLC or LC-MS to determine the initial peak area of this compound. This will serve as the baseline.
  • Storage: Aliquot the remaining stock solution into several amber vials and store them at the desired temperatures (e.g., -20°C, 4°C, and 25°C).
  • Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours, and weekly), retrieve one vial from each temperature condition. Allow the vial to equilibrate to room temperature before opening. Analyze the sample by HPLC or LC-MS under the same conditions as the initial analysis.
  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at time zero. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
  • Calculate Purity: The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Peak Area at Time Zero) * 100.

Protocol 2: Forced Degradation Study

This protocol is designed to identify the potential degradation pathways of this compound under stress conditions.[2][3]

1. Materials:

  • This compound stock solution (1 mg/mL in acetonitrile or methanol)
  • 0.1 M Hydrochloric acid (HCl)
  • 0.1 M Sodium hydroxide (B78521) (NaOH)
  • 3% Hydrogen peroxide (H₂O₂)
  • HPLC or LC-MS/MS system

2. Procedure:

  • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 6, 12, 24 hours).[1] Neutralize the solution with an appropriate amount of NaOH before analysis.
  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.[1] Neutralize with HCl before analysis.
  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
  • Thermal Degradation: Keep a vial of the solid this compound and a vial of the stock solution in an oven at a high temperature (e.g., 80°C) for 48 hours.
  • Photolytic Degradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.
  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC or LC-MS/MS.
  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and, if possible, characterize any new peaks that appear as degradation products. This information will help in understanding the degradation pathways and developing a stability-indicating analytical method.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution (1 mg/mL) time_zero Initial Analysis (T=0) by HPLC/LC-MS prep_stock->time_zero storage_neg_20 Store at -20°C time_zero->storage_neg_20 Aliquot & Store storage_4 Store at 4°C time_zero->storage_4 Aliquot & Store storage_25 Store at 25°C time_zero->storage_25 Aliquot & Store tp_analysis Analyze Samples at Regular Intervals storage_neg_20->tp_analysis storage_4->tp_analysis storage_25->tp_analysis data_analysis Compare Peak Areas to T=0 tp_analysis->data_analysis calc_purity Calculate % Remaining This compound data_analysis->calc_purity

Caption: Workflow for assessing the stability of this compound in solution.

Troubleshooting_Decision_Tree start Inconsistent Experimental Results? check_solution Are you using freshly prepared solutions? start->check_solution prepare_fresh Prepare fresh solutions for each experiment. check_solution->prepare_fresh No check_storage Are stock solutions stored properly (-20°C, protected from light)? check_solution->check_storage Yes yes_fresh Yes no_fresh No correct_storage Store aliquots at -20°C in amber vials. check_storage->correct_storage No check_assay_stability Assess stability in your specific assay buffer and conditions. check_storage->check_assay_stability Yes yes_storage Yes no_storage No perform_stability_study Perform a stability study (see Protocol 1). check_assay_stability->perform_stability_study

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Addressing Poor Cell Permeability of Cyclooctatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclooctatin. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its cell permeability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guides to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a diterpenoid natural product isolated from Streptomyces melanosporofaciens.[1][2] Its primary established biological activity is the inhibition of lysophospholipase.[1][2] This enzyme is involved in inflammatory signaling pathways, making this compound a compound of interest for developing anti-inflammatory therapeutics.[3][4]

Q2: We are observing low efficacy of this compound in our cell-based assays despite its known biological activity. Could this be a cell permeability issue?

A2: Yes, it is highly probable. Poor cell permeability is a common reason for discrepancies between in-vitro biochemical activity and in-vivo or cell-based assay results. If this compound cannot efficiently cross the cell membrane to reach its intracellular target, its apparent potency in cellular assays will be significantly reduced.

Q3: What are the likely reasons for this compound's poor cell permeability?

A3: While specific data for this compound is limited in publicly available literature, natural products, particularly those with cyclic structures, can face permeability challenges due to:

  • High Polar Surface Area (PSA): The presence of hydroxyl and carbonyl groups in this compound's structure can contribute to a high PSA, which is unfavorable for passive diffusion across the lipophilic cell membrane.

  • Low Lipophilicity: A low octanol-water partition coefficient (LogP) can indicate poor lipid solubility, hindering membrane traversal.

  • Molecular Rigidity and Size: The rigid, cyclic structure of this compound might not be optimal for passive diffusion.

  • Active Efflux: The compound could be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.

Q4: What initial steps can we take to assess the cell permeability of our this compound samples?

A4: A two-tiered approach is recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that measures passive diffusion across an artificial lipid membrane. It's a cost-effective first step to determine if poor passive permeability is a primary issue.

  • Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of human intestinal Caco-2 cells, which serves as a model for the intestinal epithelium. It provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport processes, including efflux.

Q5: How can we improve the cell permeability of this compound?

A5: Several strategies can be explored, often involving medicinal chemistry efforts to create derivatives with improved properties:

  • Increase Lipophilicity: Modify the this compound scaffold by adding lipophilic groups (e.g., alkyl chains, halogens) to increase its LogP value.

  • Reduce Polar Surface Area: Mask polar functional groups through esterification or etherification to reduce hydrogen bonding potential.

  • Prodrug Approach: Convert a polar group into a more lipophilic moiety that is cleaved intracellularly to release the active this compound.

  • Formulation Strategies: For in-vivo studies, consider formulation approaches like nanoencapsulation (e.g., in liposomes or polymeric nanoparticles) or the use of permeation enhancers.[5][6][7]

Troubleshooting Guide

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay

  • Possible Cause 1: Poor Passive Diffusion.

    • Troubleshooting Step: Correlate your Caco-2 data with results from a PAMPA. If the PAMPA also shows low permeability, the issue is likely with the physicochemical properties of this compound hindering its passive diffusion.

    • Solution: Initiate a medicinal chemistry program to synthesize analogs with increased lipophilicity and/or a lower polar surface area.

  • Possible Cause 2: Low Compound Recovery.

    • Troubleshooting Step: Analyze the concentration of this compound in both the donor and receiver compartments at the end of the experiment to calculate the mass balance. A recovery of less than 70% suggests potential issues.

    • Solution: Low recovery could be due to non-specific binding to the assay plate plastic or metabolism by the Caco-2 cells. Consider using low-binding plates and investigate the metabolic stability of this compound in liver microsomes or Caco-2 cell lysates.

Issue 2: High Efflux Ratio in Bidirectional Caco-2 Assay

  • Observation: The apparent permeability from the basolateral to the apical side (B-A) is significantly higher than from the apical to the basolateral side (A-B), resulting in an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2.

  • Possible Cause: this compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).

    • Troubleshooting Step: Confirm the involvement of a specific transporter.

    • Solution: Repeat the bidirectional Caco-2 assay in the presence of a known inhibitor of the suspected efflux pump (e.g., verapamil (B1683045) for P-gp). A significant reduction in the efflux ratio upon addition of the inhibitor confirms that this compound is a substrate for that transporter. Structural modifications to this compound may be necessary to reduce its affinity for the efflux pump.

Data Presentation: Representative Permeability Data

As specific quantitative permeability data for this compound is not widely published, the following tables provide representative data for compounds with poor, moderate, and good permeability to serve as a guide for interpreting your experimental results.

Table 1: Representative PAMPA Permeability Data

CompoundPermeability (Pe) (10⁻⁶ cm/s)Permeability Class
Low Permeability Control < 1Low
Moderate Permeability Control 1 - 10Moderate
High Permeability Control > 10High
This compound (Hypothetical) User's Experimental Value-

Table 2: Representative Caco-2 Permeability Data

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
Atenolol (Low Permeability) < 1< 1~1Low
Propranolol (High Permeability) > 10> 10~1High
Digoxin (Efflux Substrate) < 1> 5> 5Low (due to efflux)
This compound (Hypothetical) User's ValueUser's ValueCalculated-
  • Interpretation:

    • A Papp (A-B) of < 1 x 10⁻⁶ cm/s generally indicates low permeability.[3]

    • A Papp (A-B) between 1 and 10 x 10⁻⁶ cm/s suggests moderate permeability.[3]

    • A Papp (A-B) of > 10 x 10⁻⁶ cm/s is indicative of high permeability.[3]

    • An Efflux Ratio (ER) > 2 suggests that the compound is a substrate of active efflux transporters.[5]

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of this compound across an artificial lipid membrane.

  • Methodology:

    • Prepare Lipid Solution: Create a solution of 1-2% (w/v) lecithin (B1663433) in dodecane.

    • Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well hydrophobic PVDF filter plate (the donor plate).

    • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with phosphate-buffered saline (PBS) at pH 7.4.

    • Prepare Compound Solution: Dissolve this compound in PBS (with a small percentage of DMSO if necessary) to a final concentration of 10-100 µM.

    • Start Assay: Add 150 µL of the this compound solution to the donor plate. Carefully place the donor plate onto the acceptor plate to form a "sandwich."

    • Incubation: Incubate at room temperature for 4-18 hours with gentle shaking.

    • Sample Analysis: After incubation, separate the plates and quantify the concentration of this compound in both the donor and acceptor wells using a validated analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate Permeability: Calculate the permeability coefficient (Pe) using the appropriate formula based on the change in concentration over time.

2. Caco-2 Permeability Assay

  • Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer and to identify potential active transport.

  • Methodology:

    • Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 60,000 cells/cm². Culture for 21-25 days to allow for differentiation and monolayer formation.

    • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be >200 Ω·cm². The permeability of a fluorescent marker like Lucifer Yellow can also be assessed.

    • Transport Experiment (Apical to Basolateral - A-B): a. Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add this compound (dissolved in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with 5% CO₂. e. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.

    • Transport Experiment (Basolateral to Apical - B-A): a. Repeat the experiment by adding this compound to the basolateral (donor) chamber and sampling from the apical (receiver) chamber.

    • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate Apparent Permeability (Papp): Calculate the Papp value for both A-B and B-A directions. The Papp is determined from the rate of appearance of the compound in the receiver chamber over time.

    • Calculate Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

Visualizations

experimental_workflow cluster_screening Permeability Screening cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions PAMPA PAMPA Assay (Passive Diffusion) LowPerm Low Permeability PAMPA->LowPerm Caco2 Caco-2 Assay (Passive + Active Transport) Papp Calculate Papp (A-B, B-A) Caco2->Papp ER Calculate Efflux Ratio Papp->ER Recovery Assess Compound Recovery Papp->Recovery HighEfflux High Efflux Ratio ER->HighEfflux LowRec Low Recovery Recovery->LowRec MedChem Medicinal Chemistry (Analog Synthesis) LowPerm->MedChem Formulation Formulation Strategies LowPerm->Formulation HighEfflux->MedChem Inhibitors Use Efflux Inhibitors HighEfflux->Inhibitors Metabolism Metabolic Stability Assay LowRec->Metabolism

Caption: Troubleshooting workflow for addressing poor cell permeability.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Receptor Inflammatory Receptor PLC Phospholipase C Receptor->PLC PLD Phospholipase D Receptor->PLD PIP2 PIP2 PLC->PIP2 LPC Lysophosphatidylcholine PLD->LPC PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid LPL Lysophospholipase IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Inflammation Inflammatory Response IP3->Inflammation DAG->Inflammation ArachidonicAcid->Inflammation LPC->LPL This compound This compound This compound->LPL

Caption: Simplified inflammatory signaling pathway showing the inhibitory action of this compound on Lysophospholipase.

References

Potential for Cyclooctatin degradation in experimental setups.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclooctatin. The information is designed to address potential issues related to the stability and degradation of this compound in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a diterpenoid natural product isolated from Streptomyces melanosporofaciens. Its primary mechanism of action is the competitive inhibition of lysophospholipase (Lyso-PL), with a reported inhibition constant (Ki) of 4.8 x 10⁻⁶ M.[1] It shows significantly higher potency against lysophospholipase compared to other phospholipases such as PL-A2, PL-C, and PL-D.[]

Q2: What are the basic physicochemical properties of this compound?

This compound is a colorless powder with the molecular formula C₂₀H₃₄O₃ and a molecular weight of 322.49 g/mol .[][3] Key properties are summarized in the table below.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in methanol, acetone, and dimethyl sulfoxide (B87167) (DMSO), but insoluble in water.[] For most in vitro experiments, a stock solution is typically prepared in 100% DMSO.

Q4: How should I store this compound, both as a solid and in solution?

  • Solid: Store the solid powder at -20°C in a tightly sealed container, protected from light and moisture.

  • Stock Solution (in DMSO): Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. When stored properly, DMSO stock solutions of many compounds can be stable for extended periods.

Q5: What are the known downstream effects of this compound's inhibition of lysophospholipase?

By inhibiting lysophospholipase, this compound can modulate inflammatory signaling pathways. Lysophospholipases are key enzymes in the metabolism of lysophospholipids, which are bioactive lipid molecules. Inhibition of lysophospholipase can lead to an accumulation of lysophospholipids, which can then activate various downstream signaling cascades, including the MAPK/ERK and NF-κB pathways. This can ultimately influence the production of pro-inflammatory cytokines like TNF-α and IL-6.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or no activity in in vitro assays 1. This compound Degradation: The compound may have degraded due to improper storage or handling. Diterpenoid compounds can be sensitive to pH, temperature, and light. 2. Low Solubility: Precipitation of this compound in aqueous assay buffer due to its poor water solubility.1. Check Storage Conditions: Ensure the solid compound and DMSO stock solutions have been stored at the recommended temperature and protected from light. Prepare fresh stock solutions if degradation is suspected. 2. Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain this compound solubility but does not exceed the tolerance of your cell line or enzyme system (typically <0.5%). 3. Sonication: Briefly sonicate the final diluted solution to aid in dissolving any precipitate before adding it to the assay.
High background signal or off-target effects 1. High Concentration of this compound: Using concentrations that are too high may lead to non-specific effects. 2. Contamination of Stock Solution: The stock solution may be contaminated.1. Perform a Dose-Response Curve: Determine the optimal concentration range for your specific assay to identify the window of specific lysophospholipase inhibition. 2. Use Fresh Stock Solution: Prepare a fresh stock solution from the solid compound.
Variability between experiments 1. Freeze-Thaw Cycles: Repeatedly freezing and thawing the DMSO stock solution can lead to compound degradation and concentration changes due to solvent evaporation. 2. Inconsistent Solution Preparation: Minor variations in dilution can lead to significant differences in the final concentration.1. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles. 2. Calibrate Pipettes: Ensure all pipettes used for dilutions are properly calibrated. Prepare a master mix of the final dilution for each experiment to ensure consistency across all wells.
Precipitate forms in cell culture media 1. Poor Aqueous Solubility: this compound is insoluble in water and can precipitate when diluted into aqueous media.1. Increase Final DMSO Concentration (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration might improve solubility. 2. Use a Carrier Protein: In some cases, a carrier protein like bovine serum albumin (BSA) in the media can help to keep hydrophobic compounds in solution. This should be validated for non-interference with the assay.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 139552-97-9[][4][5][6]
Molecular Formula C₂₀H₃₄O₃[1][]
Molecular Weight 322.49 g/mol []
Appearance Colorless Powder[1][]
Melting Point 183-185 °C (decomposes)[][3]
Solubility Soluble in Methanol, Acetone, DMSO; Insoluble in Water[]
Optical Rotation [α]²⁴D +90.6° (c, 0.5 in MeOH)[3]

Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the required amount of this compound in a sterile environment. For a 10 mM stock solution, you would dissolve 3.225 mg of this compound in 1 mL of DMSO.

    • Add the appropriate volume of anhydrous DMSO to the solid this compound.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use amber tubes to protect from light.

    • Store the aliquots at -20°C or -80°C.

2. General Protocol for In Vitro Lysophospholipase Inhibition Assay

This is a generalized protocol and should be optimized for your specific experimental setup.

  • Materials:

    • Recombinant human lysophospholipase

    • Lysophospholipid substrate (e.g., lysophosphatidylcholine)

    • Assay buffer (e.g., Tris-HCl or PBS at a physiological pH)

    • This compound stock solution (10 mM in DMSO)

    • Detection reagent (e.g., a fluorescent probe that detects free fatty acids)

    • 96-well microplate (black, for fluorescence assays)

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in assay buffer. Ensure the final DMSO concentration remains constant across all wells.

    • Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.

    • Add the lysophospholipase enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the lysophospholipid substrate.

    • Monitor the reaction kinetics by measuring the signal from the detection reagent at regular intervals using a plate reader.

    • Calculate the rate of reaction and determine the percent inhibition for each this compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_assay Assay Preparation cluster_analysis Data Analysis prep_solid Weigh Solid this compound prep_dmso Dissolve in Anhydrous DMSO prep_solid->prep_dmso prep_stock 10 mM Stock Solution prep_dmso->prep_stock prep_aliquot Aliquot into Single-Use Tubes prep_stock->prep_aliquot assay_dilute Serial Dilution in Assay Buffer prep_aliquot->assay_dilute Use Fresh Aliquot store_solid Solid at -20°C store_solution Aliquots at -20°C or -80°C assay_plate Add to Microplate assay_dilute->assay_plate assay_incubate Pre-incubate with Enzyme assay_plate->assay_incubate assay_start Initiate with Substrate assay_incubate->assay_start analysis_read Measure Signal (e.g., Fluorescence) assay_start->analysis_read analysis_calc Calculate % Inhibition analysis_read->analysis_calc analysis_plot Generate Dose-Response Curve analysis_calc->analysis_plot analysis_ic50 Determine IC50 analysis_plot->analysis_ic50

Caption: Workflow for preparing and using this compound in an in vitro assay.

signaling_pathway Lysophospholipase Inhibition Signaling Pathway This compound This compound Lysophospholipase Lysophospholipase (Lyso-PL) This compound->Lysophospholipase Inhibits FattyAcid Fatty Acid + Glycerophosphocholine Lysophospholipase->FattyAcid Lysophospholipids Lysophospholipids (e.g., LPC) Lysophospholipids->Lysophospholipase GPCR GPCR Activation Lysophospholipids->GPCR Activates MAPK_pathway MAPK/ERK Pathway GPCR->MAPK_pathway NFkB_pathway NF-κB Pathway GPCR->NFkB_pathway Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6) MAPK_pathway->Inflammation NFkB_pathway->Inflammation

References

Technical Support Center: Optimizing Cyclooctatin in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cyclooctatin in enzyme assays. Find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a natural product isolated from Streptomyces melanosporofaciens. It functions as a competitive inhibitor of lysophospholipase.[1] Lysophospholipases are enzymes that hydrolyze lysophospholipids, which are important signaling molecules in various cellular processes.

Q2: What is the mechanism of inhibition of this compound?

A2: this compound acts as a competitive inhibitor. This means it binds to the active site of the lysophospholipase enzyme, competing with the natural substrate.[1] This type of inhibition can be overcome by increasing the substrate concentration.

Q3: What is the reported inhibition constant (Ki) for this compound?

A3: The inhibition constant (Ki) for this compound against lysophospholipase has been reported to be 4.8 x 10-6 M.[1]

Q4: What is a typical starting incubation time for a this compound inhibition assay?

A4: A good starting point for incubation time in a lysophospholipase assay with this compound is between 15 to 60 minutes. However, the optimal time should be determined empirically through a time-course experiment for your specific enzyme and assay conditions.

Q5: How should I prepare a stock solution of this compound?

A5: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.

Troubleshooting Guides

Encountering issues in your enzyme assays with this compound? This guide provides solutions to common problems.

Problem Potential Cause Solution
Low or No Enzyme Inhibition Inactive this compound: Improper storage or handling may have degraded the inhibitor.Store this compound as a stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions before each experiment.
Suboptimal Incubation Time: The incubation period may be too short for the inhibitor to effectively bind to the enzyme.Perform a time-course experiment, testing various incubation times (e.g., 15, 30, 60, 120 minutes) to find the optimal duration.
Incorrect this compound Concentration: The concentration of the inhibitor may be too low to cause significant inhibition.Perform a dose-response experiment with a range of this compound concentrations to determine its IC50 value in your specific assay.
High Substrate Concentration: As a competitive inhibitor, the effect of this compound can be masked by high substrate concentrations.Use a substrate concentration at or below the Michaelis constant (Km) of the enzyme to maximize the apparent inhibition.
High Background Signal Substrate Instability: The substrate may be degrading spontaneously in the assay buffer.Prepare the substrate solution fresh before each experiment. Perform a control experiment without the enzyme to check for substrate degradation.
Autofluorescence/Absorbance: Assay components (buffer, microplate, this compound) may be contributing to the background signal.Measure the fluorescence or absorbance of each component individually. For fluorescence assays, use black microplates to minimize background.
Contaminated Reagents: Buffers or other reagents might be contaminated with substances that interfere with the assay.Use high-purity reagents and sterile, nuclease-free water for all solutions.
Poor Reproducibility Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells.
Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity and inhibitor binding.Use a calibrated incubator and ensure all reagents are at the assay temperature before starting the reaction.
Inconsistent Incubation Times: Variations in the timing of reagent addition and reading can lead to inconsistent results.Be precise with all incubation times. Use a multichannel pipette or an automated liquid handler for simultaneous reagent addition.
This compound Precipitation Low Aqueous Solubility: this compound has low solubility in aqueous buffers.Prepare a high-concentration stock in DMSO and ensure rapid and thorough mixing when diluting into the aqueous assay buffer. The final DMSO concentration should be kept low.

Quantitative Data Summary

Parameter Value Enzyme Notes
Ki (Inhibition Constant) 4.8 x 10-6 MLysophospholipaseCompetitive inhibition.[1]
Recommended Starting Incubation Time 15 - 60 minLysophospholipaseOptimal time should be determined experimentally.
Recommended Assay Temperature 25 - 37 °CLysophospholipaseOptimal temperature depends on the specific enzyme.
Solubility Soluble in DMSO-Prepare a concentrated stock in DMSO for subsequent dilution in aqueous buffers.

Experimental Protocols

This section provides a detailed methodology for a fluorometric lysophospholipase inhibition assay using this compound.

Protocol: Fluorometric Lysophospholipase Inhibition Assay

1. Materials:

  • Lysophospholipase enzyme (e.g., human recombinant LYPLA1 or LYPLA2)

  • Fluorogenic lysophospholipase substrate (e.g., a substrate that releases a fluorescent product upon hydrolysis)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 150 mM NaCl and 1 mM EDTA)

  • DMSO (for dissolving this compound)

  • 96-well black microplate, flat bottom

  • Fluorometric microplate reader

2. Procedure:

  • Preparation of Reagents:

    • Prepare the Assay Buffer and store at 4°C.

    • Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.

    • Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO or ethanol) as per the manufacturer's instructions.

    • On the day of the experiment, dilute the enzyme to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined from an enzyme titration experiment.

    • Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations for the dose-response curve.

  • Assay Protocol:

    • Add 20 µL of the diluted this compound solutions (or vehicle control - Assay Buffer with the same final DMSO concentration) to the wells of the 96-well plate.

    • Add 20 µL of the diluted enzyme solution to each well.

    • Incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

    • Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate. Take readings every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • For each concentration of this compound, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

    • Plot the initial velocity against the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway

lysophospholipid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition PL Phospholipids PLA2 Phospholipase A2 PL->PLA2 cleaves LPL Lysophospholipids GPCR GPCRs LPL->GPCR activates LPL_hyd Lysophospholipase (e.g., LYPLA1/2) LPL->LPL_hyd hydrolyzed by Downstream Downstream Signaling (e.g., MAPK, Ca2+ signaling) GPCR->Downstream PLA2->LPL FA Fatty Acid LPL_hyd->FA GPC Glycerophosphocholine LPL_hyd->GPC This compound This compound This compound->LPL_hyd inhibits experimental_workflow prep 1. Reagent Preparation - Dilute Enzyme - Prepare this compound dilutions - Prepare Substrate setup 2. Assay Setup - Add this compound to plate - Add Enzyme to plate prep->setup preinc 3. Pre-incubation - Incubate Enzyme and Inhibitor (e.g., 15 min at 37°C) setup->preinc reaction 4. Reaction Initiation - Add Substrate preinc->reaction measure 5. Measurement - Monitor Fluorescence over time reaction->measure analysis 6. Data Analysis - Calculate Initial Velocities - Determine IC50 measure->analysis troubleshooting_logic start Unexpected Results low_inhibition Low/No Inhibition? start->low_inhibition high_bg High Background? low_inhibition->high_bg No check_inhibitor Check this compound: - Fresh dilutions? - Correct concentration? low_inhibition->check_inhibitor Yes poor_repro Poor Reproducibility? high_bg->poor_repro No check_substrate_stability Check Substrate Stability: - No-enzyme control? high_bg->check_substrate_stability Yes check_pipetting Review Pipetting Technique: - Calibrated pipettes? poor_repro->check_pipetting Yes end Problem Resolved poor_repro->end No check_incubation Optimize Incubation Time: - Time-course experiment? check_inhibitor->check_incubation check_substrate_conc Check Substrate Conc.: - Is it << Km? check_incubation->check_substrate_conc check_substrate_conc->end check_components Check Component Autofluorescence check_substrate_stability->check_components check_reagents Check Reagent Purity check_components->check_reagents check_reagents->end check_temp Verify Temperature Control check_pipetting->check_temp check_timing Ensure Consistent Timing check_temp->check_timing check_timing->end

References

Technical Support Center: Validating the Effects of Cyclooctatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclooctatin. The information is designed to help validate its effects and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is known to be a competitive inhibitor of lysophospholipase.[1][2] Lysophospholipases are enzymes responsible for the hydrolysis of lysophospholipids, which are bioactive lipid signaling molecules. By inhibiting this enzyme, this compound leads to the accumulation of lysophospholipids, which can then modulate various downstream signaling pathways.

Q2: What are the expected downstream effects of lysophospholipase inhibition by this compound?

Inhibition of lysophospholipase increases the local concentrations of lysophospholipids such as lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P). These lipids act as signaling molecules by binding to specific G protein-coupled receptors (GPCRs).[3][4] Activation of these receptors can trigger a cascade of intracellular events, including the activation of pathways like the NF-κB and MAPK pathways, which are critically involved in inflammatory responses and cell proliferation.[5][6]

Q3: How can I be sure the observed effects are specific to this compound's inhibition of lysophospholipase?

To ensure the observed effects are on-target, several control experiments are crucial. These include:

  • Vehicle Control: Always include a control group treated with the same solvent (e.g., DMSO) used to dissolve this compound to account for any solvent-induced effects.

  • Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of this compound. This helps to rule out off-target effects related to the chemical scaffold.

  • Rescue Experiment: After treatment with this compound, attempt to rescue the phenotype by introducing an excess of the enzyme product or a downstream inhibitor of the activated pathway.

  • Direct Enzyme Activity Assay: Directly measure the activity of lysophospholipase in the presence and absence of this compound to confirm its inhibitory effect in your experimental system.

Q4: I am not observing the expected cellular phenotype after this compound treatment. What are the possible reasons?

Several factors could contribute to a lack of an observable phenotype:

  • Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit the target enzyme. A dose-response experiment is essential to determine the optimal working concentration.

  • Cell Type Specificity: The expression levels of the target lysophospholipase and the relevant downstream signaling components can vary significantly between different cell types.

  • Assay Sensitivity: The assay used to measure the phenotype may not be sensitive enough to detect subtle changes.

  • Compound Stability: Ensure the stability of this compound in your cell culture media over the duration of the experiment.

Troubleshooting Guides

Problem 1: High variability in experimental replicates.

High variability can obscure the true effect of this compound.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use calibrated pipettes for cell plating.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, or fill them with media/PBS to maintain humidity.
Inconsistent Drug Concentration Prepare a fresh stock solution of this compound and perform accurate serial dilutions.
Temperature/CO2 Fluctuations Ensure the incubator is properly calibrated and provides a stable environment.
Problem 2: Observed cytotoxicity at expected active concentrations.

Distinguishing between specific pathway modulation and general toxicity is critical.

Potential Cause Troubleshooting Step
High Compound Concentration Perform a dose-response curve to identify the concentration range that shows the desired effect without significant cell death.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is below a non-toxic threshold (typically <0.5%).
Off-target Effects Test the effect of this compound in a cell line known to lack the target lysophospholipase or the downstream GPCRs.
Apoptosis/Necrosis Induction Use assays like Annexin V/PI staining to determine the mode of cell death.

Experimental Protocols & Data Presentation

Dose-Response Experiment for this compound

This protocol outlines a typical workflow for determining the optimal concentration of this compound.

  • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture media, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.

  • Treatment: Remove the seeding media from the cells and add the media containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) or a specific functional assay to measure the desired outcome.

  • Data Analysis: Plot the response against the log of the this compound concentration to determine the IC50 or EC50 value.

Table 1: Example Dose-Response Data for this compound on Cell Viability

This compound (µM)% Viability (Mean ± SD)
10015.2 ± 3.1
5035.8 ± 4.5
2560.1 ± 5.2
12.585.3 ± 3.9
6.2595.7 ± 2.8
3.1398.2 ± 1.9
1.5699.1 ± 1.5
0 (Vehicle)100 ± 1.2
Lysophospholipase Activity Assay

This protocol provides a general method for measuring lysophospholipase activity.

  • Enzyme Source: Prepare cell lysates or use a purified lysophospholipase.

  • Substrate: Use a commercially available fluorescent or colorimetric lysophospholipid substrate.

  • Inhibitor Preparation: Prepare various concentrations of this compound.

  • Reaction: In a microplate, combine the enzyme source, substrate, and this compound (or vehicle).

  • Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

  • Measurement: Read the fluorescence or absorbance using a plate reader.

  • Calculation: Determine the rate of substrate hydrolysis and calculate the percent inhibition by this compound.

Table 2: Example Lysophospholipase Inhibition Data

This compound (µM)Enzyme Activity (RFU/min)% Inhibition
101592.5
53284.0
2.56866.0
1.2511045.0
0.62515522.5
0 (Vehicle)2000

Visualizations

Cyclooctatin_Pathway This compound This compound Lysophospholipase Lysophospholipase This compound->Lysophospholipase inhibits Lysophospholipids Lysophospholipids (LPA, S1P) Lysophospholipase->Lysophospholipids degrades GPCRs Lysophospholipid GPCRs Lysophospholipids->GPCRs activate Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPK) GPCRs->Downstream_Signaling activate Cellular_Response Cellular Response (e.g., Inflammation) Downstream_Signaling->Cellular_Response leads to

Caption: Proposed signaling pathway modulated by this compound.

Experimental_Workflow start Start: Hypothesis This compound affects cell process X dose_response 1. Dose-Response Assay (Determine optimal concentration) start->dose_response phenotype_assay 2. Phenotypic Assay (Measure effect on process X) dose_response->phenotype_assay enzyme_assay 3. Control: Lysophospholipase Inhibition Assay phenotype_assay->enzyme_assay rescue_exp 4. Control: Rescue Experiment phenotype_assay->rescue_exp data_analysis 5. Data Analysis & Interpretation phenotype_assay->data_analysis enzyme_assay->data_analysis rescue_exp->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for validating this compound's effects.

Troubleshooting_Logic issue Issue: Unexpected Results no_effect No Effect Observed issue->no_effect high_variability High Variability issue->high_variability cytotoxicity Cytotoxicity issue->cytotoxicity check_conc Check Concentration (Dose-Response) no_effect->check_conc check_assay Check Assay Sensitivity no_effect->check_assay check_controls Review Controls (Vehicle, etc.) high_variability->check_controls cytotoxicity->check_conc check_viability Assess Viability (e.g., Annexin V) cytotoxicity->check_viability

Caption: Logical troubleshooting flow for this compound experiments.

References

Technical Support Center: Purity Assessment of Cyclooctatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of a Cyclooctatin sample. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purity assessment important?

This compound is a diterpenoid natural product produced by the fermentation of Streptomyces melanosporofaciens. It is known to be an inhibitor of lysophospholipase. The purity of a this compound sample is critical for obtaining accurate and reproducible results in biological assays and for ensuring the safety and efficacy of potential therapeutic applications. Impurities can arise from the fermentation process, extraction, and purification steps, and may include structurally related byproducts, residual solvents, or other contaminants.

Q2: What are the primary analytical methods for determining the purity of a this compound sample?

The most common and reliable methods for assessing the purity of a complex natural product like this compound are:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment, allowing for the separation and quantification of this compound from its impurities. A validated HPLC method can provide precise information on the percentage of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities by providing molecular weight information.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is an absolute quantification method that can determine the purity of a sample without the need for a reference standard of the impurities. It provides structural information and can detect a wide range of impurities, including residual solvents.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible CausesRecommended Solutions
Peak Tailing - Silanol interactions with the column. - Column overload. - Inappropriate mobile phase pH.- Use a base-deactivated column or add a competitive base (e.g., triethylamine) to the mobile phase. - Reduce the sample concentration or injection volume. - Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Ghost Peaks - Contamination in the injection system or mobile phase. - Carryover from a previous injection.- Flush the injector and sample loop thoroughly. - Use fresh, high-purity solvents for the mobile phase. - Run blank injections between samples.
Poor Resolution - Inadequate separation of this compound from impurities. - Improper mobile phase composition.- Optimize the mobile phase gradient and composition. - Try a column with a different stationary phase. - Adjust the flow rate.
Baseline Noise or Drift - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Fluctuations in column temperature.- Degas the mobile phase. - Flush the system with a strong solvent. - Use a column oven to maintain a stable temperature.
Common Impurities in this compound Samples

Based on its biosynthetic pathway, potential impurities in a this compound sample may include:

Impurity TypePotential Origin
Biosynthetic Intermediates Incomplete enzymatic reactions during the biosynthesis from Geranylgeranyl pyrophosphate (GGPP).
Oxidation Products Degradation of this compound due to exposure to air or light.
Isomers Stereoisomers or regioisomers formed during biosynthesis or purification.
Residual Solvents Solvents used during the extraction and purification process (e.g., methanol, acetonitrile, ethyl acetate).
Fermentation Byproducts Other secondary metabolites produced by Streptomyces melanosporofaciens.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general framework for developing an HPLC method for this compound purity analysis. Method validation is crucial for ensuring accurate and reliable results.

Workflow for HPLC Purity Assessment:

Lysophospholipase_Pathway Lysophospholipid Lysophospholipid Lysophospholipase Lysophospholipase Lysophospholipid->Lysophospholipase Cellular_Signaling Downstream Cellular Signaling (e.g., Proliferation, Inflammation) Lysophospholipid->Cellular_Signaling Activates FattyAcid Fatty Acid Lysophospholipase->FattyAcid Glycerophosphoryl_Base Glycerophosphoryl Base Lysophospholipase->Glycerophosphoryl_Base This compound This compound This compound->Lysophospholipase Inhibits

Validation & Comparative

A Comparative Guide to Lysophospholipase Inhibitors: Cyclooctatin and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lysophospholipases (LPLs) are a diverse family of enzymes crucial for regulating the levels of lysophospholipids, bioactive signaling molecules involved in a myriad of physiological and pathological processes. The inhibition of these enzymes presents a promising therapeutic strategy for various diseases, including cancer, inflammation, and neurological disorders. This guide provides a detailed comparison of cyclooctatin, a natural LPL inhibitor, with other prominent classes of synthetic and natural inhibitors, supported by experimental data and methodologies.

Overview of Lysophospholipase Inhibitors

Lysophospholipase inhibitors can be broadly categorized based on their chemical structure and mechanism of action. This guide focuses on a comparative analysis of this compound against organophosphorus compounds, triazole ureas, aromatic phosphonates, and cationic amphiphilic drugs. Each class exhibits distinct potencies and selectivities against different LPL isoforms.

Quantitative Comparison of Inhibitor Potency

The inhibitory activities of various compounds against different lysophospholipase isoforms are summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, highlight the diverse potency profiles of these inhibitors.

Inhibitor ClassInhibitorTarget Enzyme(s)IC50 / KiMechanism of Action
Natural Product This compoundLysophospholipaseKi: 4.8 µM[1]Competitive[1]
Organophosphorus Isopropyl dodecylphosphonofluoridateTotal Lysophospholipase (mouse brain)IC50: 2-8 nM[2]Irreversible/Covalent
Ethyl octylphosphonofluoridate (EOPF)Total Lysophospholipase (mouse brain)IC50: 2-8 nM[2]Irreversible/Covalent
Alkyl-benzodioxaphosphorin 2-oxidesTotal Lysophospholipase (mouse brain)IC50: 2-8 nM[2]Irreversible/Covalent
Triazole Urea ML348LYPLA1 (APT1)IC50: 210 nM[3]Reversible
ML349LYPLA2 (APT2)IC50: 144 nM, Ki: 120 nM[4][5]Reversible, Selective
Aromatic Phosphonate S32826Autotaxin (ATX, a LysoPLD)IC50: 5.6 nM - 8.8 nM[6][7][8]Potent, Selective
Cationic Amphiphilic AmiodaroneLysosomal Phospholipase A2 (LPLA2)-Interference with lipid binding[9]
FosinoprilLysosomal Phospholipase A2 (LPLA2)IC50: 0.18 µM[9][10]Interference with lipid binding[9][10]

Signaling Pathways and Points of Inhibition

The following diagram illustrates a simplified signaling pathway involving lysophospholipids and highlights the points of action for different classes of lysophospholipase inhibitors.

Caption: Lysophospholipid pathway and inhibitor targets.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to determine lysophospholipase inhibition.

General Lysophospholipase Inhibition Assay

This protocol provides a foundational method for assessing LPL activity and its inhibition.

  • Objective: To determine the inhibitory effect of a compound on lysophospholipase activity.

  • Materials:

    • Purified or recombinant lysophospholipase.

    • Substrate: e.g., radiolabeled lysophosphatidylcholine (B164491) ([¹⁴C]LPC).

    • Inhibitor compound (e.g., this compound) at various concentrations.

    • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and the lysophospholipase enzyme.

    • Add the inhibitor compound at a range of concentrations to the reaction mixture. A control with no inhibitor is essential.

    • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the radiolabeled substrate.

    • Incubate the reaction for a set period during which the reaction is linear.

    • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform/methanol/HCl).

    • Separate the radiolabeled fatty acid product from the unreacted substrate using thin-layer chromatography (TLC) or liquid-liquid extraction.

    • Quantify the amount of product formed using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. For Ki determination of competitive inhibitors, the assay is performed at different substrate concentrations.

Fluorogenic Assay for Autotaxin (Lysophospholipase D) Inhibition

This method is suitable for high-throughput screening of autotaxin inhibitors.

  • Objective: To measure the inhibition of autotaxin's lysophospholipase D activity using a fluorogenic substrate.

  • Materials:

    • Recombinant autotaxin.

    • Fluorogenic substrate (e.g., FS-3).

    • Inhibitor compound (e.g., S32826).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA).

    • Fluorescence plate reader.

  • Procedure:

    • Dispense the assay buffer into the wells of a microplate.

    • Add the inhibitor compound at various concentrations.

    • Add the recombinant autotaxin to each well and pre-incubate with the inhibitor.

    • Initiate the reaction by adding the fluorogenic substrate FS-3.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.[11]

    • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP) for LYPLA1/2 Inhibition

This technique allows for the assessment of inhibitor potency and selectivity in a complex biological sample.

  • Objective: To determine the IC50 values of inhibitors for LYPLA1 and LYPLA2 in a cellular lysate.

  • Materials:

    • Cell lysate (e.g., from HEK293T cells).

    • Inhibitor compounds (e.g., ML348, ML349).

    • Broad-spectrum serine hydrolase probe (e.g., fluorophosphonate-rhodamine, FP-Rh).

    • SDS-PAGE gels and fluorescence gel scanner.

  • Procedure:

    • Incubate the cell lysate with varying concentrations of the inhibitor for a specified time (e.g., 30 minutes at 37°C).

    • Add the FP-Rh probe to the lysate and incubate to allow for covalent labeling of active serine hydrolases.

    • Quench the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled enzymes using a fluorescence gel scanner. The intensity of the band corresponding to LYPLA1 or LYPLA2 will decrease with increasing concentrations of an effective inhibitor.

    • Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.[12][13]

Conclusion

The landscape of lysophospholipase inhibitors is diverse, with compounds ranging from natural products like this compound to highly potent and selective synthetic molecules. While this compound serves as a valuable research tool with micromolar potency, other classes of inhibitors, such as organophosphorus compounds and aromatic phosphonates, exhibit nanomolar activities. The development of selective inhibitors for specific LPL isoforms, such as ML348 and ML349 for LYPLA1 and LYPLA2 respectively, provides refined tools to dissect the distinct biological roles of these enzymes. The choice of inhibitor will ultimately depend on the specific research question, the target LPL isoform, and the required potency and selectivity. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess and compare the efficacy of these and other novel lysophospholipase inhibitors.

References

A Comparative Analysis of Cyclooctatin and Bromoenol Lactone (BEL) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid signaling research, the precise inhibition of specific enzymes is paramount to elucidating their roles in cellular pathways. This guide provides a detailed comparative analysis of two inhibitors, Cyclooctatin and Bromoenol Lactone (BEL), intended for researchers, scientists, and drug development professionals. While both compounds interfere with lipid metabolism, they exhibit distinct target specificities and mechanisms of action.

Executive Summary

Bromoenol lactone (BEL) is a well-characterized, potent, and irreversible inhibitor of calcium-independent phospholipase A2β (iPLA2β). Its mechanism-based "suicide" inhibition makes it a valuable tool for studying the roles of iPLA2β in cellular processes. However, BEL is also known to have significant off-target effects, most notably the inhibition of phosphatidate phosphohydrolase-1 (PAP-1), which can lead to apoptosis. In contrast, this compound is a competitive inhibitor of lysophospholipase. Currently, there is a significant lack of publicly available data on this compound's effects on phospholipase A2 (PLA2) and its broader cellular effects, limiting a direct quantitative comparison with BEL. This guide presents the available data for both compounds, highlighting the areas where further research on this compound is needed.

Data Presentation

Biochemical and Cellular Properties
PropertyThis compoundBromoenol Lactone (BEL)
Primary Target Lysophospholipase[1]Calcium-independent Phospholipase A2β (iPLA2β)[2]
Mechanism of Inhibition Competitive[1]Irreversible, suicide inhibition[2]
Inhibition Constant (Ki) 4.8 µM (for lysophospholipase)[1]Not reported
IC50 Value Not reported for PLA2 or cellular inflammatory responses- ~60 nM for macrophage iPLA2[3] - ~8 µM for cellular PAP-1 activity in P388D1 macrophages[4]
Off-Target Effects Not well characterized- Phosphatidate phosphohydrolase-1 (PAP-1)[4] - Voltage-gated Ca2+ channels[2]
Cellular Effects Not well characterized- Induces apoptosis in various cell lines[5] - Suppresses prostaglandin (B15479496) production in vivo[6] - Inhibits antigen-stimulated mast cell exocytosis[7]

Note: The lack of data for this compound in several key areas prevents a direct performance comparison with BEL.

Signaling Pathways and Mechanisms of Action

Bromoenol Lactone (BEL)

BEL primarily targets iPLA2β, an enzyme that catalyzes the hydrolysis of the sn-2 ester bond of phospholipids, leading to the release of fatty acids, such as arachidonic acid, and lysophospholipids. Arachidonic acid is a precursor for the synthesis of eicosanoids (prostaglandins, leukotrienes, etc.), which are potent mediators of inflammation. By irreversibly inhibiting iPLA2β, BEL effectively blocks this inflammatory cascade.

BEL's off-target inhibition of PAP-1 disrupts a different aspect of lipid metabolism. PAP-1 is crucial for the synthesis of diacylglycerol (DAG) from phosphatidic acid. The inhibition of this enzyme can lead to an accumulation of phosphatidic acid and a depletion of DAG, which can trigger apoptotic pathways.

BEL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Phospholipids iPLA2b iPLA2β PL->iPLA2b substrate AA Arachidonic Acid iPLA2b->AA produces BEL Bromoenol Lactone (BEL) BEL->iPLA2b irreversibly inhibits PAP1 PAP-1 BEL->PAP1 inhibits (off-target) Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids precursor to Inflammation Inflammation Eicosanoids->Inflammation mediate DAG Diacylglycerol PAP1->DAG produces Apoptosis Apoptosis PAP1->Apoptosis inhibition leads to PA Phosphatidic Acid PA->PAP1 substrate

Caption: Signaling pathways affected by Bromoenol Lactone (BEL).

This compound

This compound is a competitive inhibitor of lysophospholipase. This enzyme is responsible for the hydrolysis of lysophospholipids, which are produced by the action of phospholipase A2. Lysophospholipids themselves are signaling molecules and can be further metabolized to produce other bioactive lipids. By inhibiting lysophospholipase, this compound would lead to an accumulation of lysophospholipids. The downstream consequences of this inhibition on inflammatory signaling are not well-documented in the available literature.

Cyclooctatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Phospholipids PLA2 Phospholipase A2 PL->PLA2 substrate LPL Lysophospholipids PLA2->LPL produces LysoPLA Lysophospholipase LPL->LysoPLA substrate Downstream Downstream Signaling (?) LPL->Downstream GPC Glycerophosphocholine + Fatty Acid LysoPLA->GPC produces This compound This compound This compound->LysoPLA competitively inhibits

Caption: Postulated signaling pathway for this compound.

Experimental Protocols

Bromoenol Lactone (BEL) - iPLA2 Inhibition Assay

This protocol is adapted from methods used to assess the inhibition of iPLA2 by bromoenol lactone.[2]

Materials:

  • Cell lysate or purified iPLA2β

  • Bromoenol Lactone (BEL) stock solution (in DMSO)

  • Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM EGTA, 1 mM DTT)

  • Scintillation fluid and vials

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Solvent system for TLC (e.g., hexane:diethyl ether:acetic acid, 70:30:1)

Procedure:

  • Enzyme Preparation: Prepare cell lysates containing iPLA2β or use a purified enzyme preparation.

  • Inhibitor Pre-incubation: Pre-incubate the enzyme with varying concentrations of BEL (or vehicle control, DMSO) for a specified time (e.g., 15-30 minutes) at room temperature to allow for irreversible inhibition.

  • Reaction Initiation: Initiate the reaction by adding the radiolabeled phospholipid substrate to the enzyme-inhibitor mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a quench solution (e.g., Dole's reagent). Extract the lipids into an organic phase.

  • Separation of Products: Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid substrate using TLC.

  • Quantification: Visualize the spots (e.g., with iodine vapor), scrape the silica (B1680970) gel corresponding to the free fatty acid into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the iPLA2 activity as the amount of radiolabeled fatty acid released per unit time per amount of protein. Determine the IC50 value of BEL by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

BEL_Assay_Workflow start Start prep Prepare iPLA2β (lysate or purified) start->prep preincubate Pre-incubate with BEL (various concentrations) prep->preincubate add_substrate Add Radiolabeled Phospholipid Substrate preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_extract Stop Reaction & Extract Lipids incubate->stop_extract tlc Separate Lipids by TLC stop_extract->tlc quantify Quantify Radioactivity of Free Fatty Acid tlc->quantify analyze Calculate % Inhibition & Determine IC50 quantify->analyze end End analyze->end

References

A Comparative Guide to Lysophospholipase Inhibitors: Cyclooctatin vs. Palmostatin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Cyclooctatin and Palmostatin B, two prominent inhibitors of lysophospholipases and related enzymes. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies in lipid signaling and enzyme kinetics.

Introduction to Lysophospholipase Inhibition

Lysophospholipases (LPLs) are a class of hydrolase enzymes responsible for the metabolism of lysophospholipids (LysoPLs).[1] These enzymes, by catalyzing the removal of the fatty acyl chain from lysophospholipids, play a critical role in regulating the levels of these potent lipid signaling molecules.[1] Dysregulation of lysophospholipid signaling is implicated in various pathological conditions, including cancer and inflammation, making LPLs attractive therapeutic targets.[2][3] this compound and Palmostatin B are two widely studied inhibitors that, despite both targeting enzymes with lysophospholipase activity, operate through distinct mechanisms and exhibit different target specificities.

Mechanism of Action

The fundamental difference between this compound and Palmostatin B lies in their mode of enzyme inhibition.

This compound acts as a competitive inhibitor .[4] It reversibly binds to the active site of lysophospholipase, competing directly with the endogenous lysophospholipid substrate. This mode of inhibition is characterized by an inhibition constant (Ki), which represents the concentration of inhibitor required to reduce enzyme activity by half. The competitive nature of this compound means its inhibitory effect can be overcome by increasing the substrate concentration.

Palmostatin B , in contrast, is a mechanism-based inhibitor .[5] As a β-lactone compound, it forms a covalent acyl-enzyme adduct with the catalytic serine residue within the active site of its target enzymes, which are primarily serine hydrolases.[5][6] This interaction is initially transient but leads to a slow hydrolysis of the adduct, rendering the enzyme inactive for a prolonged period.[5] This near-irreversible action makes Palmostatin B a highly potent inhibitor.

Target Specificity and Biological Activity

This compound , a diterpenoid isolated from Streptomyces melanosporofaciens, was identified specifically as an inhibitor of lysophospholipase.[4][7] Its activity has been characterized against LPL, making it a useful tool for studying the direct roles of this enzyme class in cellular processes.

Palmostatin B has a broader and more complex target profile. While its targets, Acyl-Protein Thioesterase 1 (APT1, also known as LYPLA1) and Acyl-Protein Thioesterase 2 (APT2, also known as LYPLA2), were initially classified as lysophospholipases, they exhibit significantly higher catalytic activity as protein thioesterases.[8][9][10] These enzymes are responsible for depalmitoylation, a crucial post-translational modification that regulates protein trafficking and signaling.[11]

Palmostatin B's primary biological effect is the inhibition of depalmitoylation, most notably of Ras family proteins (H-Ras and N-Ras).[11][12] By preventing the removal of palmitate, Palmostatin B disrupts the dynamic localization of Ras proteins between the plasma membrane and the Golgi apparatus, thereby down-regulating Ras downstream signaling pathways.[5][12] This has made Palmostatin B a valuable probe for investigating Ras-driven cancers.[11][12] However, it is important to note that Palmostatin B can have off-target effects on other serine hydrolases.[5][12]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and Palmostatin B.

FeatureThis compoundPalmostatin B
Target Enzyme(s) Lysophospholipase (LPL)[4]Acyl-Protein Thioesterase 1 & 2 (APT1/LYPLA1, APT2/LYPLA2) and other serine hydrolases[6][13][14]
Inhibition Constant K_i_ = 4.8 µM[4]IC_50_ (APT1) = 5.4 nM; K_i_ (APT2) = 34 nM[5]
Mechanism of Inhibition Competitive[4]Mechanism-based (covalent)[5]
Origin / Class Natural Product (Diterpene) from Streptomyces[4]Synthetic (β-lactone)[5]
Primary Biological Effect Inhibition of lysophospholipid degradation[4]Inhibition of protein depalmitoylation (e.g., Ras proteins)[11][12]

Signaling Pathways and Experimental Workflows

The inhibition of lysophospholipid metabolism and protein depalmitoylation can have significant downstream effects on cellular signaling.

Palmostatin B and the Ras Signaling Pathway

Palmostatin B's inhibition of APT1/2 prevents the depalmitoylation of N-Ras and H-Ras, trapping them on endomembranes like the Golgi apparatus and preventing their proper localization to the plasma membrane. This mislocalization effectively attenuates the entire Ras-MAPK signaling cascade, which is critical for cell proliferation and survival.

Palmostatin_B_Ras_Pathway cluster_golgi Golgi Apparatus cluster_pm Plasma Membrane Palmitoylated_Ras_Golgi Palmitoylated Ras-GDP Palmitoylated_Ras_PM Palmitoylated Ras-GTP Palmitoylated_Ras_Golgi->Palmitoylated_Ras_PM Trafficking Raf Raf Palmitoylated_Ras_PM->Raf Activates APT1_2 APT1 / APT2 (Depalmitoylation) Palmitoylated_Ras_PM->APT1_2 Substrate Growth_Factor_Receptor Growth Factor Receptor SOS SOS SOS->Palmitoylated_Ras_PM GDP -> GTP MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation APT1_2->Palmitoylated_Ras_Golgi Recycles Ras Palmostatin_B Palmostatin B Palmostatin_B->APT1_2 Inhibits

Palmostatin B inhibits APT1/2, disrupting Ras trafficking and downstream signaling.

Experimental Protocols

General Lysophospholipase Inhibition Assay

This protocol outlines a general workflow for determining the inhibitory potential of a compound against lysophospholipase activity. Specific substrates, buffer conditions, and detection methods may need to be optimized for the specific enzyme being studied.

1. Reagent Preparation:

  • Enzyme Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to maintain optimal enzyme activity.
  • Enzyme Stock: Prepare a concentrated stock solution of the purified lysophospholipase enzyme in the enzyme buffer.
  • Substrate Stock: Prepare a stock solution of a lysophospholipid substrate (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine) in an appropriate solvent.
  • Inhibitor Stock: Prepare serial dilutions of the test inhibitor (this compound or Palmostatin B) in a suitable solvent (e.g., DMSO).
  • Detection Reagent: Prepare the reagent needed to quantify the reaction product (e.g., a fluorescent probe for free fatty acids).
  • Stop Solution: Prepare a solution to terminate the enzymatic reaction (e.g., a solution containing a strong acid or a specific enzyme inactivator).

2. Assay Procedure:

  • Pre-incubation: In a microplate, add the enzyme buffer, the enzyme solution, and varying concentrations of the inhibitor (or vehicle control). Incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
  • Reaction Initiation: Add the substrate to all wells to initiate the reaction.
  • Incubation: Incubate the plate for a specific time during which the reaction proceeds linearly.
  • Reaction Termination: Add the stop solution to all wells to quench the reaction.
  • Detection: Add the detection reagent and measure the signal (e.g., fluorescence, absorbance) using a plate reader.

3. Data Analysis:

  • Subtract the background reading (wells with no enzyme).
  • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC_50_ value. For competitive inhibitors like this compound, further kinetic experiments are needed to determine the K_i_ value.

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// Workflow prep -> pre_incubate; pre_incubate -> initiate; initiate -> incubate; incubate -> terminate; terminate -> detect; detect -> analyze; }

General experimental workflow for an enzyme inhibition assay.

Summary and Conclusion

This compound and Palmostatin B are both valuable chemical tools for studying lipid-modifying enzymes, but their applications are distinct.

  • This compound is a specific, competitive inhibitor of lysophospholipase.[4] Its utility lies in studies where the direct and reversible inhibition of lysophospholipid hydrolysis is desired, allowing researchers to probe the function of LPLs in lipid homeostasis.

  • Palmostatin B is a highly potent, mechanism-based inhibitor of a class of serine hydrolases that includes the acyl-protein thioesterases APT1 and APT2.[5] Its primary application is in the study of dynamic protein palmitoylation and its role in signaling, particularly for Ras proteins.[11] Its broader specificity and near-irreversible mechanism make it a powerful tool for disrupting the palmitoylation cycle, though potential off-target effects should be considered.

The choice between this compound and Palmostatin B should be guided by the specific biological question and the target enzyme or pathway of interest. This compound is suited for focused studies on lysophospholipase activity, while Palmostatin B is the inhibitor of choice for investigating the broader consequences of blocking protein depalmitoylation.

References

Validation of Cyclooctatin as a Specific Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of chemical probes is paramount to the integrity and success of experimental outcomes. This guide provides a comprehensive validation of Cyclooctatin as a research tool, offering an objective comparison with alternative inhibitors and detailing the experimental data necessary for informed decision-making.

This compound, a diterpenoid isolated from Streptomyces melanosporofaciens, has emerged as a noteworthy inhibitor of lysophospholipase. Its utility as a specific probe, however, necessitates a thorough evaluation of its activity profile against its primary target and potential off-target interactions. This guide aims to provide that critical analysis.

Quantitative Inhibitory Profile of this compound

The efficacy and specificity of an inhibitor are best understood through quantitative measures of its inhibitory constants. This compound has been characterized as a competitive inhibitor of lysophospholipase.[1] The available data on its inhibitory concentrations against a panel of phospholipases are summarized below.

Target EnzymeIC50 / Ki
Lysophospholipase (Lyso-PL)Ki = 4.8 µM[1] / IC50 = 2.9 µg/mL
Phospholipase A2 (PL-A2)IC50 = 65.0 µg/mL[]
Phospholipase C (PL-C)IC50 = 70.0 µg/mL[]
Phospholipase D (PL-D)IC50 > 100 µg/mL[]

Note: The IC50 values were found in a product description and a primary literature source for this data is not yet available.

Based on this data, this compound exhibits a notable preference for lysophospholipase. The significantly higher IC50 values for PL-A2 and PL-C suggest a degree of selectivity. However, without direct, peer-reviewed comparative studies, these values should be interpreted with caution.

Comparison with Alternative Lysophospholipase Inhibitors

The selection of a research tool is often a comparative process. Below is a table summarizing other known inhibitors of lysophospholipases and related enzymes, providing a landscape of available alternatives.

InhibitorTarget(s)Reported Potency (IC50/Ki)Notes
This compound Lysophospholipase, PL-A2, PL-C Ki = 4.8 µM (Lyso-PL) Natural product, competitive inhibitor.
Organophosphorus Compounds (e.g., EOPF)LysophospholipasesnM rangePotent, but may have broad reactivity.
ML348LYPLA1 (a type of lysophospholipase)Potent and selectiveDeveloped through high-throughput screening.
ML349LYPLA2 (a type of lysophospholipase)Potent and selectiveDeveloped through high-throughput screening.
1-linoleoyl LPALysophospholipase D (LysoPLD)Ki = 0.21 µM[3]Endogenous lipid with inhibitory activity.
PropranololLipid Phosphate Phosphatases-Also a well-known beta-blocker.
Sodium vanadatePhospholipase D-Inorganic inhibitor.

Validating Specificity: A Recommended Experimental Workflow

To rigorously validate the specificity of this compound or any inhibitor in a particular experimental system, a multi-faceted approach is recommended. The following workflow outlines key validation steps.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Control Experiments biochem_assay Biochemical Assay (Primary Target) selectivity_panel Selectivity Panel (Off-Targets) biochem_assay->selectivity_panel Compare Ki/IC50 target_engagement Target Engagement Assay (e.g., CETSA) selectivity_panel->target_engagement Confirm in cellular context phenotypic_assay Phenotypic Assay target_engagement->phenotypic_assay Link to cellular effect orthogonal_probe Orthogonal Probe Comparison phenotypic_assay->orthogonal_probe inactive_analog Inactive Analog Control phenotypic_assay->inactive_analog dose_response Dose-Response Curve phenotypic_assay->dose_response

Caption: A logical workflow for validating inhibitor specificity.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines for key experiments cited in this guide.

Lysophospholipase Activity Assay (Fluorometric)

This protocol provides a general framework for measuring lysophospholipase activity, which can be adapted for inhibitor screening.

  • Reagents and Preparation:

    • Purified lysophospholipase enzyme.

    • Fluorogenic lysophospholipid substrate (e.g., a derivative of lysophosphatidylcholine (B164491) that releases a fluorescent product upon cleavage).

    • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and cofactors).

    • This compound and other inhibitors dissolved in a suitable solvent (e.g., DMSO).

    • 96-well black microplate.

  • Assay Procedure:

    • Prepare serial dilutions of the inhibitor (this compound) and control compounds.

    • In the microplate, add the assay buffer, the inhibitor at various concentrations, and the purified enzyme.

    • Incubate for a predetermined time at a specific temperature (e.g., 15-30 minutes at 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocities (slopes of the fluorescence versus time curves).

    • Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular environment.

  • Cell Treatment:

    • Culture cells of interest to an appropriate density.

    • Treat the cells with this compound at various concentrations or a vehicle control.

    • Incubate for a sufficient time to allow for cellular uptake and target binding.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). This creates a "melting curve."

    • Lyse the cells to release the proteins.

  • Protein Quantification:

    • Separate the soluble protein fraction (where the unbound, denatured protein has been removed by centrifugation) from the aggregated proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein against the heating temperature for both the treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the target protein, confirming engagement.

Signaling Pathway Context: Lysophospholipid Metabolism

To fully appreciate the role of this compound, it is important to understand the context of the pathway it perturbs. Lysophospholipids are bioactive signaling molecules involved in a variety of cellular processes.

G cluster_0 Phospholipid Metabolism cluster_1 Enzymatic Regulation PL Phospholipids LPL Lysophospholipids PL->LPL PLA2 FFA Free Fatty Acids LPL->FFA Lysophospholipase Glycerol Glycerol Backbone LPL->Glycerol Lysophospholipase PLA2 Phospholipase A2 LysoPL Lysophospholipase This compound This compound This compound->PLA2 (weaker) This compound->LysoPL

Caption: Simplified overview of lysophospholipid metabolism and inhibition.

References

Cyclooctatin: A Comparative Analysis of its Cross-reactivity with Phospholipases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclooctatin, a natural product isolated from Streptomyces melanosporofaciens, has been identified as a competitive inhibitor of lysophospholipase.[1][2][3] Understanding the selectivity of enzyme inhibitors is a critical aspect of drug development and basic research, as off-target effects can lead to unforeseen biological consequences. This guide provides a comparative overview of the known inhibitory activity of this compound and discusses its potential cross-reactivity with other major classes of phospholipases, including phospholipase A2 (PLA2), phospholipase C (PLC), and phospholipase D (PLD).

Inhibitory Profile of this compound

This compound is recognized for its inhibitory action against lysophospholipase, an enzyme responsible for the hydrolysis of lysophospholipids. The inhibition is competitive with the substrate, and the inhibition constant (Ki) has been determined to be 4.8 x 10-6 M.[1]

InhibitorTarget EnzymeInhibition Constant (Ki)
This compoundLysophospholipase4.8 µM

Table 1: Inhibitory Activity of this compound. This table summarizes the reported inhibitory constant of this compound against its known target, lysophospholipase.

Comparative Selectivity of Lysophospholipase Inhibitors

To provide a context for the potential selectivity of this compound, it is useful to consider the selectivity profiles of other known lysophospholipase inhibitors. For instance, certain organophosphorus compounds have been shown to inhibit lysophospholipases, and structure-activity relationship studies indicate that the active sites of different lysophospholipases may share similarities.[4] Furthermore, some inhibitors of cytosolic phospholipase A2 (cPLA2) have been observed to also inhibit its lysophospholipase activity with similar IC50 values, suggesting potential for cross-reactivity.[5] A selective, reversible inhibitor for lysophospholipase 2 (LYPLA2), ML349, has been identified and shows high selectivity over lysophospholipase 1 (LYPLA1) and other serine hydrolases.[6] These examples highlight the variability in selectivity among lysophospholipase inhibitors and underscore the importance of empirical testing to determine the specific cross-reactivity profile of this compound.

Experimental Protocols

To facilitate the investigation of this compound's cross-reactivity, detailed protocols for assaying the activity of lysophospholipase, PLA2, PLC, and PLD are provided below.

Lysophospholipase Activity Assay

This protocol is designed to measure the inhibitory effect of this compound on lysophospholipase activity.

Materials:

  • Purified or recombinant lysophospholipase

  • Lysophosphatidylcholine (LPC) as substrate

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)

  • Reagents for fatty acid detection (e.g., a colorimetric or fluorometric kit)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add assay buffer, the lysophospholipase enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate, LPC.

  • Incubate for a set period during which the reaction is linear.

  • Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).

  • Measure the amount of free fatty acid released using a suitable detection method.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Phospholipase A2 (PLA2) Activity Assay

This protocol can be used to assess the inhibitory effect of this compound on PLA2 activity.

Materials:

  • Purified or recombinant PLA2

  • Phosphatidylcholine (PC) with a fluorescent or radiolabeled fatty acid at the sn-2 position as substrate

  • This compound

  • Assay Buffer (e.g., Tris-HCl buffer containing CaCl2)

  • Scintillation cocktail (for radiolabeled assays) or a fluorometer

Procedure:

  • Follow the same initial steps as the lysophospholipase assay to prepare this compound and the enzyme-inhibitor mixture.

  • Initiate the reaction by adding the labeled PC substrate.

  • After incubation, terminate the reaction.

  • Separate the released labeled fatty acid from the unhydrolyzed substrate (e.g., by liquid-liquid extraction or thin-layer chromatography).

  • Quantify the amount of released fatty acid by measuring radioactivity or fluorescence.

  • Calculate the percentage of inhibition and the IC50 value.

Phospholipase C (PLC) Activity Assay

This protocol outlines a method to determine if this compound inhibits PLC activity.

Materials:

  • Purified or recombinant PLC

  • Phosphatidylinositol 4,5-bisphosphate (PIP2) as substrate

  • This compound

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.0, containing CaCl2 and deoxycholate)

  • Reagents for detecting inositol (B14025) 1,4,5-trisphosphate (IP3) or diacylglycerol (DAG)

Procedure:

  • Prepare the reaction mixtures with enzyme and varying concentrations of this compound.

  • Start the reaction by adding the PIP2 substrate.

  • Incubate at the optimal temperature for the enzyme.

  • Stop the reaction.

  • Measure the amount of IP3 or DAG produced using a suitable assay kit or analytical method (e.g., HPLC).

  • Determine the IC50 value of this compound for PLC.

Phospholipase D (PLD) Activity Assay

This protocol is for assessing the inhibitory potential of this compound against PLD.

Materials:

  • Purified or recombinant PLD

  • Phosphatidylcholine (PC) as substrate

  • This compound

  • Assay Buffer (e.g., HEPES buffer, pH 7.5, containing MgCl2 or CaCl2)

  • Reagents for detecting choline (B1196258) or phosphatidic acid (PA)

Procedure:

  • Set up the reactions with PLD enzyme and different concentrations of this compound.

  • Initiate the reaction by adding the PC substrate.

  • Incubate under optimal conditions.

  • Terminate the reaction.

  • Quantify the amount of choline or PA produced. A common method involves a coupled enzyme assay where choline is oxidized to produce a detectable colorimetric or fluorometric signal.[7]

  • Calculate the IC50 value for PLD inhibition.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and the experimental approach, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis This compound This compound Stock Incubation Enzyme + this compound (Varying Concentrations) This compound->Incubation Enzymes Phospholipases (LysoPL, PLA2, PLC, PLD) Enzymes->Incubation Reaction Add Substrate Initiate Reaction Incubation->Reaction Detection Measure Product Formation Reaction->Detection IC50 Calculate IC50 Values Detection->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

Caption: Experimental workflow for determining the selectivity of this compound.

phospholipase_pathways cluster_membrane Cell Membrane PL Phospholipid PLA2 PLA2 PL->PLA2 hydrolyzes PLD PLD PL->PLD hydrolyzes LPL Lysophospholipid LysoPL Lysophospholipase LPL->LysoPL hydrolyzes PIP2 PIP2 PLC PLC PIP2->PLC hydrolyzes PLA2->LPL AA Arachidonic Acid PLA2->AA FFA Free Fatty Acid LysoPL->FFA GP Glycerophosphocholine LysoPL->GP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PA Phosphatidic Acid PLD->PA Choline Choline PLD->Choline

Caption: Overview of major phospholipase signaling pathways.

Conclusion

This compound is a known inhibitor of lysophospholipase. While its cross-reactivity with other phospholipases like PLA2, PLC, and PLD has not been reported, the provided experimental protocols offer a clear path for researchers to determine its selectivity profile. Such studies are essential for a comprehensive understanding of this compound's biological activity and for evaluating its potential as a specific pharmacological tool or therapeutic lead. The elucidation of its selectivity will be a valuable contribution to the field of lipid signaling and drug discovery.

References

Potency Showdown: Cyclooctatin and Other Lysophospholipase Inhibitors Face Off

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the comparative potency and IC50 values of Cyclooctatin and other key lysophospholipase inhibitors, providing researchers, scientists, and drug development professionals with critical data for informed decision-making.

This comprehensive guide offers a side-by-side comparison of this compound's inhibitory activity against other notable lysophospholipase inhibitors. Through a meticulous compilation of experimental data, this report aims to provide a clear and objective overview of the potency of these compounds, crucial for advancing research in inflammatory diseases and other conditions where lysophospholipase activity is a key factor.

Unveiling the Potency: A Comparative Analysis

This compound, a natural product isolated from Streptomyces melanosporofaciens, has been identified as a competitive inhibitor of lysophospholipase. Experimental data reveals a Ki (inhibition constant) of 4.8 µM for this compound, highlighting its role in modulating the activity of this key enzyme in lipid signaling pathways.

To contextualize the potency of this compound, this guide presents a comparative analysis with other well-characterized lysophospholipase inhibitors. The half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency, is used as the primary metric for comparison.

InhibitorTarget(s)IC50 / KiNotes
This compound LysophospholipaseKi = 4.8 µMCompetitive inhibitor.[1]
ML211 LYPLA1, LYPLA2IC50 = 17 nM (LYPLA1), 30 nM (LYPLA2)Dual inhibitor.[2]
Palmostatin B LYPLA1, LYPLA2IC50 = 5.4 nM (LYPLA1), 37.7 nM (LYPLA2)
Palmostatin M LYPLA1, LYPLA2IC50 = 2.5 nM (LYPLA1), 19.6 nM (LYPLA2)
ML349 LYPLA2IC50 = 144 nMSelective for LYPLA2.[3]
Fosinopril PLA2G15 (Lysosomal phospholipase A2)IC50 = 0.18 µM[4]
Amiodarone PLA2G15 (Lysosomal phospholipase A2)Known to cause drug-induced phospholipidosis.[4]
Cholesterol LysophospholipaseIC50 ≈ 15 µMCompetitive inhibitor.

Note: IC50 and Ki values are dependent on experimental conditions. Lower values indicate higher potency. LYPLA1 and LYPLA2 are isoforms of lysophospholipase.

Delving into the Methodology: How Potency is Measured

The determination of IC50 values for these inhibitors relies on robust and reproducible experimental protocols. Two primary methods are highlighted here:

Competitive Activity-Based Protein Profiling (ABPP)

This powerful technique allows for the assessment of inhibitor potency and selectivity directly within a complex biological sample, such as a cell lysate.

Experimental Workflow:

cluster_0 Competitive ABPP Workflow Proteome Proteome Incubation1 Incubation1 Proteome->Incubation1 Incubate with Inhibitor Inhibitor Inhibitor->Incubation1 ABP Activity-Based Probe Incubation2 Incubation2 ABP->Incubation2 Analysis SDS-PAGE & Fluorescence Scanning IC50 IC50 Determination Analysis->IC50 Calculate Incubation1->Incubation2 Add Incubation2->Analysis Analyze

Competitive ABPP workflow for IC50 determination.

In this assay, a proteome sample is first incubated with varying concentrations of the inhibitor. Subsequently, an activity-based probe (ABP) with a fluorescent tag that covalently binds to the active site of the target enzyme is added. The amount of probe that binds to the enzyme is inversely proportional to the potency of the inhibitor. The fluorescence signal is then quantified using techniques like SDS-PAGE and in-gel fluorescence scanning to determine the IC50 value.[5][6]

Fluorogenic Substrate-Based Assay

This method utilizes a substrate that, when cleaved by the lysophospholipase, releases a fluorescent molecule. The rate of the reaction is measured by monitoring the increase in fluorescence over time.

Experimental Protocol:

A detailed protocol for a fluorometric assay for lysosomal phospholipase A2 (a type of lysophospholipase) provides a clear example of this methodology.[7]

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the enzyme's optimal activity.

    • Prepare a stock solution of the fluorogenic substrate (e.g., 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphoethanolamine-N-[4-(dipyrrometheneboron difluoride) butanoyl]).

    • Prepare serial dilutions of the inhibitor to be tested.

  • Assay Procedure:

    • In a microplate, add the enzyme solution to wells containing the different inhibitor concentrations.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value.

The Bigger Picture: The Lysophospholipase Signaling Pathway

Lysophospholipases play a critical role in regulating the levels of lysophospholipids (LysoPLs), such as lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P). These signaling molecules bind to a variety of G protein-coupled receptors (GPCRs) on the cell surface, initiating a cascade of intracellular events that control a wide range of cellular processes, including cell growth, differentiation, migration, and inflammation. The inhibition of lysophospholipases can therefore have profound effects on these signaling pathways.

cluster_0 Lysophospholipid Signaling PL Phospholipids LysoPL Lysophospholipids (LPA, S1P) PL->LysoPL PLA2 PLA2 Phospholipase A2 GPCR GPCRs LysoPL->GPCR binds to Glycerophosphocholine + Fatty Acid Glycerophosphocholine + Fatty Acid LysoPL->Glycerophosphocholine + Fatty Acid hydrolyzed by LPL Lysophospholipase LPL->Glycerophosphocholine + Fatty Acid Galpha Gαq/11, Gαi/o, Gα12/13 GPCR->Galpha activates Downstream Downstream Effectors (PLC, PI3K, RhoGEF) Galpha->Downstream Cellular Cellular Responses (Proliferation, Migration, Inflammation) Downstream->Cellular This compound This compound & Other Inhibitors This compound->LPL inhibits

References

Advantages of using Cyclooctatin over other lysophospholipase inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cyclooctatin with other lysophospholipase inhibitors, offering insights into its potential advantages in research and drug development. We present available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to aid in your selection of the most suitable inhibitor for your experimental needs.

Unveiling this compound: A Natural Lysophospholipase Inhibitor

This compound is a naturally occurring diterpene produced by Streptomyces melanosporofaciens. It has been identified as a competitive inhibitor of lysophospholipase, an enzyme family crucial in regulating the levels of lysophospholipids, which are bioactive signaling molecules involved in a myriad of cellular processes.

Comparative Analysis of Lysophospholipase Inhibitors

While direct head-to-head comparative studies under identical experimental conditions are limited, this section provides a summary of the available quantitative data on the inhibitory potency of this compound and other major classes of lysophospholipase inhibitors.

Data Presentation: Inhibitory Potency of Lysophospholipase Inhibitors

Inhibitor ClassSpecific Inhibitor(s)Target Enzyme(s)Inhibition TypePotency (Ki / IC50)Source(s)
Natural Diterpene This compound LysophospholipaseCompetitiveKi: 4.8 µM [1]
Organophosphorus Compounds Isopropyl dodecylphosphonofluoridate, Ethyl octylphosphonofluoridate (EOPF), Alkyl-benzodioxaphosphorin 2-oxides (BDPOs)Total Lysophospholipase (LysoPLA), Neuropathy Target Esterase (NTE)-LysoPLAIrreversible (likely)IC50: 2-8 nM[2]
Autotaxin (LysoPLD) Inhibitors S32826AutotaxinNot specifiedIC50: 5.6 nM[3]
PAT-494AutotaxinCompetitive (Type II)IC50: 20 nM[4]
PAT-352AutotaxinCompetitive (Type II)IC50: 26 nM[4]
PAT-078AutotaxinCompetitive (Type II)IC50: 472 nM[4]
BrP-LPAAutotaxinNot specifiedIC50: 0.7–1.6 µM[4]
TUDCA, UDCAAutotaxinNon-competitive (Type III)IC50: 8.8-10.4 µM[3]
LYPLA1/LYPLA2 Inhibitors ML349LYPLA2ReversibleIC50: 144 nM[5]
ML211LYPLA1/LYPLA2IrreversibleNot specified[6]

Disclaimer: The inhibitory potency values presented in this table are compiled from various sources and were likely determined using different assay conditions, substrates, and enzyme sources. Therefore, a direct comparison of these values should be made with caution.

Potential Advantages of this compound

Based on the available data, several potential advantages of using this compound over other lysophospholipase inhibitors can be considered:

  • Mechanism of Inhibition: this compound is a competitive inhibitor, suggesting it directly competes with the endogenous substrate for the active site of the enzyme.[1] This reversible and well-defined mechanism can be advantageous for in vitro studies aiming to understand specific enzyme-substrate interactions.

  • Natural Origin: As a natural product, this compound may offer a unique chemical scaffold that could be explored for the development of novel therapeutics with potentially favorable biocompatibility and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Differentiation from Irreversible Inhibitors: Unlike organophosphorus compounds, which often act as irreversible inhibitors, the competitive nature of this compound allows for more controlled and reversible modulation of lysophospholipase activity in experimental systems.

Lysophospholipid Signaling Pathway and Points of Inhibition

Lysophospholipases play a critical role in the metabolism of lysophospholipids, thereby regulating their signaling functions. The following diagram illustrates a simplified lysophospholipid signaling pathway, highlighting the points of action for different classes of inhibitors.

Lysophospholipid_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitors Inhibitors PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LPC Lysophosphatidylcholine (LPC) LysoPLA Lysophospholipase A1/A2 (LysoPLA) LPC->LysoPLA Hydrolysis Autotaxin Autotaxin (LysoPLD) LPC->Autotaxin Hydrolysis LPA Lysophosphatidic Acid (LPA) GPCR LPA Receptors (GPCRs) LPA->GPCR Signaling Downstream Signaling (Cell Proliferation, Migration, etc.) GPCR->Signaling This compound This compound This compound->LysoPLA Inhibits Organophosphates Organophosphorus Compounds Organophosphates->LysoPLA Inhibits Autotaxin_Inhibitors Autotaxin Inhibitors Autotaxin_Inhibitors->Autotaxin Inhibits PLA2->LPC Glycerophosphocholine Glycerophosphocholine + Fatty Acid LysoPLA->Glycerophosphocholine Autotaxin->LPA Choline Choline Autotaxin->Choline

Lysophospholipid metabolism and points of inhibitor action.

Experimental Protocols

A detailed protocol for the lysophospholipase inhibition assay used to determine the Ki of this compound can be found in the original publication by Aoyagi et al. (1992).[1] Below is a generalized protocol for a typical in vitro lysophospholipase inhibition assay based on commonly used methodologies.

General Lysophospholipase Inhibition Assay Protocol

1. Reagents and Materials:

  • Purified lysophospholipase enzyme

  • Substrate: e.g., p-nitrophenyl-phosphorylcholine or a fluorescent lysophospholipid analog

  • Assay Buffer: e.g., Tris-HCl buffer with appropriate pH and co-factors

  • Inhibitor stock solutions (e.g., this compound dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

2. Assay Procedure:

  • Prepare serial dilutions of the inhibitor (this compound) in the assay buffer.

  • In a 96-well plate, add the assay buffer, the inhibitor solution (or vehicle control), and the purified lysophospholipase enzyme to each well.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader. The rate of the reaction is determined from the linear phase of the progress curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

  • For competitive inhibitors, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.[7]

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing lysophospholipase inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation In Vitro & In Vivo Validation HTS High-Throughput Screening (e.g., fluorescence-based assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Inhibition_Kinetics Inhibition Kinetics (e.g., Michaelis-Menten, Lineweaver-Burk) Dose_Response->Inhibition_Kinetics Selectivity_Profiling Selectivity Profiling (against other enzymes/isoforms) Dose_Response->Selectivity_Profiling Ki_Determination Ki Determination (for competitive inhibitors) Inhibition_Kinetics->Ki_Determination Cell_Based_Assays Cell-Based Assays (e.g., measuring downstream signaling) Ki_Determination->Cell_Based_Assays Selectivity_Profiling->Cell_Based_Assays Animal_Models Animal Models of Disease Cell_Based_Assays->Animal_Models

Workflow for lysophospholipase inhibitor screening.

Conclusion

This compound presents itself as a valuable tool for studying lysophospholipase activity, particularly for researchers interested in a natural, competitive inhibitor with a well-defined mechanism of action. While highly potent synthetic inhibitors have been developed, especially for autotaxin, the unique properties of this compound may offer distinct advantages in specific experimental contexts. Further research, including direct comparative studies and selectivity profiling, would be beneficial to fully elucidate the therapeutic and research potential of this natural compound.

References

In Vivo Efficacy of Cyclooctatin: A Review of Available Data and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a notable absence of in vivo efficacy studies for Cyclooctatin. This naturally occurring compound, isolated from Streptomyces melanosporofaciens, has been identified as a competitive inhibitor of lysophospholipase (LPL) with a Ki of 4.8 x 10⁻⁶ M in vitro.[1] However, to date, there are no publicly available studies validating its efficacy in animal models or human clinical trials.

This guide will first address the current state of research on this compound and then provide a comparative overview of alternative lysophospholipase inhibitors for which in vivo data have been published. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting lysophospholipase activity.

This compound: In Vitro Discovery and Unexplored In Vivo Potential

This compound was first described in 1992 as a novel inhibitor of lysophospholipase.[1] Its discovery was part of a screening program for microorganism-produced enzyme inhibitors. While its in vitro inhibitory activity against LPL was established, subsequent research into its in vivo efficacy appears to be limited or unpublished. The biosynthesis of this compound has been a subject of study, but these investigations have not extended to in vivo functional studies.

Alternative In Vivo-Active Lysophospholipase Inhibitors

Given the lack of in vivo data for this compound, researchers may consider alternative compounds that have been evaluated in animal models. The following sections detail the in vivo efficacy and experimental protocols for several other lysophospholipase inhibitors.

A study investigating organophosphorus (OP) toxicants identified several potent inhibitors of lysophospholipase with demonstrated in vivo activity in mice.[2]

Experimental Protocol:

  • Animal Model: Male Swiss-Webster mice.

  • Compound Administration: Intraperitoneal (i.p.) injection.

  • Dosage: Discriminating doses to assess inhibition of total LysoPLA and NTE-LysoPLA. For example, ethyl octylphosphonofluoridate (EOPF) was administered at 3 mg/kg.

  • Sample Collection: Brain and spinal cord tissues were harvested 4 hours after treatment.

  • Analysis: Lysophospholipase activity was measured in tissue homogenates.[2]

Quantitative Data Summary:

CompoundDoseIn Vivo Inhibition (Brain)Key FindingsReference
Ethyl octylphosphonofluoridate (EOPF)3 mg/kg i.p.41-57% of total LysoPLA, 85-99% of NTE-LysoPLASignificantly elevated lysolecithin levels in the spinal cord.[2]
TribufosDiscriminating dose i.p.41-57% of total LysoPLA, 85-99% of NTE-LysoPLADifferentiates between total and NTE-LysoPLA activity.[2]
Dodecanesulfonyl fluorideDiscriminating dose i.p.41-57% of total LysoPLA, 85-99% of NTE-LysoPLADifferentiates between total and NTE-LysoPLA activity.[2]

Researchers at the NIH Molecular Libraries Program have developed carbamate-based dual inhibitors of Lysophospholipase 1 (LYPLA1) and Lysophospholipase 2 (LYPLA2) with in vivo activity.[3]

Experimental Protocol:

  • Animal Model: Mice.

  • Compound Administration: Not specified in the abstract.

  • Analysis: Gel-based competitive activity-based protein profiling (ABPP) was used to determine the inhibition of LYPLA1 and LYPLA2 in vivo from tissue homogenates.[3]

Quantitative Data Summary:

CompoundTargetIn Vivo ActivityKey FeaturesReference
ML378Dual LYPLA1/LYPLA2Demonstrated peripheral in vivo activityNanomolar potency, irreversible inhibitor.[3]

Signaling Pathways and Experimental Workflows

To visualize the experimental process and the targeted pathway, the following diagrams are provided.

experimental_workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_sample_collection Sample Collection cluster_analysis Analysis Animal (e.g., Mouse) Animal (e.g., Mouse) Compound Administration\n(e.g., i.p. injection) Compound Administration (e.g., i.p. injection) Animal (e.g., Mouse)->Compound Administration\n(e.g., i.p. injection) Treatment Tissue Harvest\n(e.g., Brain, Spinal Cord) Tissue Harvest (e.g., Brain, Spinal Cord) Compound Administration\n(e.g., i.p. injection)->Tissue Harvest\n(e.g., Brain, Spinal Cord) Post-treatment Interval Tissue Homogenization Tissue Homogenization Tissue Harvest\n(e.g., Brain, Spinal Cord)->Tissue Homogenization Enzyme Activity Assay Enzyme Activity Assay Tissue Homogenization->Enzyme Activity Assay

In vivo experimental workflow for testing lysophospholipase inhibitors.

signaling_pathway Lysophospholipids Lysophospholipids Lysophospholipase (LPL) Lysophospholipase (LPL) Lysophospholipids->Lysophospholipase (LPL) Substrate Fatty Acid + Glycerophosphocholine Fatty Acid + Glycerophosphocholine Lysophospholipase (LPL)->Fatty Acid + Glycerophosphocholine Hydrolysis This compound / Other Inhibitors This compound / Other Inhibitors This compound / Other Inhibitors->Lysophospholipase (LPL) Inhibition

Simplified signaling pathway showing the action of lysophospholipase and its inhibition.

Conclusion

While this compound remains an interesting in vitro tool for studying lysophospholipase, the absence of in vivo efficacy data limits its current consideration for translational research. Investigators interested in the in vivo effects of lysophospholipase inhibition have several alternative compounds, such as specific organophosphates and dual LYPLA1/LYPLA2 inhibitors, which have been validated in animal models. The experimental protocols and data presented for these alternatives can serve as a valuable resource for designing future in vivo studies in this area. Further research is warranted to explore the in vivo potential of this compound and to develop more potent and selective lysophospholipase inhibitors for therapeutic applications.

References

A Head-to-Head Comparison of Cyclooctatin with Synthetic Lysophospholipase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the naturally occurring lysophospholipase inhibitor, Cyclooctatin, and several classes of synthetic inhibitors targeting the same enzyme family. The information is intended to assist researchers in evaluating the potential of these molecules for further investigation and development.

Introduction to Lysophospholipase Inhibition

Lysophospholipases are a diverse family of enzymes that play crucial roles in lipid metabolism and signaling by hydrolyzing lysophospholipids. Dysregulation of lysophospholipase activity has been implicated in various pathological conditions, including inflammation, cancer, and neurological disorders. Consequently, the development of potent and selective lysophospholipase inhibitors is an active area of research.

This compound, a natural product isolated from Streptomyces melanosporofaciens, was one of the early identified inhibitors of lysophospholipase. In recent years, a multitude of synthetic inhibitors have been developed, often with high potency and selectivity for specific lysophospholipase isoforms. This guide will compare the available data on this compound with that of representative synthetic inhibitors.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory potency of this compound and selected synthetic inhibitors against various lysophospholipases. It is important to note that the data are compiled from different studies and assay conditions, which may not allow for a direct, absolute comparison.

InhibitorTypeTarget Enzyme(s)Potency (Ki / IC50)Source Organism of EnzymeReference
This compound Natural Product (Diterpene)LysophospholipaseKi: 4.8 µM (Competitive Inhibitor)Bovine Liver[1]
Fosinopril SyntheticLysosomal Phospholipase A2 (PLA2G15)IC50: 0.18 µMNot Specified[2]
ML211 Synthetic (Triazole Urea)Lysophospholipase 1 (LYPLA1) & 2 (LYPLA2)IC50: 17 nM (LYPLA1), 30 nM (LYPLA2)Murine T cells
S32826 Synthetic (Aromatic Phosphonate)Autotaxin (Lysophospholipase D)Nanomolar rangeNot Specified
Ethyl octylphosphonofluoridate (EOPF) Synthetic (Organophosphorus)Total Lysophospholipase ActivityIC50: in the range of 2-8 nMMouse Brain

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are both measures of inhibitor potency. A lower value indicates a more potent inhibitor. The inhibitory mechanism of this compound has been identified as competitive.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway involving lysophospholipase and a general workflow for an enzyme inhibition assay.

Lysophospholipase_Signaling_Pathway cluster_membrane Cell Membrane Lysophospholipid Lysophospholipid Lysophospholipase Lysophospholipase Lysophospholipid->Lysophospholipase Substrate Bioactive_Products Bioactive Products (e.g., Fatty Acid, Glycerophosphocholine) Lysophospholipase->Bioactive_Products Hydrolysis Downstream_Signaling Downstream Signaling (Inflammation, Cell Growth, etc.) Bioactive_Products->Downstream_Signaling Inhibitor This compound or Synthetic Inhibitor Inhibitor->Lysophospholipase

A simplified signaling pathway involving lysophospholipase.

Inhibition_Assay_Workflow Reagents Prepare Reagents: - Lysophospholipase Enzyme - Substrate - Buffer - Inhibitor (this compound or Synthetic) Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction by adding Substrate Incubation->Reaction Measurement Measure Product Formation (e.g., Spectrophotometry, Fluorometry) Reaction->Measurement Analysis Data Analysis: - Determine IC50 or Ki Measurement->Analysis

A general workflow for a lysophospholipase inhibition assay.

Experimental Protocols

While the exact protocol for the determination of the Ki value of this compound from the original 1992 study is not fully detailed in the available literature, a representative experimental protocol for a lysophospholipase activity assay is provided below. This protocol is based on commonly used methods for measuring lysophospholipase activity.

Objective: To determine the inhibitory effect of a compound on lysophospholipase activity.

Materials:

  • Purified lysophospholipase (e.g., from bovine liver or a recombinant source)

  • Lysophospholipid substrate (e.g., 1-palmitoyl-sn-glycero-3-phosphocholine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test inhibitor (this compound or synthetic compound) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., a kit for measuring free fatty acids or a fluorescently labeled substrate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of lysophospholipase in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer. A solvent control (e.g., DMSO) should also be prepared.

  • Assay Reaction: a. To each well of a 96-well microplate, add a fixed volume of the enzyme solution. b. Add a corresponding volume of the diluted inhibitor or solvent control to the respective wells. c. Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: a. Initiate the enzymatic reaction by adding a fixed volume of the lysophospholipid substrate to each well. b. The final concentration of the substrate should be near its Km value for competitive inhibitor studies.

  • Detection: a. Incubate the reaction mixture for a specific period (e.g., 30-60 minutes) at the controlled temperature. b. Stop the reaction (if necessary, depending on the detection method). c. Measure the amount of product formed using a suitable detection method. For example, if measuring free fatty acid release, a colorimetric or fluorometric assay kit can be used.

  • Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve. d. If determining the Ki for a competitive inhibitor, perform the assay at various substrate concentrations and analyze the data using a Lineweaver-Burk or Dixon plot.

Discussion and Conclusion

This comparative guide highlights the key differences between the natural lysophospholipase inhibitor, this compound, and a selection of synthetic inhibitors. While this compound was a valuable early tool for studying lysophospholipase, the field has significantly advanced with the development of highly potent and selective synthetic inhibitors.

  • Potency: Many synthetic inhibitors exhibit significantly higher potency, often in the nanomolar range, compared to the micromolar Ki of this compound.[1][2]

  • Selectivity: A major advantage of synthetic inhibitors is the ability to engineer selectivity for specific lysophospholipase isoforms. The isoform specificity of this compound has not been well-characterized in the available literature.

  • Mechanism of Action: this compound is a competitive inhibitor.[1] Synthetic inhibitors have been developed with various mechanisms of action, including competitive, non-competitive, and irreversible inhibition.

References

Specificity profile of Cyclooctatin against different lysophospholipase isoforms.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cyclooctatin's inhibitory activity against various lysophospholipase isoforms. While direct comparative data for this compound across all isoforms is limited, this document consolidates available information and presents it alongside data for other relevant lysophospholipase inhibitors to offer a valuable resource for researchers in lipid signaling and drug discovery.

Executive Summary

This compound is a known inhibitor of lysophospholipase activity. Originally isolated from Streptomyces melanosporofaciens, it has been characterized as a competitive inhibitor of this enzyme class.[1] However, the specificity of this compound against the diverse family of lysophospholipase isoforms, which includes key signaling enzymes like Lysophospholipase A1 (LYPLA1), Lysophospholipase A2 (LYPLA2), and Autotaxin (ATX, a lysophospholipase D), has not been extensively profiled in publicly available literature. This guide summarizes the known inhibitory data for this compound and places it in the context of other lysophospholipase inhibitors.

Inhibitor Specificity Profile

The following table summarizes the known inhibitory constant (Ki) for this compound against lysophospholipase. For comparison, inhibitory data for other classes of lysophospholipase inhibitors are also presented.

Table 1: Comparison of Inhibitory Activity of this compound and Other Lysophospholipase Inhibitors

InhibitorTarget IsoformInhibition Constant (Ki/IC50)Type of Inhibition
This compound Lysophospholipase (isoform not specified)4.8 µM (Ki)[1]Competitive
LYPLA1Data not available
LYPLA2Data not available
Autotaxin (LysoPLD)Data not available
Organophosphorus Compounds
Ethyl octylphosphonofluoridate (EOPF)Total Brain LysoPLA2-8 nM (IC50)[2]Irreversible
Isopropyl dodecylphosphonofluoridateTotal Brain LysoPLA2-8 nM (IC50)[2]Irreversible
Aromatic Phosphonates
S32826Autotaxin (LysoPLD)Nanomolar range[3]Not specified
α-fluoromethylene phosphonate (B1237965) analog 1cAutotaxin (LysoPLD)6.1 nM (Ki)[3]Not specified
Methylene phosphonate analog 2aAutotaxin (LysoPLD)18.0 nM (Ki)[3]Not specified

Experimental Protocols

In Vitro Lysophospholipase Inhibition Assay (Competitive Activity-Based Protein Profiling - ABPP)

This protocol describes a method to determine the inhibitory potency of compounds like this compound against specific lysophospholipase isoforms using a competitive activity-based protein profiling (ABPP) approach with a fluorescent probe.

Materials:

  • Recombinant human lysophospholipase isoforms (e.g., LYPLA1, LYPLA2)

  • Lysate from cells overexpressing the target isoform

  • Activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)

  • Test inhibitor (e.g., this compound)

  • DMSO (for compound dilution)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • SDS-PAGE gels and imaging system

Procedure:

  • Proteome Preparation: Prepare soluble proteome from cells expressing the target lysophospholipase isoform at a concentration of 1 mg/mL in DPBS.

  • Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for 30 minutes at 37°C.

  • Probe Labeling: Add the FP-Rh probe to the inhibitor-treated proteome and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent modification of the active site of the enzyme.

  • SDS-PAGE Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Fluorescence Scanning: Visualize the fluorescently labeled lysophospholipase by in-gel fluorescence scanning. The intensity of the fluorescent band corresponding to the target enzyme will decrease with increasing concentrations of the inhibitor.

  • Data Analysis: Quantify the fluorescence intensity of the bands. Calculate the percentage of inhibition at each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis proteome Cell Lysate (with target lysophospholipase) incubation Pre-incubation: Lysate + this compound proteome->incubation inhibitor This compound dilutions inhibitor->incubation probe Fluorescent Probe (e.g., FP-Rhodamine) labeling Probe Labeling: Add FP-Rhodamine probe->labeling incubation->labeling sds_page SDS-PAGE labeling->sds_page scanning In-gel Fluorescence Scan sds_page->scanning quantification Quantify Band Intensity scanning->quantification ic50 Calculate IC50 quantification->ic50 G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mapk MAPK Pathway PL Phospholipids PLA2 PLA2 PL->PLA2 Hydrolysis LPL Lysophospholipids LYPLA1_2 LYPLA1 / LYPLA2 LPL->LYPLA1_2 Hydrolysis Ras Ras LPL->Ras Modulates PLA2->LPL Glycerol Glycerophosphocholine + Fatty Acid LYPLA1_2->Glycerol This compound This compound This compound->LYPLA1_2 Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Differentiation) ERK->Transcription

References

A Comparative Review of Cyclooctatin and Similar Natural Products in Lysophospholipase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the natural product Cyclooctatin reveals its potential as a potent lysophospholipase inhibitor. This guide provides a comparative analysis of this compound against other relevant natural products, offering valuable insights for researchers, scientists, and professionals in drug development.

This compound, a diterpene natural product isolated from Streptomyces melanosporofaciens, has been identified as a competitive inhibitor of lysophospholipase.[1] This enzyme plays a crucial role in the inflammatory cascade by catalyzing the hydrolysis of lysophospholipids to produce fatty acids, including arachidonic acid, a precursor to pro-inflammatory prostaglandins (B1171923).[2][3][4][5][6][7][8][9][10][11] The inhibitory action of this compound on this pathway highlights its potential as a lead compound for the development of novel anti-inflammatory agents.

Quantitative Comparison of Lysophospholipase Inhibitors

While direct comparative studies of this compound against other natural products targeting lysophospholipase are limited, the available data allows for an initial assessment of its potency.

Natural ProductSource OrganismInhibition Constant (Ki) / IC50Target Enzyme
This compound Streptomyces melanosporofaciens4.8 µM (Ki)[1]Lysophospholipase

Note: Further research is required to identify and quantify the lysophospholipase inhibitory activity of other natural products with similar structural features or biological effects to provide a more comprehensive comparative analysis.

Signaling Pathway of Lysophospholipase in Inflammation

This compound exerts its anti-inflammatory potential by inhibiting lysophospholipase, a key enzyme in the arachidonic acid signaling cascade. The diagram below illustrates this pathway and the point of intervention for this compound.

Lysophospholipase_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Hydrolysis Lysophospholipids Lysophospholipids PLA2->Lysophospholipids Lysophospholipase Lysophospholipase Lysophospholipids->Lysophospholipase Hydrolysis Arachidonic_Acid Arachidonic Acid Lysophospholipase->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->Lysophospholipase Inhibition

Figure 1. this compound's inhibition of the lysophospholipase pathway.

Experimental Protocols

A detailed methodology for a colorimetric assay to determine lysophospholipase activity and inhibition is provided below. This protocol can be adapted to screen and characterize other potential inhibitors.

Colorimetric Lysophospholipase Activity Assay

This assay measures the enzymatic activity of lysophospholipase by detecting the production of a colored product resulting from a series of coupled enzymatic reactions.

Materials:

  • Lysophospholipase enzyme

  • Lysophosphatidylcholine (LPC) substrate

  • Glycerol-3-phosphate oxidase

  • Glycerol-3-phosphate dehydrogenase

  • Peroxidase

  • Colorimetric probe (e.g., a chromogen that reacts with hydrogen peroxide)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents in the assay buffer to their desired working concentrations.

  • Reaction Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Lysophospholipase enzyme solution

      • Test compound (e.g., this compound) or vehicle control

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow for inhibitor binding.

  • Initiate Reaction: Add the LPC substrate to each well to start the enzymatic reaction.

  • Coupled Enzyme Reaction: The following reactions occur sequentially:

    • Lysophospholipase hydrolyzes LPC to glycerol-3-phosphate.

    • Glycerol-3-phosphate oxidase and glycerol-3-phosphate dehydrogenase act on glycerol-3-phosphate, leading to the production of hydrogen peroxide (H₂O₂).

    • Peroxidase catalyzes the reaction between H₂O₂ and the colorimetric probe, resulting in a colored product.

  • Measurement: Measure the absorbance of the colored product at the appropriate wavelength using a microplate reader at several time points.

  • Data Analysis:

    • Calculate the rate of the reaction from the change in absorbance over time.

    • To determine the inhibitory effect of the test compound, compare the reaction rate in the presence of the inhibitor to the rate of the vehicle control.

    • Calculate the percent inhibition and, if applicable, determine the IC50 or Ki value of the inhibitor.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing natural product inhibitors of lysophospholipase.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_lead_optimization Lead Optimization Screening_Library Natural Product Library Primary_Assay High-Throughput Lysophospholipase Assay Screening_Library->Primary_Assay Hit_Identification Identification of 'Hits' Primary_Assay->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Mechanism_Study Mechanism of Inhibition Study (e.g., Ki Determination) Dose_Response->Mechanism_Study SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_Study->SAR_Studies Analog_Synthesis Analog Synthesis & Testing SAR_Studies->Analog_Synthesis Final_Compound Optimized Lead Compound Analog_Synthesis->Final_Compound

Figure 2. Workflow for lysophospholipase inhibitor discovery.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory therapeutics through the inhibition of lysophospholipase. The data and protocols presented in this guide offer a foundation for further research into this compound and the comparative analysis of other natural products with similar modes of action. Future studies should focus on direct, quantitative comparisons of a broader range of natural products to fully elucidate their therapeutic potential.

References

Benchmarking Cyclooctatin's Performance in Established Lysophospholipase Assay Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cyclooctatin's performance as a lysophospholipase inhibitor against other known inhibitors. The information is compiled from publicly available research, and this document presents a standardized framework for its evaluation. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided to facilitate reproducible research.

Introduction to this compound

This compound is a diterpene natural product isolated from Streptomyces melanosporofaciens. It functions as a competitive inhibitor of lysophospholipase, an enzyme class that plays a crucial role in regulating the levels of lysophospholipids.[1][2][3] These bioactive lipids are involved in a variety of cellular signaling processes, including inflammatory responses.[4] By inhibiting lysophospholipase, this compound increases the concentration of lysophospholipids, which can modulate downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.

Comparative Analysis of Lysophospholipase Inhibitors

The potency of enzyme inhibitors is commonly reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The Ki value is a measure of the inhibitor's binding affinity and is independent of substrate concentration, making it a more standardized metric for comparison.[5][6]

The following table summarizes the reported inhibitory activities of this compound and other selected lysophospholipase inhibitors. It is important to note that these values were determined in various studies and likely under different assay conditions. For a direct and definitive comparison, these compounds should be evaluated side-by-side in a standardized assay, such as the one detailed in the "Experimental Protocols" section of this guide.

InhibitorTargetInhibition MetricValueReference
This compound LysophospholipaseKi4.8 µM[1]
Ethyl octylphosphonofluoridate (EOPF)Total LysophospholipaseIC502-8 nM[7]
ML349Lysophospholipase 2 (LYPLA2)IC50144 nM[8]
ML348Lysophospholipase 1 (LYPLA1)-Selective Inhibitor[8]
ML211LYPLA1/LYPLA2IC50Low nM[8]

Experimental Protocols

To facilitate the direct comparison of this compound with other lysophospholipase inhibitors, a standardized, continuous fluorescence-based assay is recommended. This type of assay offers high sensitivity and is amenable to high-throughput screening.[9][10][11]

Fluorogenic Lysophospholipase Activity Assay

This protocol is adapted from established methods for measuring lysophospholipase activity using a fluorogenic substrate.[9][10][12]

Materials:

  • Recombinant human lysophospholipase (e.g., LYPLA1 or LYPLA2)

  • Fluorogenic lysophospholipid substrate (e.g., a substrate that releases a fluorescent product upon hydrolysis)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 1 mM EDTA)

  • Inhibitors: this compound and other compounds for comparison, dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates, suitable for fluorescence measurements

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the lysophospholipase enzyme in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent.

    • Prepare serial dilutions of this compound and other test inhibitors in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity.

  • Assay Reaction:

    • To each well of the 96-well plate, add the assay buffer.

    • Add the desired concentration of the inhibitor (or vehicle control).

    • Add the lysophospholipase enzyme to each well to a final concentration that yields a linear reaction rate over the desired time course.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

    • Monitor the increase in fluorescence over time. Record data points at regular intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes).

Determination of Inhibitory Potency (IC50 and Ki)

Data Analysis:

  • Calculate Initial Reaction Velocities: For each inhibitor concentration, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

  • Generate Dose-Response Curve: Plot the initial velocities against the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the data to a suitable dose-response equation (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

  • Calculate Ki for Competitive Inhibitors: For competitive inhibitors like this compound, the Ki can be determined from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known:

    Ki = IC50 / (1 + [S]/Km)

    Where [S] is the substrate concentration used in the assay. To accurately determine Ki, it is recommended to perform the assay at multiple substrate concentrations.[1][4][13]

Signaling Pathway and Experimental Workflow Diagrams

Lysophospholipid-Mediated Inflammatory Signaling Pathway

Lysophospholipids, the substrates for lysophospholipase, act as signaling molecules that can activate G protein-coupled receptors (GPCRs). This activation can trigger downstream signaling cascades, including the MAPK/ERK pathway, which is a key regulator of inflammatory responses.[6][14][15] By inhibiting lysophospholipase, this compound increases the availability of lysophospholipids, potentially amplifying these signaling events.

Lysophospholipid_Signaling cluster_membrane Cell Membrane cluster_inhibition Enzymatic Regulation cluster_downstream Downstream Signaling PL Phospholipid LPL Lysophospholipid PL->LPL PLA2 GPCR GPCR LPL->GPCR Activation Lysophospholipase Lysophospholipase LPL->Lysophospholipase Substrate MAPKKK MAPKKK GPCR->MAPKKK This compound This compound This compound->Lysophospholipase Inhibition MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK) MAPKK->MAPK Phosphorylation Inflammation Inflammatory Response MAPK->Inflammation Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Plate Prepare 96-well Plate (Assay Buffer, Inhibitor Dilutions) Reagents->Plate Preincubation Add Enzyme & Pre-incubate with Inhibitor Plate->Preincubation Reaction Initiate Reaction with Substrate Preincubation->Reaction Measurement Measure Fluorescence over Time Reaction->Measurement Velocity Calculate Initial Reaction Velocities Measurement->Velocity IC50 Generate Dose-Response Curve & Determine IC50 Velocity->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki Comparison Compare Potency of This compound and Alternatives Ki->Comparison

References

Safety Operating Guide

Proper Disposal Procedures for Cyclooctatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Safety Notice: This document provides general guidance on the proper disposal of cyclooctatin based on its known physicochemical properties and standard laboratory safety protocols. However, a specific Safety Data Sheet (SDS) for this compound (CAS RN: 139552-97-9) was not available at the time of writing. The SDS is the primary source of information regarding the specific hazards, handling, and disposal of a chemical. Therefore, it is imperative to obtain a substance-specific SDS from your supplier before handling and disposing of this compound. The procedures outlined below are precautionary and should be superseded by the instructions in the official SDS.

This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory procedures and chemical handling.

Summary of Known Physicochemical Properties of this compound

The following table summarizes the available quantitative data for this compound. This information is useful for preliminary assessment but does not replace the detailed hazard information found in an SDS.

PropertyValueReference
CAS Number 139552-97-9[1][][3][4]
Molecular Formula C₂₀H₃₄O₃[][3]
Molecular Weight 322.49 g/mol []
Appearance Colorless powder[5]
Melting Point 183-185 °C (decomposes)[]
Solubility Soluble in Methanol, Acetone, DMSO; Insoluble in Water[]
Storage Temperature 2-8°C (Refrigerator)[1]

General Principles of Laboratory Chemical Waste Disposal

The disposal of any chemical waste, including this compound, must adhere to institutional, local, and national regulations. The overriding principle is to prevent harm to human health and the environment. Key practices include:

  • Waste Minimization: Only prepare the amount of solution or use the quantity of substance necessary for your experiment to reduce waste generation.

  • Segregation: Never mix different types of chemical waste unless specifically instructed by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[6][7]

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[7]

  • Use of Appropriate Containers: Waste should be stored in containers that are chemically resistant to the contents and can be securely closed.[6][7]

Precautionary Step-by-Step Disposal Procedure for this compound

The following procedure is based on the assumption that this compound is a non-acutely hazardous, solid organic compound. This procedure should be confirmed or amended based on the information provided in the substance-specific SDS.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety goggles or glasses

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Step 2: Waste Characterization and Segregation

  • Solid Waste:

    • Unused or expired pure this compound should be disposed of as solid organic chemical waste.

    • Contaminated materials such as weighing paper, gloves, and pipette tips that have come into contact with this compound should also be collected as solid chemical waste.[8]

  • Liquid Waste:

    • Solutions of this compound in organic solvents (e.g., Methanol, Acetone, DMSO) should be collected as halogen-free (or halogenated, if the solvent contains halogens) organic liquid waste.

    • Do not dispose of this compound or its solutions down the drain. [9] Its insolubility in water and lack of ecotoxicity data make this practice unsafe.

Step 3: Container Selection and Labeling

  • For Solid Waste:

    • Use a designated, sealable, and clearly labeled solid chemical waste container. The container should be made of a material compatible with organic solids.

    • The label should read "Solid Organic Waste" and list "this compound" as a constituent. Also, include any other contaminated materials.

  • For Liquid Waste:

    • Use a designated, sealable, and vented chemical waste container (carboy) for organic solvents.[8]

    • Ensure the container is made of a material compatible with the solvent used (e.g., polyethylene (B3416737) for many organic solvents).

    • The label should clearly state the type of solvent and list "this compound" as a solute, including its approximate concentration.

Step 4: Temporary Storage

  • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[7]

  • Ensure the containers are securely closed to prevent spills or the release of vapors.[9]

  • Do not allow waste to accumulate in the laboratory for extended periods. Adhere to your institution's guidelines on waste storage times.[6]

Step 5: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

  • Provide them with a complete and accurate description of the waste as per your labels.

Experimental Protocols

This document does not cite specific experiments. Researchers should develop a detailed waste disposal plan as part of their experimental protocol before beginning any work with this compound.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the critical role of the Safety Data Sheet.

start Start: Need to Dispose of this compound sds_check Do you have the supplier's SDS? start->sds_check obtain_sds Obtain SDS from supplier. Do not proceed without it. sds_check->obtain_sds No follow_sds Follow specific disposal instructions in the SDS. sds_check->follow_sds Yes precautionary_proc Proceed with precautionary disposal procedure. sds_check->precautionary_proc No, but proceeding with caution obtain_sds->sds_check ehs_pickup Contact EHS for waste pickup. follow_sds->ehs_pickup characterize Characterize Waste: Solid or Liquid? precautionary_proc->characterize solid_waste Collect in labeled 'Solid Organic Waste' container. characterize->solid_waste Solid liquid_waste Collect in labeled 'Organic Liquid Waste' container with solvent type. characterize->liquid_waste Liquid storage Store waste container in designated satellite accumulation area. solid_waste->storage liquid_waste->storage storage->ehs_pickup end End of Process ehs_pickup->end

Caption: this compound Disposal Decision Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.